molecular formula C6H14N2 B8721093 Cyclohexanediamine CAS No. 29256-90-4

Cyclohexanediamine

Numéro de catalogue: B8721093
Numéro CAS: 29256-90-4
Poids moléculaire: 114.19 g/mol
Clé InChI: YMHQVDAATAEZLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclohexanediamine (C~6~H~14~N~2~) is a versatile alicyclic diamine that serves as a critical precursor and key structural motif in advanced chemical and pharmacological research. Its unique stereochemistry and chelating properties make it invaluable, particularly in the development of novel diagnostic and therapeutic agents. Researchers utilize this compound to create sophisticated molecular scaffolds for metal complexation and as a building block for bioactive compounds. In the field of nuclear medicine, this compound is a fundamental component in the synthesis of novel chelating agents, such as the this compound Triazole (CHDT) moiety. These ligands enable stable complexation of a wide range of radiometals, including Gallium-68 ( 68 Ga) and Indium-111 ( 111 In), for use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging . Furthermore, the CHDT framework allows for efficient Al 18 F-labeling, providing a one-step access to radiofluorinated biomolecules under mild conditions, which is crucial for developing targeted imaging probes for cancer, such as PSMA inhibitors for prostate cancer . Beyond radiopharmaceuticals, this compound is extensively employed in bioinorganic chemistry to synthesize Schiff base metal complexes. These complexes, formed by condensing the diamine with aldehydes, are investigated for their diverse biological activities. Studies highlight their significant interactions with biomolecules like DNA and serum albumin, and their potential as anticancer agents, with mechanisms that may include DNA binding and cleavage, leading to the disruption of cellular integrity . The coordination geometry of these complexes, which can range from octahedral for Cobalt(III) to square planar for Nickel(II), is a key area of study for understanding their reactivity and biological efficacy . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

29256-90-4

Formule moléculaire

C6H14N2

Poids moléculaire

114.19 g/mol

Nom IUPAC

cyclohexane-1,1-diamine

InChI

InChI=1S/C6H14N2/c7-6(8)4-2-1-3-5-6/h1-5,7-8H2

Clé InChI

YMHQVDAATAEZLO-UHFFFAOYSA-N

SMILES canonique

C1CCC(CC1)(N)N

Origine du produit

United States

Foundational & Exploratory

The Stereochemistry of 1,2-Diaminocyclohexane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Resolution, and Application of a Privileged Chiral Scaffold

Introduction

1,2-Diaminocyclohexane (DACH) is a C2-symmetric chiral diamine that has emerged as a cornerstone in modern stereoselective synthesis and medicinal chemistry. Its rigid cyclohexane (B81311) backbone preorganizes the two amino functionalities, making it an exceptionally effective chiral auxiliary and ligand for a myriad of asymmetric transformations. This technical guide provides a comprehensive overview of the stereochemistry of 1,2-diaminocyclohexane, detailing the synthesis and properties of its stereoisomers, protocols for their separation, and their applications in asymmetric catalysis and drug development.

Stereoisomers of 1,2-Diaminocyclohexane

1,2-Diaminocyclohexane exists as three stereoisomers: a pair of enantiomers (the trans-isomers) and a meso compound (the cis-isomer).[1]

  • (1R,2R)-(-)-1,2-Diaminocyclohexane: The (R,R)-enantiomer of the trans-isomer.

  • (1S,2S)-(+)-1,2-Diaminocyclohexane: The (S,S)-enantiomer of the trans-isomer.

  • cis-1,2-Diaminocyclohexane: An achiral meso compound.

The distinct spatial arrangement of the amino groups in these isomers dictates their chemical and biological properties, as well as their efficacy as chiral ligands. The trans-isomers possess C2 symmetry, which is highly desirable for creating a well-defined chiral environment in asymmetric catalysis. The cis-isomer, being meso, is achiral but can be used in the synthesis of chiral ligands where the chirality is introduced elsewhere in the molecule.[2]

G cluster_0 Resolution of Racemic trans-DACH Racemic_trans_DACH Racemic trans-DACH ((1R,2R) and (1S,2S)) L_Tartaric_Acid Add L-(+)-Tartaric Acid Racemic_trans_DACH->L_Tartaric_Acid Diastereomeric_Salts Formation of Diastereomeric Salts ((1R,2R)-DACH)-L-tartrate ((1S,2S)-DACH)-L-tartrate L_Tartaric_Acid->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Salt ((1R,2R)-DACH)-L-tartrate Fractional_Crystallization->Less_Soluble_Salt Precipitate More_Soluble_Salt More Soluble Salt ((1S,2S)-DACH)-L-tartrate (in filtrate) Fractional_Crystallization->More_Soluble_Salt Mother Liquor Basification_1 Basification (e.g., NaOH) Less_Soluble_Salt->Basification_1 Basification_2 Basification (e.g., NaOH) More_Soluble_Salt->Basification_2 Enantiopure_1R2R Enantiopure (1R,2R)-DACH Basification_1->Enantiopure_1R2R Enantiopure_1S2S Enantiopure (1S,2S)-DACH Basification_2->Enantiopure_1S2S G cluster_0 General Catalytic Cycle (e.g., Trost AAA) Pd(0)_L_star Pd(0)L* Oxidative_Addition Oxidative Addition Pd(0)_L_star->Oxidative_Addition Allyl_Substrate Allylic Substrate Allyl_Substrate->Oxidative_Addition Pi_Allyl_Complex [π-Allyl Pd(II)L*]+ Oxidative_Addition->Pi_Allyl_Complex Nucleophilic_Attack Nucleophilic Attack Pi_Allyl_Complex->Nucleophilic_Attack Nucleophile Nucleophile (Nu-) Nucleophile->Nucleophilic_Attack Reductive_Elimination Reductive Elimination Nucleophilic_Attack->Reductive_Elimination Product Chiral Product Reductive_Elimination->Pd(0)_L_star Catalyst Regeneration Reductive_Elimination->Product

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanediamine (CHDA), a cyclic diamine, is a versatile chemical entity with significant applications in various fields, including polymer chemistry and, notably, pharmaceutical sciences. Its rigid cyclohexane (B81311) backbone and the stereochemical possibilities arising from the two amine substituents make it an attractive building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). In drug development, CHDA isomers serve as crucial linkers in Proteolysis Targeting Chimeras (PROTACs) and as key components in the synthesis of kinase inhibitors. An understanding of its core physical and chemical properties is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the physical and chemical properties of the three positional isomers of this compound: 1,2-cyclohexanediamine, 1,3-cyclohexanediamine (B1580663), and 1,4-cyclohexanediamine, including their respective cis and trans stereoisomers. The guide details experimental protocols for the determination of key properties and presents a logical workflow for its application in PROTACs.

Physical and Chemical Properties

The physical and chemical properties of this compound isomers are summarized in the tables below. These properties can vary depending on the specific isomer and the stereochemical arrangement (cis or trans) of the amine groups.

Table 1: General Properties of this compound Isomers

Property1,2-Cyclohexanediamine1,3-Cyclohexanediamine1,4-Cyclohexanediamine
Molecular Formula C₆H₁₄N₂[1]C₆H₁₄N₂[2]C₆H₁₄N₂[3]
Molecular Weight 114.19 g/mol [1]114.19 g/mol [2]114.19 g/mol [3]
Appearance Colorless to pale yellow liquid[4]Colorless liquid with an ammoniacal odor[2]White to light yellow powder or liquid[3]
CAS Number (mixture) 694-83-7[1]3385-21-5[2]3114-70-3[3]

Table 2: Physical Properties of 1,2-Cyclohexanediamine Isomers

Propertycis-1,2-Cyclohexanediaminetrans-1,2-Cyclohexanediamine
CAS Number 1436-59-5[5]1121-22-8
Density 0.952 g/mL at 25 °C[6]0.951 g/mL at 25 °C
Boiling Point 92-93 °C at 18 mmHg[6]79-81 °C at 15 mmHg
Melting Point 8 °C[6]14-15 °C
Flash Point 71.7 °C (161 °F)[6]70 °C (158 °F)[1]
Refractive Index n20/D 1.493[6]n20/D 1.489
pKa 9.93 at 20 °C[6]-

Table 3: Physical Properties of 1,3-Cyclohexanediamine Isomers

Propertycis-1,3-Cyclohexanediaminetrans-1,3-Cyclohexanediamine
CAS Number Not readily available26883-70-5[7]
Density --
Boiling Point --
Melting Point --
Flash Point --
pKa Data available in IUPAC Digitized pKa Dataset[8]-

Table 4: Physical Properties of 1,4-Cyclohexanediamine Isomers

Propertycis-1,4-Cyclohexanediaminetrans-1,4-Cyclohexanediamine
CAS Number 15827-56-2[9]2615-25-0
Density --
Boiling Point -197 °C
Melting Point -68-72 °C
Flash Point -71 °C (159.8 °F)
Solubility Soluble in organic solvents[9]Soluble in water and various organic solvents[10]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. Below are standardized methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the isothermal shake-flask method, a common technique for determining the solubility of a substance.

Materials:

  • This compound isomer

  • Distilled or deionized water

  • Glass vials with screw caps

  • Thermostatic shaker bath

  • Analytical balance

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the this compound isomer to a glass vial containing a known volume of water. The presence of undissolved solid is crucial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow for the sedimentation of the excess solid.

  • Sample Withdrawal and Preparation: Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette. To avoid disturbing the sediment, the pipette tip should be kept in the upper portion of the solution.

  • Centrifugation: Centrifuge the withdrawn sample to remove any suspended microparticles.

  • Dilution and Analysis: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved this compound.

  • Solubility Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the dissociation constants (pKa) of amines.

Materials:

  • This compound isomer

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a combination electrode

  • Burette

  • Stir plate and stir bar

  • Beakers

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound isomer and dissolve it in a known volume of deionized water in a beaker. Add a sufficient amount of KCl to maintain a constant ionic strength.

  • Initial pH Measurement: Place the beaker on a stir plate, add a stir bar, and immerse the calibrated pH electrode into the solution. Record the initial pH.

  • Titration with Acid: Titrate the solution with the standardized HCl solution, adding small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the volume of titrant added. Continue the titration well past the equivalence points.

  • Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa values can be determined from the titration curve. The pH at the half-equivalence points corresponds to the pKa values of the two amine groups. Alternatively, the first and second derivatives of the titration curve can be used to accurately determine the equivalence points.

Role in Drug Development: PROTACs

This compound isomers are valuable as linkers in the development of PROTACs. A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker's role is to bridge these two entities, facilitating the formation of a ternary complex.[11][12] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[11]

The following diagram illustrates the general mechanism of action of a PROTAC, where a this compound-based linker could be employed.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (this compound Linker) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub Ubiquitin Ub->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Marks for Degradation Degradation Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation Degradation->PROTAC PROTAC Recycling Fragments Peptide Fragments Degradation->Fragments

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis Workflow

The synthesis of this compound isomers can be achieved through various routes. One common method for producing 1,3-cyclohexanediamine involves a multi-step process starting from resorcinol.[13]

Synthesis_Workflow cluster_1 Synthesis of 1,3-Cyclohexanediamine Resorcinol Resorcinol Hydrogenation Hydrogenation (e.g., Raney Ni, H₂O) Resorcinol->Hydrogenation CHD_1_3 1,3-Cyclohexanedione (1,3-CHD) Hydrogenation->CHD_1_3 Oximation Oximation (Hydroxylamine Hydrochloride) CHD_1_3->Oximation Oxime 1,3-Cyclohexanedione Dioxime Oximation->Oxime Hydrogenation_2 Hydrogenation (e.g., Raney Ni, Methanol) Oxime->Hydrogenation_2 CHDA_1_3 1,3-Cyclohexanediamine (1,3-CHDA) Hydrogenation_2->CHDA_1_3

Caption: A potential synthetic pathway for 1,3-cyclohexanediamine.

Conclusion

This compound and its isomers are indispensable building blocks in modern drug discovery and development. A thorough understanding of their physical and chemical properties, as detailed in this guide, is crucial for chemists and researchers to effectively design and synthesize novel therapeutic agents. The provided experimental protocols offer a framework for the precise characterization of these molecules, while the visualized workflows highlight their significant role in advanced therapeutic modalities like PROTACs. As research in these areas continues to evolve, the importance of well-characterized and versatile chemical scaffolds such as this compound will undoubtedly grow.

References

Spectroscopic Analysis of Diaminocyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of diaminocyclohexane isomers (1,2-, 1,3-, and 1,4-diaminocyclohexane) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds as key building blocks and require a thorough understanding of their structural characterization.

Introduction

Diaminocyclohexanes are crucial chiral synthons and building blocks in medicinal chemistry and materials science. Their stereoisomeric purity is often critical for the efficacy and safety of the final products. NMR and IR spectroscopy are powerful analytical techniques for elucidating the structure, conformation, and purity of these isomers. This guide presents a summary of the key spectroscopic data, detailed experimental protocols for acquiring the spectra, and logical workflows for analysis.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the cis and trans isomers of 1,2-, 1,3-, and 1,4-diaminocyclohexane. Please note that exact chemical shifts can vary depending on the solvent, concentration, and temperature.

1,2-Diaminocyclohexane

Table 1: ¹H NMR and ¹³C NMR Data for 1,2-Diaminocyclohexane Isomers

IsomerNucleusChemical Shift (δ) ppmDescription
trans-1,2-Diaminocyclohexane ¹H~2.5 - 2.8CH-NH₂
~1.0 - 2.0Cyclohexyl CH₂
¹³C~57CH-NH₂
~35CH₂
~25CH₂
cis-1,2-Diaminocyclohexane ¹H~2.8 - 3.1CH-NH₂
~1.2 - 1.8Cyclohexyl CH₂
¹³C~53CH-NH₂
~30CH₂
~22CH₂

Table 2: Key IR Absorption Frequencies for 1,2-Diaminocyclohexane Isomers

IsomerWavenumber (cm⁻¹)Functional GroupVibrational Mode
trans-1,2-Diaminocyclohexane 3350 - 3250N-HStretching (asymmetric and symmetric)
2930 - 2850C-HStretching (alkane)
1620 - 1580N-HBending (scissoring)
1450C-HBending
cis-1,2-Diaminocyclohexane 3350 - 3250N-HStretching (asymmetric and symmetric)
2930 - 2850C-HStretching (alkane)
1620 - 1580N-HBending (scissoring)
1450C-HBending
1,3-Diaminocyclohexane

Note: Specific experimental data for the distinct cis and trans isomers of 1,3-diaminocyclohexane is limited in publicly available databases. The following data is based on general spectroscopic principles and data for mixtures.

Table 3: Predicted ¹H NMR and ¹³C NMR Data for 1,3-Diaminocyclohexane Isomers

IsomerNucleusPredicted Chemical Shift (δ) ppmDescription
1,3-Diaminocyclohexane ¹H~2.5 - 3.0CH-NH₂
~1.0 - 2.2Cyclohexyl CH₂
¹³C~48 - 52CH-NH₂
~30 - 40CH₂
~20 - 25CH₂

Table 4: Key IR Absorption Frequencies for 1,3-Diaminocyclohexane

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3360 - 3280N-HStretching (asymmetric and symmetric)
2930 - 2850C-HStretching (alkane)
1620 - 1580N-HBending (scissoring)
1450C-HBending
1,4-Diaminocyclohexane

Table 5: ¹H NMR and ¹³C NMR Data for 1,4-Diaminocyclohexane Isomers

IsomerNucleusChemical Shift (δ) ppmDescription
trans-1,4-Diaminocyclohexane ¹H~2.5 - 2.7CH-NH₂
~1.2 - 2.0Cyclohexyl CH₂
¹³C~50CH-NH₂
~34CH₂
cis-1,4-Diaminocyclohexane ¹H~2.8 - 3.0CH-NH₂
~1.4 - 1.7Cyclohexyl CH₂
¹³C~48CH-NH₂
~31CH₂

Table 6: Key IR Absorption Frequencies for 1,4-Diaminocyclohexane Isomers

IsomerWavenumber (cm⁻¹)Functional GroupVibrational Mode
trans-1,4-Diaminocyclohexane 3350 - 3250N-HStretching (asymmetric and symmetric)
2920 - 2840C-HStretching (alkane)
1600 - 1580N-HBending (scissoring)
1450C-HBending
cis-1,4-Diaminocyclohexane 3350 - 3250N-HStretching (asymmetric and symmetric)
2920 - 2840C-HStretching (alkane)
1600 - 1580N-HBending (scissoring)
1450C-HBending

Experimental Protocols

Standardized protocols for acquiring high-quality NMR and IR spectra are crucial for reliable and reproducible results.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the diaminocyclohexane isomer in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg.

  • Solvent Selection: Common deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can affect chemical shifts.

  • Dissolution and Transfer: Dissolve the sample in a small vial before transferring it to a clean, dry NMR tube using a Pasteur pipette. To ensure homogeneity, the solution can be gently vortexed.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent shimming issues.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (¹H NMR):

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay (d1) of 1-5 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Reference the spectrum to the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid and solid samples with minimal preparation.

  • Clean the ATR Crystal: Ensure the crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Liquids: Place a drop of the neat liquid diaminocyclohexane onto the center of the ATR crystal.

    • Solids: Place a small amount of the solid sample onto the crystal and apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition:

    • Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for NMR and IR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock setup Set Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference Analysis Analysis reference->Analysis

NMR Spectroscopy Experimental Workflow

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Measurement cluster_analysis Data Analysis clean Clean ATR Crystal background Collect Background clean->background apply Apply Sample background->apply acquire Acquire Spectrum apply->acquire process Process Spectrum acquire->process identify Identify Peaks process->identify Structural Elucidation Structural Elucidation identify->Structural Elucidation

ATR-IR Spectroscopy Experimental Workflow

Conclusion

This technical guide provides a foundational understanding of the NMR and IR spectroscopic analysis of diaminocyclohexane isomers. The tabulated data serves as a quick reference for isomer identification, while the detailed experimental protocols and workflows offer practical guidance for acquiring high-quality spectra. A thorough spectroscopic analysis is indispensable for ensuring the stereochemical integrity of diaminocyclohexane-based compounds in research and development.

A Comprehensive Technical Guide to Cyclohexanediamine Isomers: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanediamine (CHDA) isomers are a critical class of chemical compounds widely utilized as building blocks in the synthesis of pharmaceuticals, chiral ligands for asymmetric catalysis, and advanced polymeric materials. Their stereochemistry profoundly influences the properties and efficacy of the final products, making a thorough understanding of their individual characteristics essential for researchers in drug discovery and materials science. This technical guide provides a detailed overview of the various isomers of this compound, including their Chemical Abstracts Service (CAS) numbers, experimental protocols for their separation and synthesis, and their roles in biological pathways and drug development.

Data Presentation: CAS Numbers of this compound Isomers

The following tables summarize the CAS numbers for the positional and stereoisomers of this compound, providing a clear reference for identification and procurement.

Table 1: CAS Numbers for 1,2-Cyclohexanediamine Isomers

Isomer NameConfigurationCAS Number
1,2-CyclohexanediamineMixture of Isomers694-83-7[1][2][3][4]
cis-1,2-Cyclohexanediaminemeso1436-59-5[5][6][7][8][9][10]
trans-1,2-CyclohexanediamineRacemic (±)1121-22-8[11][12][13][14]
(1R,2R)-(-)-1,2-CyclohexanediamineEnantiomer20439-47-8[15][16][17][18]
(1S,2S)-(+)-1,2-CyclohexanediamineEnantiomer21436-03-3[19][20][21][22][23]

Table 2: CAS Numbers for 1,3-Cyclohexanediamine Isomers

Isomer NameConfigurationCAS Number
1,3-CyclohexanediamineMixture of cis & trans3385-21-5[24][25][26]
cis-1,3-CyclohexanediamineRacemic (±)26772-34-9[27][28][29]
trans-1,3-CyclohexanediamineRacemic (±)26883-70-5[30][31][32]

Table 3: CAS Numbers for 1,4-Cyclohexanediamine Isomers

Isomer NameConfigurationCAS Number
1,4-CyclohexanediamineMixture of cis & trans3114-70-3[33]
cis-1,4-Cyclohexanediamine-15827-56-2[34][][36]
trans-1,4-Cyclohexanediamine-2615-25-0[32]

Experimental Protocols

Detailed methodologies for the separation and synthesis of this compound isomers are crucial for their practical application. Below are protocols derived from cited literature.

Protocol 1: Chiral Resolution of trans-1,2-Cyclohexanediamine

This protocol describes a common method for resolving a racemic mixture of trans-1,2-diaminocyclohexane using an enantiomer of tartaric acid.[7][11][]

Materials:

  • Racemic trans-1,2-diaminocyclohexane

  • L-(+)-tartaric acid (or D-(-)-tartaric acid)

  • Distilled water

  • Glacial acetic acid

  • Methanol

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 4M)

  • Dichloromethane (B109758) or Ether for extraction

Procedure:

  • Salt Formation: Dissolve L-(+)-tartaric acid in distilled water with stirring to create a homogenous solution. To this, slowly add the racemic mixture of (±)-trans-diaminocyclohexane. The addition should be controlled to manage the exothermic reaction, with the temperature reaching around 70°C.

  • Precipitation: Add glacial acetic acid to the resulting solution, ensuring the temperature does not exceed 90°C. A white precipitate of the diastereomeric salt, (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate, will form immediately.

  • Isolation and Purification: Vigorously stir the slurry as it cools to room temperature. Further cool the mixture in an ice bath to below 5°C for at least one hour to maximize precipitation. Collect the precipitate by vacuum filtration. Wash the filter cake with cold water and then with methanol.

  • Liberation of the Free Amine: Suspend the dried diastereomeric salt in dichloromethane. Add an excess of a strong base, such as 4M NaOH solution, to neutralize the tartaric acid and liberate the free diamine.

  • Extraction: Stir the mixture and then separate the organic layer. The aqueous layer can be further extracted with dichloromethane or ether to maximize recovery. Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure (1R,2R)-(-)-1,2-diaminocyclohexane.

  • Enantiomeric Purity Determination: The enantiomeric excess (ee) of the resolved diamine can be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.[11]

Protocol 2: Synthesis of trans-1,4-Diaminocyclohexane

A common route for the synthesis of 1,4-diaminocyclohexane is the hydrogenation of p-phenylenediamine (B122844). The resulting product is a mixture of cis and trans isomers, from which the trans isomer can be selectively obtained.

Materials:

Procedure:

  • Hydrogenation: The hydrogenation of p-phenylenediamine is carried out in a high-pressure reactor in the presence of a nickel or cobalt catalyst.[8] The reaction is typically performed in a solvent like methylcyclohexane or dioxane at elevated temperatures (e.g., 180°C) and pressures (e.g., 100-150 atm).[8]

  • Isomer Mixture: This process yields a mixture of cis- and trans-1,4-diaminocyclohexane.

  • Isomer Separation (Fractional Crystallization): The trans isomer can be separated from the cis isomer by fractional crystallization from a suitable solvent.[8]

  • Isomerization (Optional): The remaining filtrate, which is rich in the cis isomer, can be subjected to an isomerization step to convert the cis isomer to the more stable trans isomer, thereby increasing the overall yield of the desired product.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships involving this compound isomers.

experimental_workflow_chiral_resolution racemic Racemic (±)-trans- 1,2-Cyclohexanediamine salt_formation Diastereomeric Salt Formation (in H2O) racemic->salt_formation reagent L-(+)-Tartaric Acid reagent->salt_formation precipitation Precipitation of (1R,2R)-DACH Tartrate Salt salt_formation->precipitation filtration Filtration & Washing precipitation->filtration liberation Liberation of Free Amine (with NaOH) filtration->liberation extraction Solvent Extraction & Purification liberation->extraction final_product Enantiopure (1R,2R)-(-)- 1,2-Cyclohexanediamine extraction->final_product

Caption: Workflow for the chiral resolution of trans-1,2-cyclohexanediamine.

logical_relationship_synthesis cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_intermediates Isomer Mixtures cluster_separation Separation/Resolution cluster_final_products Final Products o_phenylenediamine o-Phenylenediamine hydrogenation1 Hydrogenation o_phenylenediamine->hydrogenation1 p_phenylenediamine p-Phenylenediamine hydrogenation2 Hydrogenation p_phenylenediamine->hydrogenation2 mixture12 Mixture of 1,2-CHDA Isomers (cis and trans) hydrogenation1->mixture12 mixture14 Mixture of 1,4-CHDA Isomers (cis and trans) hydrogenation2->mixture14 separation12 Chiral Resolution mixture12->separation12 separation14 Fractional Crystallization mixture14->separation14 trans_1R2R trans-(1R,2R)-CHDA separation12->trans_1R2R trans_1S2S trans-(1S,2S)-CHDA separation12->trans_1S2S cis_12 cis-1,2-CHDA separation12->cis_12 trans_14 trans-1,4-CHDA separation14->trans_14 cis_14 cis-1,4-CHDA separation14->cis_14

Caption: Logical relationships in the synthesis of this compound isomers.

signaling_pathway_application cluster_chiral_ligand Chiral Ligand Synthesis cluster_drug_synthesis Drug Synthesis cluster_cellular_target Cellular Mechanism cluster_cellular_response Cellular Response chda_isomer (1R,2R)-1,2-Cyclohexanediamine oxaliplatin_synthesis Synthesis of Oxaliplatin chda_isomer->oxaliplatin_synthesis inhibition Formation of DNA Adducts Inhibition of DNA Replication oxaliplatin_synthesis->inhibition Oxaliplatin (Active Drug) dna Nuclear DNA dna->inhibition apoptosis Apoptosis of Cancer Cell inhibition->apoptosis

Caption: Role of (1R,2R)-CHDA in the anticancer activity of Oxaliplatin.

Role in Drug Development and Biological Pathways

This compound isomers, particularly the chiral trans-1,2-diaminocyclohexane, are of paramount importance in the pharmaceutical industry. The stereochemistry of the diamine ligand can significantly impact the biological activity and efficacy of a drug.

A prime example is the anti-cancer drug Oxaliplatin , which incorporates the (1R,2R)-1,2-diaminocyclohexane ligand.[19] This ligand is crucial for the drug's mechanism of action, which involves binding to DNA, forming adducts that inhibit DNA replication and transcription, ultimately leading to the apoptosis of cancer cells.[34] Studies have shown that the antitumor activity of platinum complexes can vary significantly between different isomers of the diaminocyclohexane ligand, with the (1R,2R) isomer often showing superior efficacy.[16]

Furthermore, this compound derivatives are being explored as inhibitors for various enzymes involved in disease pathways. For instance, they have been used in the development of inhibitors for Spleen Tyrosine Kinase (Syk) , a key mediator in inflammatory and autoimmune diseases.[24] Derivatives of this compound have also been investigated as inhibitors of MALT1 protease , a target for treating certain types of lymphoma, and as factor Xa inhibitors for anticoagulant therapies.[17] The cis and trans isomers of 1,4-cyclohexanediamine are utilized as linkers in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality for targeted protein degradation.[6]

References

Structural Isomers of Cyclohexanediamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanediamine (C₆H₁₄N₂) and its isomers are pivotal building blocks in medicinal chemistry and materials science. The spatial orientation of the two amine groups on the cyclohexane (B81311) ring dictates the molecule's stereochemistry, conformational preferences, and, consequently, its chemical reactivity and biological activity. This guide provides an in-depth analysis of the structural differences between 1,2-, 1,3-, and 1,4-cyclohexanediamine, focusing on their stereoisomerism, conformational analysis, and physicochemical properties. Understanding these nuances is critical for the rational design of novel therapeutics and advanced materials.

Stereoisomerism of this compound

The positional isomers of this compound—1,2, 1,3, and 1,4—each exhibit distinct stereoisomeric possibilities due to the presence of chiral centers and the geometry of the cyclohexane ring.

1,2-Cyclohexanediamine

1,2-Cyclohexanediamine has two adjacent chiral centers, leading to the existence of three stereoisomers: a pair of enantiomers (trans) and a meso compound (cis).[1]

  • trans-1,2-Cyclohexanediamine: Exists as a racemic mixture of (1R,2R) and (1S,2S) enantiomers.[2] In the most stable chair conformation, both amine groups are in equatorial positions. This isomer is widely used in the synthesis of chiral ligands for asymmetric catalysis.[2]

  • cis-1,2-Cyclohexanediamine: This is an achiral meso compound due to an internal plane of symmetry. In its chair conformation, one amine group is axial and the other is equatorial.

1,3-Cyclohexanediamine (B1580663)

1,3-Cyclohexanediamine also has two chiral centers, resulting in three stereoisomers: a pair of enantiomers (trans) and a meso compound (cis).

  • trans-1,3-Cyclohexanediamine: Exists as a pair of enantiomers, (1R,3R) and (1S,3S). The most stable chair conformation has one amine group in an axial position and the other in an equatorial position.

  • cis-1,3-Cyclohexanediamine: This is a meso compound. It can exist in two rapidly interconverting chair conformations, one with both amine groups in equatorial positions and another with both in axial positions. The diequatorial conformation is significantly more stable.

1,4-Cyclohexanediamine

Due to a plane of symmetry passing through the C1 and C4 atoms, 1,4-cyclohexanediamine does not have chiral isomers. It exists as two diastereomers: cis and trans.

  • trans-1,4-Cyclohexanediamine: A non-chiral compound where the two amine groups are on opposite sides of the ring. In its most stable chair conformation, both amine groups are in equatorial positions.

  • cis-1,4-Cyclohexanediamine: A non-chiral compound where the two amine groups are on the same side of the ring. Its chair conformation has one amine group in an axial position and the other in an equatorial position.

Conformational Analysis

The cyclohexane ring in this compound isomers exists predominantly in a chair conformation to minimize angular and torsional strain. The stability of these conformations is largely determined by the steric hindrance of the amine groups, particularly the energetic penalty of 1,3-diaxial interactions.[3]

1,2-Cyclohexanediamine Conformers
  • trans-(1R,2R)- and (1S,2S)-1,2-Cyclohexanediamine: The diequatorial conformation is the most stable, as it avoids 1,3-diaxial interactions for the bulky amino groups. The diaxial conformation is highly unfavorable.

  • cis-1,2-Cyclohexanediamine: This isomer exists in two equivalent chair conformations, each with one axial and one equatorial amino group.

1,3-Cyclohexanediamine Conformers
  • trans-(1R,3S)- and (1S,3R)-1,3-Cyclohexanediamine: Both chair conformations have one axial and one equatorial amino group and are therefore of equal energy.

  • cis-1,3-Cyclohexanediamine: This isomer has two distinct chair conformations: one with both amino groups equatorial (more stable) and one with both amino groups axial (less stable due to significant 1,3-diaxial interactions).

1,4-Cyclohexanediamine Conformers
  • trans-1,4-Cyclohexanediamine: The diequatorial conformation is highly favored, minimizing steric strain.

  • cis-1,4-Cyclohexanediamine: The two chair conformations, each with one axial and one equatorial amino group, are of equal energy and interconvert rapidly.

Physicochemical Properties

The structural differences between the this compound isomers lead to variations in their physical and chemical properties.

Property1,2-Cyclohexanediamine1,3-Cyclohexanediamine (mixture of isomers)1,4-Cyclohexanediamine (mixture of isomers)
Molecular Weight ( g/mol ) 114.19114.19114.19
Melting Point (°C) cis: -trans: 14-15[2]-
Boiling Point (°C) cis: 92-93 (18 mmHg)[4]trans: 79-81 (15 mmHg)[2]~190
Density (g/mL at 25°C) cis: 0.952[4]trans: 0.951[2]~0.95
pKa1 (approx.) cis: ~6.5trans: ~6.8~9.9
pKa2 (approx.) cis: ~9.9trans: ~10.1~11.0

Experimental Protocols

Synthesis of trans-1,2-Diaminocyclohexane Derivatives

A common method for the synthesis of trans-1,2-diaminocyclohexane derivatives involves the aminolysis of cyclohexene (B86901) oxide.[5]

Procedure:

  • Cyclohexene oxide is refluxed with the desired amine (e.g., a secondary amine) to yield the corresponding trans-2-aminocyclohexanol.

  • The resulting amino alcohol is then converted to its mesylate by reacting with methanesulfonyl chloride in the presence of a base like triethylamine.

  • The mesylate undergoes nucleophilic substitution with another amine to yield the trans-1,2-diaminocyclohexane derivative.

Resolution of (±)-trans-1,2-Diaminocyclohexane

The enantiomers of trans-1,2-diaminocyclohexane can be resolved using a chiral resolving agent, most commonly L-(+)-tartaric acid.[6][7]

Procedure:

  • L-(+)-tartaric acid is dissolved in boiling deionized water.

  • Racemic trans-1,2-diaminocyclohexane is slowly added to the hot tartaric acid solution.

  • Upon cooling, the less soluble diastereomeric salt of (1R,2R)-diaminocyclohexane and L-(+)-tartaric acid precipitates.

  • The precipitated salt is collected by filtration.

  • The purified diastereomeric salt is then treated with a strong base (e.g., NaOH) to liberate the free (1R,2R)-diaminocyclohexane, which can be extracted with an organic solvent.[6]

Synthesis of 1,3-Cyclohexanediamine

One synthetic route to 1,3-cyclohexanediamine involves the oximation and subsequent hydrogenation of 1,3-cyclohexanedione (B196179).[8]

Procedure:

  • 1,3-Cyclohexanedione is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium hydroxide) to form 1,3-cyclohexanedione dioxime.[8]

  • The resulting dioxime is then hydrogenated, for example, using Raney Nickel as a catalyst, to yield 1,3-cyclohexanediamine.[8]

Synthesis of trans-1,4-Diaminocyclohexane

A method for the selective synthesis of trans-1,4-diaminocyclohexane starts from a mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid.[9]

Procedure:

  • A mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid is reacted with ammonia (B1221849) to form the solid trans-dicarboxylic acid diamide (B1670390).

  • The diamide is then chlorinated to produce trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide.

  • This intermediate is subsequently converted to trans-1,4-diaminocyclohexane using an alkali or alkaline earth metal hydroxide.[9]

Visualizations

Stereoisomers of this compound

G cluster_12 1,2-Cyclohexanediamine cluster_13 1,3-Cyclohexanediamine cluster_14 1,4-Cyclohexanediamine 1,2-cis cis (meso) 1,2-trans trans (racemic) 1,2-R,R (1R,2R) 1,2-trans->1,2-R,R enantiomers 1,2-S,S (1S,2S) 1,2-trans->1,2-S,S enantiomers 1,3-cis cis (meso) 1,3-trans trans (racemic) 1,3-R,R (1R,3R) 1,3-trans->1,3-R,R enantiomers 1,3-S,S (1S,3S) 1,3-trans->1,3-S,S enantiomers 1,4-cis cis (achiral) 1,4-trans trans (achiral)

Caption: Stereoisomers of 1,2-, 1,3-, and 1,4-cyclohexanediamine.

Conformational Equilibria of cis-Disubstituted Cyclohexanediamines

G cluster_cis12 cis-1,2-Cyclohexanediamine cluster_cis13 cis-1,3-Cyclohexanediamine cluster_cis14 cis-1,4-Cyclohexanediamine a12 Axial-Equatorial e12 Equatorial-Axial a12->e12 Ring Flip (Equivalent Energy) e13 Diequatorial (More Stable) a13 Diaxial (Less Stable) e13->a13 Ring Flip a14 Axial-Equatorial e14 Equatorial-Axial a14->e14 Ring Flip (Equivalent Energy)

Caption: Chair conformations of cis-cyclohexanediamine isomers.

Conformational Equilibria of trans-Disubstituted Cyclohexanediamines

G cluster_trans12 trans-1,2-Cyclohexanediamine cluster_trans13 trans-1,3-Cyclohexanediamine cluster_trans14 trans-1,4-Cyclohexanediamine e12 Diequatorial (More Stable) a12 Diaxial (Less Stable) e12->a12 Ring Flip a13 Axial-Equatorial e13 Equatorial-Axial a13->e13 Ring Flip (Equivalent Energy) e14 Diequatorial (More Stable) a14 Diaxial (Less Stable) e14->a14 Ring Flip

Caption: Chair conformations of trans-cyclohexanediamine isomers.

Conclusion

The structural diversity among the 1,2-, 1,3-, and 1,4-cyclohexanediamine isomers is profound, influencing their stereochemistry, conformational preferences, and physicochemical properties. A thorough understanding of these differences is paramount for their effective application in drug design, where stereochemistry can dictate efficacy and safety, and in materials science, where isomeric purity can define the properties of polymers and other advanced materials. This guide serves as a foundational resource for researchers leveraging the unique structural attributes of this compound isomers in their scientific endeavors.

References

Synthesis of Chiral Derivatives from trans-1,2-Cyclohexanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure trans-1,2-cyclohexanediamine (DACH) is a cornerstone in the field of asymmetric synthesis, serving as a versatile chiral scaffold for a wide array of ligands and catalysts.[1][2] Its rigid C2-symmetric framework provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in a multitude of chemical transformations crucial for drug development and fine chemical synthesis.[1][3] This technical guide provides an in-depth overview of the synthesis of key chiral derivatives from trans-1,2-cyclohexanediamine, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

The significance of trans-1,2-diaminocyclohexane lies in its role as a building block for ligands that are not only highly effective in asymmetric catalysis but are also often readily accessible. This diamine is a component of ligands used in notable reactions such as the Jacobsen epoxidation and Trost asymmetric allylic alkylation.[4]

Core Synthetic Pathways and Derivatives

The synthetic utility of trans-1,2-cyclohexanediamine is vast, leading to a diverse range of chiral derivatives. The most prominent among these are Salen-type ligands, Trost-type ligands, and various organocatalysts, each with distinct applications in asymmetric catalysis.

Chiral Salen Ligands and their Metal Complexes (e.g., Jacobsen's Catalyst)

Chiral Salen ligands, derived from the condensation of a diamine with salicylaldehydes, are of paramount importance. When complexed with transition metals like manganese, they form powerful catalysts for enantioselective epoxidation of unfunctionalized olefins.[5][6]

Experimental Workflow for the Synthesis of Jacobsen's Catalyst:

G cluster_0 Step 1: Resolution of (±)-trans-1,2-Cyclohexanediamine cluster_1 Step 2: Synthesis of the Salen Ligand cluster_2 Step 3: Metallation to form Jacobsen's Catalyst Diamine_Mixture Mixture of cis/trans 1,2-Diaminocyclohexane Resolution Diastereomeric Salt Formation & Crystallization Diamine_Mixture->Resolution Tartaric_Acid L-(+)-Tartaric Acid Tartaric_Acid->Resolution Resolved_Diamine_Salt (R,R)-Diamine-L-tartrate Salt Resolution->Resolved_Diamine_Salt Base_Treatment Base Treatment (e.g., NaOH) Resolved_Diamine_Salt->Base_Treatment Resolved_Diamine (R,R)-1,2-Diaminocyclohexane Base_Treatment->Resolved_Diamine Condensation Condensation in Ethanol (B145695) Resolved_Diamine->Condensation Salicylaldehyde (B1680747) 3,5-di-tert-butyl-2-hydroxybenzaldehyde Salicylaldehyde->Condensation Jacobsen_Ligand Jacobsen Ligand (Yellow-Orange Precipitate) Condensation->Jacobsen_Ligand Metallation Complexation in Ethanol Jacobsen_Ligand->Metallation Mn_Acetate Manganese(II) Acetate Mn_Acetate->Metallation Air_Oxidation Air Oxidation Jacobsen_Catalyst Jacobsen's Catalyst (Mn(III) Complex) Air_Oxidation->Jacobsen_Catalyst Metallation->Air_Oxidation

Caption: Synthetic workflow for Jacobsen's Catalyst.

Detailed Experimental Protocol for Jacobsen's Catalyst Synthesis:

A three-step synthesis is commonly employed for Jacobsen's catalyst.[5][6]

Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane A mixture of cis and trans isomers of 1,2-diaminocyclohexane is resolved using L-(+)-tartaric acid.[7] The procedure takes advantage of the lower aqueous solubility of the diastereomeric salt formed between the (R,R)-diamine and L-tartaric acid, allowing for its selective crystallization.[7]

  • Dissolve L-(+)-tartaric acid (0.05 mol) in distilled water (25 mL).

  • Slowly add the 1,2-diaminocyclohexane isomer mixture (0.10 mol) to the stirred solution. The addition is exothermic.

  • The solution, initially cloudy, should become clear within minutes.

  • Add glacial acetic acid (5.0 mL) in one portion, which will initiate precipitation.

  • Cool the resulting thick suspension in an ice/water bath for at least 30 minutes.

  • Isolate the product by suction filtration and wash the solid.

  • The free (R,R)-diamine is obtained by treating the salt with a base (e.g., NaOH).

Step 2: Synthesis of the Jacobsen Ligand The resolved (R,R)-1,2-diaminocyclohexane is condensed with two equivalents of a substituted salicylaldehyde.

  • Condense the resolved (R,R)-1,2-diaminocyclohexane (3.5 mmol) with 3,5-di-tert-butyl salicylaldehyde (7.0 mmol) in ethanol.

  • The reaction is typically refluxed for 2 hours.

  • Upon reaction completion, a yellow-orange precipitate of the ligand forms.

  • Filter the precipitate and dry it under a vacuum.

Step 3: Preparation of the Manganese(III) Complex (Jacobsen's Catalyst) The final step involves the complexation of the Salen ligand with a manganese(II) salt, followed by oxidation.

  • Charge a three-neck flask with the Jacobsen ligand (1.0 g) and absolute ethanol (25 mL) and heat to reflux for 20 minutes.

  • Add solid Mn(OAc)₂·4H₂O (2.0 equivalents) in one portion.

  • Continue to reflux for an additional 30 minutes.

  • Bubble air through the solution at a slow rate while maintaining reflux for 1 hour to facilitate oxidation to the Mn(III) state.

  • The final catalyst can then be isolated.

Quantitative Data for Jacobsen's Catalyst in Epoxidation:

AlkeneOxidantSolventCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1,2-dihydronaphthaleneNaOClCH₂Cl₂10-~85
StyreneNaOClCH₂Cl₂10-~48
α-methylstyreneNaOClCH₂Cl₂10-~48

Data compiled from student experiments reported in the Journal of Chemical Education.[8]

Chiral Trost Ligands

The Trost ligands are C2-symmetric diphosphine ligands derived from trans-1,2-diaminocyclohexane and 2-diphenylphosphinobenzoic acid.[9] These ligands are highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, which are fundamental for constructing stereogenic centers.[10]

Experimental Workflow for the Synthesis of a Trost Ligand:

G cluster_0 Amidation Reaction Phosphinobenzoic_Acid 2-Diphenylphosphinobenzoic Acid Amidation Amidation Phosphinobenzoic_Acid->Amidation Resolved_Diamine (S,S)-1,2-Diaminocyclohexane Resolved_Diamine->Amidation Coupling_Reagents CDI (stoichiometric) Imidazole (B134444) hydrochloride (catalytic) Coupling_Reagents->Amidation Trost_Ligand (S,S)-DACH-Ph Trost Ligand (White Solid) Amidation->Trost_Ligand

Caption: Synthetic workflow for a Trost Ligand.

Detailed Experimental Protocol for Trost Ligand Synthesis:

An improved and scalable process for the synthesis of the (S,S)-DACH-Ph Trost ligand has been developed.[11]

  • The amidation of 2-diphenylphosphinylbenzoic acid and (S,S)-diaminocyclohexane is carried out.

  • The reaction is promoted by stoichiometric 1,1'-carbonyldiimidazole (B1668759) (CDI) and a catalytic amount of imidazole hydrochloride.

  • The resulting (S,S)-DACH-Ph Trost ligand is isolated as a white solid by simple filtration, avoiding the need for column chromatography.

Quantitative Data for Trost Ligand Synthesis:

LigandYield (%)Enantiomeric Excess (ee, %)
(S,S)-DACH-Ph Trost Ligand80>99

Data from an improved scalable process.[11]

Chiral Diamine-Based Organocatalysts

In addition to forming ligands for metal-catalyzed reactions, derivatives of trans-1,2-cyclohexanediamine are themselves powerful organocatalysts. For instance, primary amine-salicylamides derived from chiral trans-cyclohexanediamine can catalyze enantioselective conjugate additions.[1]

Logical Relationship in Bifunctional Organocatalysis:

G cluster_0 Bifunctional Activation by a DACH-derived Thiourea Catalyst Catalyst Thiourea Organocatalyst (e.g., Takemoto's Catalyst) Activation Simultaneous Activation Catalyst->Activation Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Activation Nucleophile Nucleophile (e.g., Aldehyde) Nucleophile->Activation Transition_State Organized Transition State Activation->Transition_State Product Enantioenriched Adduct Transition_State->Product

Caption: Bifunctional activation in organocatalysis.

These catalysts operate through a bifunctional activation mechanism, where different parts of the catalyst molecule interact with and activate both the electrophile and the nucleophile simultaneously, leading to a highly organized transition state and excellent stereocontrol.[2]

Applications in Asymmetric Synthesis

The chiral derivatives of trans-1,2-cyclohexanediamine are employed in a wide range of asymmetric reactions, which are critical in the synthesis of chiral drugs and other valuable molecules.

Summary of Applications:

Reaction TypeCatalyst/Ligand TypeKey Features
Epoxidation of Alkenes Jacobsen's Catalyst (Mn-Salen)Highly enantioselective for unfunctionalized olefins.[5][6]
Asymmetric Allylic Alkylation Trost Ligands (Pd-phosphine)Forms C-C, C-O, C-S, and C-N bonds with high enantioselectivity.[10]
Conjugate Addition DACH-derived organocatalystsHigh yields and enantioselectivities for the addition of aldehydes to nitroalkenes.[1]
Cyclopropanation DACH-disulfonamide-Aluminum complexesCatalytic and enantioselective Simmons-Smith type reactions.[3]
Addition to Aldehydes and Ketones DACH-derived sulfonamides with dialkylzincEnantioselective addition of alkyl groups to carbonyls.[3]

Conclusion

Trans-1,2-cyclohexanediamine has proven to be an exceptionally valuable chiral building block in asymmetric synthesis. The derivatives synthesized from this scaffold, including Jacobsen's catalyst, Trost ligands, and various organocatalysts, have enabled the development of highly efficient and enantioselective transformations. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis, facilitating the application of these powerful catalytic tools. The continued exploration of new derivatives based on the trans-1,2-cyclohexanediamine framework promises to yield further innovations in the field of asymmetric catalysis.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanediamine (C₆H₁₂N₂) is a cyclic diamine that serves as a critical building block in medicinal chemistry and materials science. Its stereoisomers and conformational landscape play a pivotal role in determining the efficacy and specificity of the final products. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of the 1,2-, 1,3-, and 1,4-isomers of this compound. It delves into the stereochemical relationships between cis and trans isomers, the energetics of chair conformations, and the experimental and computational methodologies used for their characterization.

Introduction

The cyclohexane (B81311) ring, the structural core of this compound, is not planar but exists predominantly in a puckered chair conformation to minimize angular and torsional strain. The spatial arrangement of the two amino groups on this ring gives rise to both configurational (cis/trans) and conformational isomers. Understanding the subtle interplay of steric and electronic effects that govern the stability of these isomers is paramount for the rational design of molecules with desired three-dimensional structures and biological activities. This guide will explore the fundamental principles of conformational analysis as applied to the various isomers of this compound.

Stereoisomerism in this compound

This compound exists as three positional isomers: 1,2-, 1,3-, and 1,4-diaminocyclohexane. Each of these can exist as cis and trans diastereomers, which have distinct physical and chemical properties.

  • 1,2-Cyclohexanediamine:

    • trans-1,2-Cyclohexanediamine is chiral and exists as a pair of enantiomers, (1R,2R)- and (1S,2S)-1,2-diaminocyclohexane.

    • cis-1,2-Cyclohexanediamine is a meso compound, meaning it is achiral despite having two stereocenters.

  • 1,3-Cyclohexanediamine:

    • Both cis- and trans-1,3-cyclohexanediamine are chiral and exist as pairs of enantiomers.

  • 1,4-Cyclohexanediamine:

    • Neither cis- nor trans-1,4-cyclohexanediamine is chiral. The cis isomer has a plane of symmetry, and the trans isomer has a center of inversion.

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_12 1,2-Cyclohexanediamine cluster_13 1,3-Cyclohexanediamine cluster_14 1,4-Cyclohexanediamine trans-1,2 trans (chiral) (1R,2R) (1R,2R) trans-1,2->(1R,2R) enantiomers (1S,2S) (1S,2S) trans-1,2->(1S,2S) cis-1,2 cis (meso) trans-1,3 trans (chiral) cis-1,3 cis (chiral) trans-1,4 trans (achiral) cis-1,4 cis (achiral) This compound This compound 1,2-Cyclohexanediamine 1,2-Cyclohexanediamine 1,3-Cyclohexanediamine 1,3-Cyclohexanediamine 1,4-Cyclohexanediamine 1,4-Cyclohexanediamine

Stereoisomers of this compound.

Conformational Analysis

The chair conformation is the most stable arrangement for the cyclohexane ring. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). A "ring flip" allows for the interconversion between two chair conformations, during which axial substituents become equatorial and vice versa.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. A larger A-value indicates a greater steric bulk and a stronger preference for the equatorial position.

A-Value of the Amino Group

The A-value for an amino (-NH₂) group is approximately 1.4 kcal/mol . This value is crucial for estimating the relative stabilities of the different conformers of this compound.

Conformational Analysis of Isomers

The relative stability of the chair conformations of disubstituted cyclohexanes depends on the number and type of unfavorable steric interactions, primarily 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.

General Principles:

  • Conformations with more substituents in the equatorial position are generally more stable.

  • The most stable conformation will have the bulkiest group(s) in the equatorial position.

The following sections analyze the conformational equilibria for each isomer of this compound. The energy differences are estimated based on the A-value of the amino group and principles derived from studies on analogous molecules like dimethylcyclohexane.

  • trans-1,2-Diaminocyclohexane: Exists in two chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformer is significantly more stable as it avoids the high energy of two axial amino groups.

    • Estimated Energy Difference: The diaxial conformer would have four 1,3-diaxial interactions involving the amino groups. This would be approximately 2 * 1.4 kcal/mol = 2.8 kcal/mol less stable than the diequatorial conformer. Additionally, a gauche interaction between the adjacent amino groups in the diequatorial conformer adds some strain.

  • cis-1,2-Diaminocyclohexane: In both chair conformations, one amino group is axial and the other is equatorial (a,e and e,a). These two conformers are energetically equivalent.

conformers_12 cluster_trans trans-1,2-Diaminocyclohexane cluster_cis cis-1,2-Diaminocyclohexane trans_ee Diequatorial (e,e) More Stable trans_aa Diaxial (a,a) Less Stable trans_ee->trans_aa Ring Flip cis_ae Axial-Equatorial (a,e) cis_ea Equatorial-Axial (e,a) cis_ae->cis_ea Ring Flip (Equivalent Energy)

Conformational equilibrium of 1,2-isomers.

  • cis-1,3-Diaminocyclohexane: Can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer is strongly favored.

    • Estimated Energy Difference: The diaxial conformer has two significant 1,3-diaxial interactions between the two amino groups, in addition to the interactions with axial hydrogens. This makes the diaxial form highly unstable. The energy difference is estimated to be greater than 2 * 1.4 kcal/mol = 2.8 kcal/mol .

  • trans-1,3-Diaminocyclohexane: Both chair conformations have one axial and one equatorial amino group (a,e and e,a). These conformers are of equal energy.

conformers_13 cluster_cis cis-1,3-Diaminocyclohexane cluster_trans trans-1,3-Diaminocyclohexane cis_ee Diequatorial (e,e) More Stable cis_aa Diaxial (a,a) Less Stable cis_ee->cis_aa Ring Flip trans_ae Axial-Equatorial (a,e) trans_ea Equatorial-Axial (e,a) trans_ae->trans_ea Ring Flip (Equivalent Energy)

Conformational equilibrium of 1,3-isomers.

  • trans-1,4-Diaminocyclohexane: Exists in a diequatorial (e,e) and a diaxial (a,a) conformation. The diequatorial conformer is the most stable.

    • Estimated Energy Difference: The diaxial conformer has four 1,3-diaxial interactions involving the amino groups, making it approximately 2 * 1.4 kcal/mol = 2.8 kcal/mol less stable.

  • cis-1,4-Diaminocyclohexane: Both chair conformations have one axial and one equatorial amino group (a,e and e,a) and are therefore energetically equivalent.

conformers_14 cluster_trans trans-1,4-Diaminocyclohexane cluster_cis cis-1,4-Diaminocyclohexane trans_ee Diequatorial (e,e) More Stable trans_aa Diaxial (a,a) Less Stable trans_ee->trans_aa Ring Flip cis_ae Axial-Equatorial (a,e) cis_ea Equatorial-Axial (e,a) cis_ae->cis_ea Ring Flip (Equivalent Energy)

Conformational equilibrium of 1,4-isomers.

Quantitative Structural Data

Table 1: Representative Structural Parameters

ParameterTypical Value (Computational)
C-C Bond Length1.53 - 1.54 Å
C-N Bond Length1.47 - 1.48 Å
C-C-C Bond Angle111° - 112°
C-C-N Bond Angle110° - 112°
C-C-C-C Dihedral Angle~55° (anti)

Note: These are generalized values. Actual parameters will vary depending on the specific isomer and conformation.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution.

Protocol for Conformational Analysis by ¹H NMR:

  • Sample Preparation: Dissolve a known concentration of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • For more detailed analysis, acquire two-dimensional spectra such as COSY (Correlated Spectroscopy) to establish proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space interactions.

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different. Axial protons are generally more shielded (appear at a lower ppm) than equatorial protons.

    • Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them. Large coupling constants (typically 8-13 Hz) are indicative of axial-axial couplings, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial couplings.

  • Conformational Equilibrium: At room temperature, if the ring flip is fast on the NMR timescale, an averaged spectrum is observed. By lowering the temperature, it may be possible to "freeze out" the individual conformers and observe separate signals for each. The ratio of the integrals of these signals can be used to determine the equilibrium constant and the Gibbs free energy difference between the conformers.

nmr_workflow Sample_Prep Sample Preparation Data_Acq NMR Data Acquisition (1D, 2D) Sample_Prep->Data_Acq Spectral_Analysis Spectral Analysis (Chemical Shifts, J-Couplings) Data_Acq->Spectral_Analysis Conformer_Pop Determination of Conformer Population Spectral_Analysis->Conformer_Pop

NMR experimental workflow.

X-ray Crystallography

X-ray crystallography provides a precise three-dimensional structure of a molecule in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: Grow single crystals of the this compound derivative of sufficient size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods).

    • An initial electron density map is generated, from which the atomic positions are determined.

    • The structural model is refined against the experimental data to obtain the final, high-resolution structure.

xray_workflow Crystallization Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Final_Structure Final 3D Structure Structure_Solution->Final_Structure

X-ray crystallography workflow.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the structures and relative energies of different conformers.

Protocol for DFT Conformational Analysis:

  • Initial Structure Generation: Generate initial 3D structures for all possible stereoisomers and their likely chair and twist-boat conformations.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

  • Energy Analysis: Compare the relative Gibbs free energies of the different conformers to predict their populations at a given temperature.

  • Property Calculation: Calculate other properties of interest, such as NMR chemical shifts and coupling constants, for comparison with experimental data.

dft_workflow Initial_Structures Generate Initial Structures Conf_Search Conformational Search Initial_Structures->Conf_Search Optimization Geometry Optimization (DFT) Conf_Search->Optimization Frequency_Calc Frequency Calculation Optimization->Frequency_Calc Energy_Analysis Relative Energy Analysis Frequency_Calc->Energy_Analysis

DFT computational workflow.

Conclusion

The molecular structure and conformational preferences of this compound isomers are governed by a delicate balance of steric and stereoelectronic effects. The principles of conformational analysis, centered around the stability of the chair conformation and the preference for equatorial substituents, provide a robust framework for understanding the behavior of these important molecules. A combination of experimental techniques, particularly NMR spectroscopy and X-ray crystallography, and computational methods allows for a detailed and quantitative characterization of the conformational landscape of this compound, which is essential for its application in drug design and materials science.

The Cornerstone of Asymmetric Catalysis: A Technical Guide to the Discovery and History of Diaminocyclohexane Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminocyclohexane (DACH) ligands, particularly the chiral trans-1,2-isomer, have established themselves as a cornerstone in the field of asymmetric synthesis. Their rigid, C₂-symmetric scaffold has proven to be exceptionally effective in a wide array of metal-catalyzed reactions, enabling the stereoselective synthesis of complex molecules with high enantiomeric purity. Furthermore, the DACH motif is a critical component in several successful pharmaceuticals, most notably the platinum-based anticancer agent, oxaliplatin (B1677828). This technical guide provides an in-depth exploration of the discovery, history, and key applications of diaminocyclohexane ligands, offering valuable insights for researchers in academia and the pharmaceutical industry.

Early Discovery and Synthesis of Diaminocyclohexane

The journey of diaminocyclohexane began in the early 20th century. The first reported synthesis of trans-1,2-diaminocyclohexane was by the Nobel laureate Heinrich Wieland and his colleagues in 1926. Their method involved the conversion of hexahydrophthalic acid to its hydrazide, followed by a Curtius rearrangement.

A significant advancement in accessing enantiomerically pure DACH came with the development of efficient resolution methods for the racemic mixture. A widely adopted and economical approach involves the use of tartaric acid as a resolving agent. The racemic trans-1,2-diaminocyclohexane is treated with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid), leading to the formation of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the respective enantiomerically pure (1R,2R)- or (1S,2S)-diaminocyclohexane.

The Rise of DACH Ligands in Asymmetric Catalysis

The latter half of the 20th century witnessed the emergence of asymmetric catalysis as a powerful tool for enantioselective synthesis. The unique structural features of chiral trans-1,2-diaminocyclohexane made it an attractive scaffold for the design of novel chiral ligands.

The Jacobsen-Katsuki Epoxidation

A pivotal moment in the history of DACH ligands was the independent discovery by Eric Jacobsen and Tsutomu Katsuki in the early 1990s of a manganese-salen complex capable of highly enantioselective epoxidation of unfunctionalized alkenes. The ligand, a Schiff base formed from a substituted salicylaldehyde (B1680747) and chiral trans-1,2-diaminocyclohexane, creates a chiral environment around the manganese center, directing the oxygen transfer to one face of the alkene.

Experimental Protocol: Synthesis of the Jacobsen Ligand and Catalyst

The synthesis of Jacobsen's catalyst is a multi-step process that begins with the resolution of racemic trans-1,2-diaminocyclohexane, followed by the synthesis of the salen ligand and, finally, the formation of the manganese complex.

dot

Caption: Experimental workflow for the synthesis of Jacobsen's catalyst.

Detailed Methodology:

  • Resolution of (±)-trans-1,2-Diaminocyclohexane: A solution of L-(+)-tartaric acid in water is heated, and (±)-trans-1,2-diaminocyclohexane is added. The mixture is heated to ensure complete dissolution and then allowed to cool, leading to the precipitation of the (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt. The salt is collected by filtration and can be further purified by recrystallization. The free (1R,2R)-diaminocyclohexane is obtained by treating the salt with a strong base, such as sodium hydroxide, followed by extraction.

  • Synthesis of the Jacobsen Ligand ((R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine): (1R,2R)-1,2-Diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde are dissolved in ethanol (B145695) and heated at reflux. Upon cooling, the yellow Schiff base ligand precipitates and is collected by filtration.

  • Synthesis of Jacobsen's Catalyst ([(R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino]manganese(III) chloride): The Jacobsen ligand is dissolved in a suitable solvent, such as ethanol, and treated with manganese(II) acetate. The mixture is heated, and then a source of chloride, often in conjunction with air oxidation, is introduced to form the active Mn(III) catalyst.

Quantitative Data: Enantioselectivity of the Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation has been successfully applied to a wide range of alkenes, consistently delivering high enantiomeric excesses (ee).

AlkeneOxidantCatalyst Loading (mol%)Temperature (°C)Enantiomeric Excess (%)
cis-β-Methylstyrenem-CPBA4-7892
1,2-DihydronaphthaleneNaOCl5097
IndeneNaOCl5095
cis-StilbeneNaOCl42598
The Trost Asymmetric Allylic Alkylation

Another landmark achievement in the application of DACH ligands was the development of the Trost asymmetric allylic alkylation (AAA) by Barry Trost. This palladium-catalyzed reaction utilizes a C₂-symmetric diphosphine ligand derived from trans-1,2-diaminocyclohexane and 2-diphenylphosphinobenzoic acid. The Trost ligand creates a well-defined chiral pocket around the palladium center, enabling highly enantioselective bond formation between a nucleophile and an allylic substrate.

Experimental Protocol: Synthesis of the Trost Ligand

The synthesis of the Trost ligand involves the amide coupling of enantiomerically pure trans-1,2-diaminocyclohexane with two equivalents of 2-diphenylphosphinobenzoic acid.

Detailed Methodology:

Quantitative Data: Enantioselectivity of the Trost Asymmetric Allylic Alkylation

The Trost AAA has proven to be a versatile and powerful method for the construction of stereogenic centers.

Allylic SubstrateNucleophileCatalyst Loading (mol%)SolventEnantiomeric Excess (%)
rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate2.5Dichloromethane>99
rac-Cyclohex-2-enyl acetatePhthalimide1THF98
3-AcetoxycyclohexenePhenol2.5Dichloromethane97
rac-1,3-Dioxolan-4-yl-2-propenyl acetateAzide1Dichloromethane99

Diaminocyclohexane in Drug Development: The Oxaliplatin Story

Beyond its role in asymmetric catalysis, the diaminocyclohexane scaffold is a key structural element in the anticancer drug oxaliplatin. Oxaliplatin is a third-generation platinum-based chemotherapeutic agent that has demonstrated significant efficacy in the treatment of colorectal cancer.

Discovery and Development

Oxaliplatin was first synthesized in 1976 by Yoshinori Kidani at Nagoya City University. It was developed as a platinum(II) complex containing a 1,2-diaminocyclohexane carrier ligand, which was found to overcome the resistance mechanisms associated with earlier platinum drugs like cisplatin (B142131) and carboplatin. After extensive clinical trials, oxaliplatin received marketing approval in Europe in 1996 and in the United States in 2002.[1][2]

Mechanism of Action

The mechanism of action of oxaliplatin involves its interaction with DNA. Once inside the cell, the oxalate (B1200264) ligand is displaced, allowing the platinum center to bind to the N7 position of guanine (B1146940) and adenine (B156593) bases in DNA. This leads to the formation of intra- and interstrand DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death). The bulky diaminocyclohexane ligand is thought to play a crucial role in the drug's efficacy by creating a more significant distortion in the DNA helix, which is less efficiently repaired by the cell's nucleotide excision repair (NER) machinery.

dot

oxaliplatin_mechanism oxaliplatin Oxaliplatin enters cell aquation Aquation (loss of oxalate ligand) oxaliplatin->aquation activated_pt Activated Platinum Complex aquation->activated_pt dna_binding Binds to N7 of Guanine & Adenine activated_pt->dna_binding dna_adducts Formation of DNA Adducts (Intra/Interstrand Cross-links) dna_binding->dna_adducts dna_distortion DNA Helix Distortion dna_adducts->dna_distortion ner Nucleotide Excision Repair (NER) dna_adducts->ner replication_inhibition Inhibition of DNA Replication & Transcription dna_distortion->replication_inhibition apoptosis Apoptosis (Cell Death) replication_inhibition->apoptosis ner_inhibition Inefficient Repair (due to DACH ligand) ner->ner_inhibition DACH ligand hinders ner_inhibition->apoptosis

Caption: Signaling pathway of oxaliplatin's mechanism of action.

Conclusion

From its initial discovery in the 1920s to its central role in modern asymmetric catalysis and cancer chemotherapy, diaminocyclohexane has had a profound impact on chemical science. The development of chiral DACH-based ligands has provided chemists with powerful tools to control stereochemistry, enabling the synthesis of complex and valuable molecules. The success of oxaliplatin highlights the importance of ligand design in modulating the biological activity of metal-based drugs. As research continues to push the boundaries of catalysis and drug discovery, the versatile diaminocyclohexane scaffold is poised to remain a critical component in the development of innovative solutions to scientific challenges.

References

Thermodynamic Properties of Cyclohexanediamine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanediamine (CHDA) isomers are fundamental building blocks in medicinal chemistry and materials science. Their stereochemistry profoundly influences the three-dimensional structure and, consequently, the efficacy and properties of resulting pharmaceuticals and materials. A thorough understanding of the thermodynamic properties of the various cis- and trans- isomers of 1,2-, 1,3-, and 1,4-cyclohexanediamine is therefore crucial for rational design and process optimization. This guide provides a consolidated overview of the experimental and computational thermodynamic data available for these isomers, details the experimental methodologies used for their determination, and illustrates key relationships through diagrams.

Conformational Isomerism of this compound

The thermodynamic properties of this compound isomers are intrinsically linked to their conformational preferences. The cyclohexane (B81311) ring predominantly adopts a chair conformation, and the amino groups can occupy either axial (a) or equatorial (e) positions. This gives rise to different conformers for each isomer, with the relative stability of these conformers influencing the overall thermodynamic properties of the molecule. The following diagram illustrates the basic cis/trans isomerism and the axial/equatorial positioning of the amino groups on the cyclohexane ring.

Figure 1: Isomeric and Conformational Relationships of Cyclohexanediamines.

Thermodynamic Data Summary

The following table summarizes the available experimental thermodynamic data for the isomers of this compound at standard conditions (298.15 K and 0.1 MPa). It is important to note that a complete experimental dataset for all isomers is not available in the literature. Data from a comprehensive 2024 study on 1,3- and 1,4-cyclohexanediamine isomers forms the core of this summary.[1]

IsomerEnthalpy of Vaporization (ΔvapH°) (kJ·mol⁻¹)Molar Heat Capacity (Cp,m) (J·K⁻¹·mol⁻¹)Standard Molar Enthalpy of Formation (liquid) (ΔfH°l) (kJ·mol⁻¹)
cis-1,2-Cyclohexanediamine 62.2 ± 1.0Data not availableData not available
trans-1,2-Cyclohexanediamine Data not availableData not availableData not available
1,3-Cyclohexanediamine (mixture) 58.6 ± 0.3[1]226.26 ± 0.12[1]-143.6 ± 3.4[1]
1,4-Cyclohexanediamine (mixture) 58.7 ± 0.3[1]224.22 ± 0.13[1]-138.8 ± 3.4[1]
trans-1,4-Cyclohexanediamine 79.9 ± 0.9Data not availableData not available

Note: The data for 1,3- and 1,4-cyclohexanediamine are for mixtures of cis and trans isomers with compositions detailed in the source literature.[1] The molar heat capacity is for the liquid phase at 298.15 K.[1]

Experimental Protocols

A general workflow for the experimental and computational determination of thermodynamic properties is outlined below. This is followed by detailed descriptions of the specific experimental methods used to obtain the data presented in this guide.

Thermodynamic Property Determination Workflow cluster_exp Experimental Determination cluster_comp Computational Determination cluster_data Derived Thermodynamic Properties Sample Purified Isomer Sample BombCal Bomb Calorimetry Sample->BombCal TianCalvet Tian-Calvet Calorimetry Sample->TianCalvet VaporP Vapor Pressure Measurement Sample->VaporP DSC Differential Scanning Calorimetry Sample->DSC Hcomb ΔcH° BombCal->Hcomb Cp Cp,m TianCalvet->Cp Hvap ΔvapH° VaporP->Hvap Phase Phase Behavior DSC->Phase QC Quantum Chemical Calculations IdealGas Ideal Gas Properties QC->IdealGas ConfAnalysis Conformational Analysis ConfAnalysis->QC Gf ΔfG° IdealGas->Gf S IdealGas->S Hf ΔfH° Hcomb->Hf Hvap->Hf

Figure 2: Workflow for Thermodynamic Property Determination.
Combustion Calorimetry (for Enthalpy of Combustion)

The standard molar enthalpy of combustion is determined using a bomb calorimeter.

  • Apparatus: A static-bomb calorimeter with a platinum-lined bomb.

  • Sample Preparation: Liquid samples are typically sealed in gelatin capsules. A cotton cord is used as a fuse, and a small, known amount of water is added to the bomb to ensure saturation of the final atmosphere.[1]

  • Procedure:

    • The sample-containing capsule is placed in a crucible within the bomb.

    • The bomb is sealed and pressurized with high-purity oxygen (typically to 3.04 MPa).[1]

    • The bomb is placed in a calorimeter vessel containing a known mass of water.

    • The sample is ignited electrically.

    • The temperature change of the water is precisely measured to determine the heat released.

  • Data Analysis: The energy of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the ignition energy, the heat of formation of nitric acid (from residual nitrogen in the bomb), and for converting the data to standard state conditions (Washburn corrections). From the standard energy of combustion, the standard enthalpy of combustion and subsequently the standard enthalpy of formation can be derived.[1]

Tian-Calvet Calorimetry (for Heat Capacity)

Molar heat capacities are measured using a Tian-Calvet type calorimeter.

  • Apparatus: A Tian-Calvet calorimeter.

  • Sample Preparation: A known mass of the sample is hermetically sealed in a sample cell.

  • Procedure:

    • The sample cell and a reference cell are placed in the calorimeter.

    • The temperature of the calorimeter is changed at a controlled rate.

    • The heat flow difference between the sample and the reference is measured as a function of temperature.

  • Data Analysis: The heat capacity of the sample is determined by comparing the heat flow with that of a known standard (e.g., sapphire). Measurements are typically performed over a range of temperatures.[1]

Vapor Pressure Measurement (for Enthalpy of Vaporization)

The temperature dependence of vapor pressure is used to derive the enthalpy of vaporization.

  • Apparatus: A static apparatus for vapor pressure measurement.

  • Procedure:

    • A degassed sample is placed in a thermostated cell connected to a pressure-measuring device.

    • The sample is heated to a series of precisely controlled temperatures.

    • At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

  • Data Analysis: The enthalpy of vaporization is calculated from the slope of the line obtained by plotting the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[1]

Differential Scanning Calorimetry (DSC) (for Phase Behavior)

DSC is used to study phase transitions such as melting and solid-solid transitions.

  • Apparatus: A heat-flux differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (around 5 mg) is hermetically sealed in an aluminum pan.[1]

  • Procedure:

    • The sample pan and an empty reference pan are placed in the DSC cell.

    • The cell is heated or cooled at a constant rate (e.g., 5 K·min⁻¹).[1]

    • The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

  • Data Analysis: Phase transitions appear as peaks in the DSC curve. The temperature of the transition is determined from the peak onset or maximum, and the enthalpy of the transition is calculated from the peak area.[1]

Computational Methods

In the absence of complete experimental data, quantum chemical calculations provide a valuable tool for estimating thermodynamic properties.

  • Methodology: The R1TM approach is a common method for evaluating the heat capacities of gaseous compounds. This involves:

    • Conformational Analysis: Identifying all stable conformers of the molecule.

    • Quantum Chemical Calculations: Optimizing the geometry and calculating the vibrational frequencies and electronic energies of each conformer, often using Density Functional Theory (DFT) methods (e.g., B3LYP-D3/6-311+G(2df,p)).[1]

    • Statistical Thermodynamics: Calculating the thermodynamic properties of each conformer based on its vibrational, rotational, and translational partition functions.

    • Boltzmann Weighting: The overall thermodynamic properties of the substance are obtained by averaging the properties of the individual conformers, weighted by their Boltzmann populations at a given temperature.[1]

Conclusion

This guide has summarized the available experimental thermodynamic data for this compound isomers, with a particular focus on the comprehensive data for 1,3- and 1,4-isomers. The detailed experimental protocols provide a basis for understanding how these critical data are obtained. While significant gaps remain in the experimental record, particularly for the 1,2-isomers, computational methods offer a powerful complementary approach. For researchers, scientists, and drug development professionals, a thorough consideration of these thermodynamic properties is essential for the successful design, synthesis, and application of this compound-based molecules.

References

Methodological & Application

The Versatility of trans-Cyclohexanediamine in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

trans-1,2-Cyclohexanediamine (trans-CDA) stands as a cornerstone in the field of asymmetric catalysis. Its rigid, C2-symmetric chiral scaffold has been instrumental in the development of a vast array of highly effective chiral ligands and catalysts.[1][2][3][4] These catalysts have found widespread application in the synthesis of enantiomerically enriched compounds, a critical aspect of modern drug discovery and development. This document provides detailed application notes and protocols for the use of trans-CDA-derived ligands in several key asymmetric transformations.

Introduction to trans-Cyclohexanediamine as a Chiral Auxiliary

The efficacy of trans-CDA as a chiral auxiliary stems from its stereochemically well-defined trans-conformation, which effectively translates chiral information to the catalytic center, thereby directing the stereochemical outcome of a reaction. The diamine backbone can be readily modified, allowing for the synthesis of a diverse range of ligands with tunable steric and electronic properties.[1][5] Prominent examples of ligands derived from trans-CDA include Salen-type ligands (as seen in Jacobsen's catalyst), diphosphine ligands (such as the Trost ligand), and a variety of other bidentate and tetradentate ligands used in a multitude of asymmetric reactions.[1][4][6]

Key Applications and Experimental Protocols

Here, we detail the application of trans-CDA-derived ligands in three major classes of asymmetric reactions: epoxidation, allylic alkylation, and the Henry reaction.

Asymmetric Epoxidation of Alkenes using Jacobsen's Catalyst

Jacobsen's catalyst, a manganese-Salen complex derived from trans-CDA, is a highly effective catalyst for the enantioselective epoxidation of unfunctionalized olefins.[7][8][9] This reaction is particularly valuable for the synthesis of chiral epoxides, which are versatile intermediates in organic synthesis.[10]

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Product Alkene Alkene Epoxide Chiral Epoxide Alkene->Epoxide Oxidant Oxidant (e.g., NaOCl, m-CPBA) Oxidant->Epoxide Catalyst (R,R)- or (S,S)-Jacobsen's Catalyst Catalyst->Epoxide

Caption: Asymmetric epoxidation of an alkene to a chiral epoxide catalyzed by Jacobsen's catalyst.

Data Presentation: Enantioselective Epoxidation of Various Alkenes

EntryAlkene SubstrateCatalystOxidantYield (%)ee (%)
1cis-β-Methylstyrene(R,R)-Jacobsen's CatalystNaOCl>9892
21,2-Dihydronaphthalene(R,R)-Jacobsen's CatalystNaOCl96>98
3Styrene(R,R)-Jacobsen's CatalystNaOCl8486
4Indene(R,R)-Jacobsen's CatalystNaOCl8988

Experimental Protocol: Synthesis of (R,R)-Jacobsen's Catalyst

This protocol involves a two-step process: the synthesis of the Salen ligand followed by metallation with manganese.[7][8]

Part A: Synthesis of the (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Salen Ligand)

  • To a solution of (1R,2R)-(-)-1,2-cyclohexanediamine (1.0 g, 8.76 mmol) in absolute ethanol (B145695) (50 mL) in a 100 mL round-bottom flask, add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) (4.10 g, 17.5 mmol).

  • Heat the mixture to reflux with stirring for 1 hour.

  • Allow the solution to cool to room temperature, during which a yellow precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry in vacuo.

Part B: Synthesis of (R,R)-Jacobsen's Catalyst

  • Suspend the synthesized Salen ligand (4.0 g, 7.3 mmol) in absolute ethanol (50 mL) in a 250 mL three-neck flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux for 20 minutes.

  • Add manganese(II) acetate (B1210297) tetrahydrate (1.97 g, 8.03 mmol) in one portion. The color of the mixture should turn dark brown.

  • Continue refluxing for 1 hour.

  • Add lithium chloride (0.62 g, 14.6 mmol) and continue to reflux for another 30 minutes.

  • Allow the reaction to cool to room temperature and then place it in an ice bath for 1 hour.

  • Collect the brown solid by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry in vacuo to yield the catalyst.

Experimental Protocol: General Procedure for Asymmetric Epoxidation

  • In a 50 mL Erlenmeyer flask, dissolve the alkene (1.0 mmol) and (R,R)-Jacobsen's catalyst (0.02-0.10 mmol, 2-10 mol%) in dichloromethane (B109758) (10 mL).

  • In a separate beaker, prepare a buffered bleach solution by adding 0.05 M Na2HPO4 (10 mL) to commercial bleach (12.5 mL, ~0.55 M NaOCl) and adjusting the pH to 11.3 with 1 M NaOH.[11]

  • Add the buffered bleach solution to the vigorously stirred solution of the alkene and catalyst.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) using Trost Ligands

The Trost ligand, a C2-symmetric diphosphine ligand derived from trans-CDA, is highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[6][12] This reaction is a powerful tool for the construction of stereogenic centers.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Product Allylic_Substrate Allylic Substrate (e.g., acetate, carbonate) Alkylated_Product Chiral Alkylated Product Allylic_Substrate->Alkylated_Product Nucleophile Nucleophile (e.g., malonate, amine) Nucleophile->Alkylated_Product Catalyst Pd(0) source + Trost Ligand Catalyst->Alkylated_Product

Caption: Palladium-catalyzed asymmetric allylic alkylation using a Trost ligand.

Data Presentation: Asymmetric Allylic Alkylation of various Substrates

EntryAllylic SubstrateNucleophileCatalyst Loading (mol%)Yield (%)ee (%)
1rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate19598
2rac-Cyclohex-2-enyl acetateSodium dimethyl malonate29296
3rac-1,3-Dioxolan-4-ylidenemethyl acetatePhthalimide1.58895
43-AcetoxycyclohexeneBenzylamine29094

Experimental Protocol: Synthesis of (S,S)-DACH-Ph Trost Ligand

This protocol describes an improved process for the synthesis of the (S,S)-DACH-Ph Trost ligand.[12]

  • To a stirred suspension of 2-(diphenylphosphino)benzoic acid (10.0 g, 32.6 mmol) in anhydrous THF (100 mL) under an argon atmosphere, add 1,1'-carbonyldiimidazole (B1668759) (CDI) (5.82 g, 35.9 mmol).

  • Stir the mixture at room temperature for 1 hour, or until gas evolution ceases.

  • Add imidazole (B134444) hydrochloride (0.34 g, 3.26 mmol) to the reaction mixture.

  • In a separate flask, dissolve (1S,2S)-(+)-1,2-diaminocyclohexane (1.86 g, 16.3 mmol) in anhydrous THF (20 mL).

  • Add the solution of the diamine dropwise to the activated acid solution over 30 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • A white precipitate will form. Collect the solid by filtration, wash with THF (2 x 20 mL) and then diethyl ether (2 x 20 mL).

  • Dry the white solid under vacuum to yield the (S,S)-DACH-Ph Trost ligand.

Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation

  • In a flame-dried Schlenk flask under an argon atmosphere, combine the palladium source (e.g., [Pd(allyl)Cl]2, 0.5 mol%) and the (S,S)-Trost ligand (1.5 mol%).

  • Add the appropriate solvent (e.g., CH2Cl2, THF).

  • Add the allylic substrate (1.0 mmol) and the nucleophile (1.2 mmol).

  • If required, add a base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA), triethylamine).

  • Stir the reaction at the appropriate temperature (e.g., room temperature, 0 °C) and monitor by TLC.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

Chiral ligands derived from trans-CDA, when complexed with copper(II) salts, have proven to be effective catalysts for the enantioselective Henry reaction, which forms a carbon-carbon bond between a nitroalkane and a carbonyl compound.[13][14] This reaction is a valuable method for synthesizing chiral β-nitro alcohols, which are precursors to other important functional groups.[13]

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Product Aldehyde Aldehyde Nitroaldol β-Nitro Alcohol Aldehyde->Nitroaldol Nitroalkane Nitroalkane Nitroalkane->Nitroaldol Catalyst Cu(II) + trans-CDA derived ligand Catalyst->Nitroaldol

Caption: Copper-catalyzed asymmetric Henry reaction.

Data Presentation: Enantioselective Henry Reaction of Aromatic Aldehydes

EntryAldehydeNitroalkaneCatalystYield (%)ee (%)
1BenzaldehydeNitromethane (B149229)Cu(OAc)2/(1S,2S)-N,N'-bis(2-pyridylmethyl)-1,2-cyclohexanediamine6489
24-NitrobenzaldehydeNitromethaneCu(OAc)2/(1R,2R)-N,N'-bis(2-quinolylmethyl)-1,2-cyclohexanediamine9192
32-NaphthaldehydeNitromethaneCu(OTf)2/(1R,2R)-N,N'-bis(2-picolyl)-1,2-cyclohexanediamine8590
44-ChlorobenzaldehydeNitromethaneCu(OAc)2/(1S,2S)-N,N'-bis(2-pyridylmethyl)-1,2-cyclohexanediamine7285

Experimental Protocol: General Procedure for Asymmetric Henry Reaction [13]

  • In a dry reaction vial, dissolve the trans-CDA derived ligand (0.022 mmol) and Cu(OAc)2·H2O (0.02 mmol) in ethanol (1.0 mL).

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex in situ.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the aldehyde (0.2 mmol) followed by nitromethane (1.0 mmol).

  • Stir the reaction at this temperature for the specified time (e.g., 72 hours), monitoring by TLC.

  • Upon completion, quench the reaction with a few drops of 2 M HCl.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The use of trans-cyclohexanediamine as a chiral scaffold continues to be a highly fruitful area of research in asymmetric catalysis. The ligands and protocols described herein represent a small fraction of the vast potential of this versatile building block. Future developments will likely focus on the design of novel trans-CDA-derived ligands with enhanced reactivity and selectivity, as well as their application in an even broader range of asymmetric transformations. The robustness and tunability of the trans-CDA framework ensure its continued importance in both academic research and the pharmaceutical industry for the efficient synthesis of complex chiral molecules.

References

Application Notes and Protocols: Preparation of Salen Ligands from Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of chiral salen ligands derived from 1,2-cyclohexanediamine (B1199290), with a primary focus on the widely used Jacobsen's ligand, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine. These ligands are pivotal in asymmetric catalysis, forming stable complexes with various metals to catalyze a wide range of enantioselective transformations crucial in pharmaceutical synthesis and fine chemical production.

Introduction

Salen ligands, a class of tetradentate Schiff bases, are renowned for their versatility and strong chelating ability with a variety of metal ions.[1] When synthesized from chiral diamines, such as the enantiomers of 1,2-cyclohexanediamine, they create a chiral environment around the metal center, enabling highly enantioselective catalysis. The steric and electronic properties of the salen ligand can be readily tuned by modifying the salicylaldehyde (B1680747) precursors, allowing for the optimization of catalyst performance for specific reactions. The resulting metal-salen complexes are instrumental in numerous asymmetric reactions, including epoxidations, kinetic resolutions, and carbon-carbon bond-forming reactions.[2][3]

The preparation of these ligands is a multi-step process that begins with the resolution of racemic 1,2-cyclohexanediamine to obtain the desired enantiomer. This is followed by a condensation reaction with a substituted salicylaldehyde. The most prominent example is the synthesis of Jacobsen's ligand, which utilizes 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351).[4]

Experimental Protocols

This section details the step-by-step procedures for the resolution of racemic 1,2-cyclohexanediamine and the subsequent synthesis of (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine.

Part 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol describes the resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid to isolate the (R,R)-enantiomer as its mono-tartrate salt. The principle of this resolution lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.[5]

Materials:

  • (±)-trans-1,2-Diaminocyclohexane

  • L-(+)-Tartaric acid

  • Distilled water

  • Methanol (B129727)

  • Glacial acetic acid (optional, as in some procedures)

Equipment:

  • Beaker (1 L)

  • Mechanical overhead stirrer

  • Thermometer

  • Büchner funnel and flask

  • Ice bath

Procedure:

  • In a 1 L beaker equipped with a mechanical stirrer and thermometer, dissolve 75 g (0.5 mol) of L-(+)-tartaric acid in 250 mL of distilled water.[6]

  • With continuous stirring, carefully add 114 g (120 mL, 1 mol) of racemic trans-1,2-diaminocyclohexane in one portion. The addition is exothermic, and the temperature should be monitored.[6]

  • Some protocols suggest the subsequent addition of glacial acetic acid to facilitate precipitation.[4]

  • A large amount of white solid, the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate, will precipitate.

  • Cool the suspension to room temperature with vigorous stirring for at least 2 hours.[4]

  • Further cool the mixture in an ice bath for at least 2 hours to maximize precipitation.[4]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold water (e.g., 10 mL) and then with cold methanol (e.g., 5 x 10 mL).[4]

  • Dry the solid to obtain (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate.

Part 2: Synthesis of (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen's Ligand)

This protocol outlines the condensation of the resolved (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate with 3,5-di-tert-butyl-2-hydroxybenzaldehyde to yield the target salen ligand.

Materials:

  • (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate

  • 3,5-di-tert-butyl-2-hydroxybenzaldehyde

  • Potassium carbonate

  • Ethanol (B145695) (absolute or anhydrous)

  • Distilled water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution

Equipment:

  • Three-necked round-bottom flask (2 L)

  • Mechanical overhead stirrer

  • Reflux condenser

  • Addition funnel

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 29.7 g (0.112 mol) of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate, 31.2 g (0.225 mol) of potassium carbonate, and 150 mL of water.[6]

  • Stir the mixture until all solids are dissolved, then add 600 mL of ethanol.[6]

  • In a separate beaker, dissolve 53.7 g (22.5 mmol) of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in 25 mL of ethanol.

  • Heat the mixture in the three-necked flask to reflux (approximately 75-80°C).[4]

  • Add the solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde dropwise to the refluxing mixture over 15 minutes using the addition funnel. The reaction mixture will turn yellow.[4]

  • After the addition is complete, continue refluxing for an additional 2 hours.

  • Slowly cool the reaction mixture to below 5°C over at least 2 hours and maintain this temperature for 1 hour to ensure complete precipitation of the product.[4]

  • Collect the yellow solid by vacuum filtration and wash the filter cake with ethanol (e.g., 10 mL).[4]

  • Dissolve the crude product in 50 mL of dichloromethane.

  • Wash the organic phase with water (2 x 30 mL) and then with a saturated sodium chloride solution (10 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine as a yellow powder.[4]

Data Presentation

The following tables summarize key quantitative data for the synthesis of Jacobsen's ligand.

Table 1: Reagent Quantities and Yields for the Synthesis of Jacobsen's Ligand

StepReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar RatioProductYield (%)Reference
Resolution (±)-trans-1,2-Diaminocyclohexane114.191141.02(R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate62.4[4]
L-(+)-Tartaric acid150.09750.51
Condensation (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate264.2829.70.1121(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine89.6[4]
3,5-di-tert-butyl-2-hydroxybenzaldehyde234.345.370.02252
Potassium carbonate138.2131.20.2262

Table 2: Physicochemical Properties of (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

PropertyValueReference
Appearance Yellow powder[4]
Melting Point 199-203 °C[4]
Optical Rotation [α]D20 = -307.1° (c 1.0, CH2Cl2)[4]
Molecular Formula C36H54N2O2[7]
Molecular Weight 546.84 g/mol [7]

Visualizations

The following diagrams illustrate the synthetic pathway and experimental workflow.

Synthesis_of_Jacobsens_Ligand cluster_resolution Part 1: Resolution cluster_condensation Part 2: Condensation racemic_diamine Racemic (±)-trans- 1,2-Diaminocyclohexane diastereomeric_salts Diastereomeric Salts racemic_diamine->diastereomeric_salts Reaction tartaric_acid L-(+)-Tartaric Acid tartaric_acid->diastereomeric_salts resolved_salt (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate diastereomeric_salts->resolved_salt Crystallization jacobsen_ligand (R,R)-(-)-N,N'-Bis(3,5-di-tert- butylsalicylidene)-1,2- cyclohexanediamine resolved_salt->jacobsen_ligand Condensation salicylaldehyde 3,5-di-tert-butyl- 2-hydroxybenzaldehyde salicylaldehyde->jacobsen_ligand

Caption: Synthetic pathway for Jacobsen's ligand.

Experimental_Workflow start Start: Racemic Diamine resolution 1. Resolution with L-(+)-Tartaric Acid start->resolution filtration1 2. Filtration and Washing resolution->filtration1 resolved_diamine Isolated (R,R)-Diamine Salt filtration1->resolved_diamine condensation 3. Condensation with Substituted Salicylaldehyde resolved_diamine->condensation filtration2 4. Filtration and Washing condensation->filtration2 purification 5. Dissolution, Extraction, and Drying filtration2->purification final_product Final Product: (R,R)-Salen Ligand purification->final_product

Caption: Experimental workflow for salen ligand synthesis.

Applications in Asymmetric Catalysis

Metal complexes of this compound-derived salen ligands are powerful catalysts for a multitude of asymmetric transformations. While the Jacobsen epoxidation is the most renowned application, their utility extends to a broad range of reactions.

  • Asymmetric Epoxidation: Manganese(III)-salen complexes, famously known as Jacobsen's catalyst, are highly effective for the enantioselective epoxidation of unfunctionalized olefins.[8]

  • Kinetic Resolution of Epoxides: Cobalt(III)-salen complexes catalyze the hydrolytic kinetic resolution of terminal epoxides, providing access to both unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity.[9]

  • Asymmetric Ring-Opening of meso-Epoxides: Chromium(III)-salen complexes are efficient catalysts for the asymmetric ring-opening of meso-epoxides with nucleophiles such as azides, affording chiral amino alcohols.[3]

  • Asymmetric Aziridination: Manganese-salen complexes can also catalyze the asymmetric aziridination of alkenes, providing a route to chiral aziridines, which are valuable synthetic intermediates.

  • Asymmetric Cyanation: Titanium-salen systems have been shown to catalyze the enantioselective addition of cyanide to aldehydes and nitroalkenes.[8]

  • CO2/Epoxide Copolymerization: Cobalt-salen complexes are highly efficient in the copolymerization of carbon dioxide and epoxides to produce polycarbonates, demonstrating their relevance in green chemistry.[8]

  • Phase Transfer Catalysis: Chiral copper(II) and nickel(II) salen complexes have been successfully employed as catalysts in the asymmetric phase transfer Cα-alkylation of amino acid derivatives.[10]

The broad applicability of these catalysts underscores their importance in modern organic synthesis, particularly in the pharmaceutical industry where the production of enantiomerically pure compounds is paramount. The modular nature of the salen ligand allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high levels of enantioselectivity and reactivity for a given transformation.

References

Cyclohexanediamine in Manganese-Catalyzed Asymmetric Hydrogenation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of earth-abundant, non-precious metals as catalysts is a rapidly growing area of research in synthetic chemistry, driven by the need for more sustainable and economical chemical processes. Manganese, in particular, has emerged as a promising candidate for asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules, a key feature of many pharmaceuticals. Chiral ligands derived from cyclohexanediamine have proven to be highly effective in combination with manganese catalysts for the asymmetric hydrogenation of ketones and imines, delivering chiral alcohols and amines with high enantioselectivity.

These application notes provide an overview of the use of this compound-based ligands in manganese-catalyzed asymmetric hydrogenation, including detailed experimental protocols and performance data.

Application: Asymmetric Hydrogenation of Ketones

Manganese complexes incorporating chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully employed in the asymmetric hydrogenation of various ketones. These catalysts demonstrate good activity and enantioselectivity, providing a valuable tool for the synthesis of chiral secondary alcohols.

A notable example involves the use of PNNP and SNNS tetradentate ligands. The manganese(I) complex with a "C=N" moiety within the ligand backbone (Mn1) has shown greater effectiveness compared to its "NH" analogue (Mn2).[1][2] This highlights the significant role of the ligand's electronic and steric properties in catalytic performance. For instance, in the asymmetric hydrogenation of acetophenone (B1666503), the Mn1 catalyst achieved a 98% conversion with an 85% enantiomeric excess (ee).[2]

Quantitative Data Summary

The following table summarizes the performance of a manganese catalyst with a this compound-derived PNNP ligand (Mn1) in the asymmetric hydrogenation of various substituted acetophenones.

Substrate (Ketone)Product (Alcohol)Conversion (%)ee (%)
Acetophenone1-Phenylethanol9885
4'-Methylacetophenone1-(p-Tolyl)ethanol9572
3'-Methylacetophenone1-(m-Tolyl)ethanol9679
2'-Methylacetophenone1-(o-Tolyl)ethanol8568
4'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol9265
4'-Chloroacetophenone1-(4-Chlorophenyl)ethanol9770
2',6'-Dimethylacetophenone1-(2,6-Dimethylphenyl)ethanolTrace-

Reaction Conditions: Mn1 catalyst (2.0 mol%), K₂CO₃ (20 mol%), 50 bar H₂, 55 °C, 12 h in EtOH.[3]

Experimental Workflow: Asymmetric Hydrogenation of Ketones

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Analysis Mn_precatalyst MnBr(CO)₅ Stir Stir at 80°C for 4h Mn_precatalyst->Stir Ligand This compound-derived PNNP Ligand (L1) Ligand->Stir Solvent_prep Ethanol Solvent_prep->Stir Autoclave Autoclave Stir->Autoclave Substrate Substituted Acetophenone Substrate->Autoclave Base K₂CO₃ Base->Autoclave Reaction Pressurize with H₂ (50 bar) Heat to 55°C for 12h Autoclave->Reaction Cool Cool to RT Vent H₂ Reaction->Cool Filter Filter and Concentrate Cool->Filter Purify Column Chromatography Filter->Purify Analyze Determine Conversion (NMR) Determine ee (Chiral HPLC) Purify->Analyze

Workflow for Mn-catalyzed asymmetric hydrogenation of ketones.

Detailed Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

Materials:

  • MnBr(CO)₅ (Manganese(I) pentacarbonyl bromide)

  • (R,R)-1,2-diaminocyclohexane-derived PNNP ligand (L1)

  • Acetophenone

  • Anhydrous Ethanol (EtOH)

  • Potassium Carbonate (K₂CO₃)

  • Hydrogen gas (H₂)

  • Schlenk flask or glovebox for inert atmosphere operations

  • High-pressure autoclave

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a glovebox or under an inert atmosphere, add MnBr(CO)₅ (5.5 mg, 0.005 mmol, 2.0 mol%) and the chiral PNNP ligand (L1) (0.0055 mmol, 2.2 mol%) to a Schlenk flask.

    • Add 5 mL of anhydrous ethanol.

    • Seal the flask and stir the mixture at 80 °C for 4 hours. The solution will typically change color, indicating complex formation.

  • Asymmetric Hydrogenation:

    • To the freshly prepared catalyst solution, add acetophenone (0.25 mmol, 1.0 equiv) and K₂CO₃ (6.9 mg, 0.05 mmol, 20 mol%).

    • Transfer the resulting mixture to a high-pressure autoclave.

    • Seal the autoclave, purge with H₂ gas three times.

    • Pressurize the autoclave to 50 bar with H₂.

    • Stir the reaction mixture at 55 °C for 12 hours.

  • Work-up and Analysis:

    • After 12 hours, cool the autoclave to room temperature and carefully vent the H₂ gas.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

    • The conversion of acetophenone can be determined by ¹H NMR spectroscopy of the crude product.

    • Purify the product, 1-phenylethanol, by flash column chromatography on silica (B1680970) gel.

    • Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Application: Asymmetric Transfer Hydrogenation of Ketones

Manganese complexes with simpler chiral diamine ligands, including those based on this compound, are also effective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones.[4][5] In this process, a hydrogen donor like isopropanol (B130326) is used instead of H₂ gas. These systems can achieve quantitative conversion of acetophenones to the corresponding chiral alcohols with enantiomeric excesses ranging from 75% to 87%.[5]

Proposed Catalytic Cycle

The mechanism of manganese-catalyzed transfer hydrogenation is complex and can involve multiple catalytic intermediates. A proposed catalytic cycle often involves the formation of a manganese hydride species, which is the key intermediate for the hydrogen transfer to the ketone.

G Mn_precatalyst [Mn(CO)₃(diamine)]Br Precatalyst Active_catalyst [Mn(H)(CO)₂(diamine)] Active Hydride Species Mn_precatalyst->Active_catalyst + i-PrOH - Acetone - HBr Transition_state Outer-Sphere Transition State Active_catalyst->Transition_state + Ketone Product_complex [Mn(alkoxide)(CO)₂(diamine)] Product Complex Transition_state->Product_complex Hydride Transfer Product_complex->Active_catalyst + i-PrOH - Chiral Alcohol

Proposed catalytic cycle for Mn-catalyzed ATH of ketones.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • MnBr(CO)₅

  • (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane

  • Acetophenone

  • Anhydrous isopropanol (i-PrOH)

  • Potassium tert-butoxide (KOtBu)

  • Schlenk tube or glovebox

Procedure:

  • Catalyst Generation (in situ):

    • In a glovebox, add MnBr(CO)₅ (2.7 mg, 0.01 mmol, 1 mol%) and (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane (1.6 mg, 0.011 mmol, 1.1 mol%) to a Schlenk tube.

    • Add 2 mL of anhydrous isopropanol.

    • Stir the mixture at room temperature for 30 minutes.

  • Asymmetric Transfer Hydrogenation:

    • To the catalyst solution, add acetophenone (120 mg, 1.0 mmol, 100 equiv).

    • Add potassium tert-butoxide (11.2 mg, 0.1 mmol, 10 mol%).

    • Seal the Schlenk tube and heat the reaction mixture at 80 °C.

    • Monitor the reaction progress by TLC or GC.

  • Work-up and Analysis:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by adding a few drops of water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the conversion by ¹H NMR or GC analysis of the crude product.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

Manganese catalysts paired with chiral ligands derived from this compound offer a cost-effective and efficient alternative to noble metal catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. These systems provide access to valuable chiral alcohols with good to excellent enantioselectivities. The modular nature of the this compound backbone allows for fine-tuning of the ligand structure to optimize catalytic activity and selectivity for a broader range of substrates, making this a promising area for further research and application in the pharmaceutical and fine chemical industries.

References

Cyclohexanediamine: A Versatile Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclohexanediamine (CHDA), a cyclic diamine with three stereoisomers (1,2-CHDA, 1,3-CHDA, and 1,4-CHDA), has emerged as a critical building block in the synthesis of a diverse array of pharmaceutical agents. Its rigid cyclohexane (B81311) backbone imparts conformational constraint, while the two amine functionalities provide reactive handles for constructing complex molecular architectures. This document provides an overview of the applications of this compound in pharmaceutical synthesis, with a focus on its role in anticancer agents, Proteolysis Targeting Chimeras (PROTACs), and as a chiral ligand in asymmetric synthesis. Detailed experimental protocols and quantitative data for key synthetic transformations are also presented.

Application in Anticancer Drug Synthesis: The Case of Oxaliplatin (B1677828)

The most prominent pharmaceutical application of this compound is in the synthesis of platinum-based anticancer drugs. The trans-1,2-diaminocyclohexane (trans-1,2-DACH) isomer is a crucial component of Oxaliplatin, a third-generation platinum drug used in the treatment of colorectal cancer. The DACH ligand in oxaliplatin is believed to be responsible for its distinct activity profile and its ability to overcome resistance to earlier platinum drugs like cisplatin (B142131) and carboplatin.

Signaling Pathway of Oxaliplatin

Oxaliplatin exerts its cytotoxic effects primarily through the formation of covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.

Oxaliplatin_Signaling_Pathway Oxaliplatin Oxaliplatin Activated_Pt Aquated Platinum Species Oxaliplatin->Activated_Pt Hydrolysis DNA Cellular DNA Activated_Pt->DNA DNA_Adducts Platinum-DNA Adducts (Intra- and Interstrand Crosslinks) DNA->DNA_Adducts Adduct Formation Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Replication_Inhibition->Apoptosis

Caption: Mechanism of action of Oxaliplatin.

Experimental Protocol: Synthesis of Oxaliplatin

This protocol describes a common laboratory-scale synthesis of oxaliplatin starting from potassium tetrachloroplatinate(II) and (1R,2R)-(-)-1,2-diaminocyclohexane.

Experimental Workflow:

Caption: Synthetic workflow for Oxaliplatin.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • (1R,2R)-(-)-1,2-Diaminocyclohexane ((1R,2R)-DACH)

  • Silver nitrate (B79036) (AgNO₃)

  • Potassium oxalate (B1200264) monohydrate (K₂C₂O₄·H₂O)

  • Deionized water

  • Ethanol

  • Acetone

Procedure:

  • Synthesis of Dichloro((1R,2R)-1,2-cyclohexanediamine)platinum(II) ([Pt(DACH)Cl₂]):

    • Dissolve K₂[PtCl₄] in deionized water.

    • To this solution, add an equimolar amount of (1R,2R)-DACH.

    • Stir the reaction mixture at room temperature for 2-12 hours. A yellow precipitate of [Pt(DACH)Cl₂] will form.

    • Filter the precipitate, wash with water, ethanol, and acetone.

    • Dry the product under vacuum.

  • Synthesis of Oxaliplatin:

    • Suspend the synthesized [Pt(DACH)Cl₂] in deionized water.

    • Add two equivalents of AgNO₃ to the suspension and stir the mixture in the dark at room temperature for 2-8 hours to precipitate silver chloride.

    • Filter off the AgCl precipitate. The filtrate contains the diaqua complex, [Pt(DACH)(H₂O)₂]²⁺.

    • To the filtrate, add a solution of one equivalent of K₂C₂O₄·H₂O in deionized water.

    • Stir the reaction mixture at room temperature for 4-8 hours. A white precipitate of oxaliplatin will form.

    • Filter the oxaliplatin product, wash with cold deionized water, and then with ethanol.

    • Dry the final product under vacuum.

Quantitative Data:

StepProductTypical YieldPurity (by HPLC)
1[Pt(DACH)Cl₂]≥ 98%> 98%
2Oxaliplatin70-90%> 99%

Spectroscopic Data for Oxaliplatin:

  • FTIR (KBr, cm⁻¹): The spectrum typically shows characteristic peaks for N-H stretching (around 3200-3100 cm⁻¹), C-H stretching (around 2930 and 2860 cm⁻¹), and strong C=O stretching from the oxalate ligand (around 1700-1650 cm⁻¹)[1][2].

  • ¹H NMR (D₂O, ppm): Signals for the cyclohexane protons are observed in the range of 1.2-2.6 ppm.

  • ¹³C NMR (D₂O, ppm): The spectrum shows resonances for the oxalate carbonyl carbons around 168 ppm and the cyclohexane carbons between 24 and 62 ppm[3].

Application in PROTACs Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design. This compound, particularly the 1,4-isomer, can be incorporated into these linkers to provide rigidity and defined exit vectors.

Logical Relationship in PROTAC Design:

PROTAC_Design cluster_0 PROTAC Molecule Target Binder Target Binder Target Protein Target Protein Target Binder->Target Protein Binds Linker Linker Linker->Target Binder E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ligase Ligand->E3 Ubiquitin Ligase Recruits Ubiquitination Ubiquitination Target Protein->Ubiquitination is tagged for E3 Ubiquitin Ligase->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

Caption: The role of a PROTAC molecule.

Experimental Protocol: General Synthesis of a this compound-Containing Linker

This protocol outlines a general strategy for incorporating a 1,4-cyclohexanediamine core into a PROTAC linker via amide bond formation.

Materials:

  • trans-N-Boc-1,4-cyclohexanediamine

  • A carboxylic acid-functionalized target protein binder

  • A carboxylic acid-functionalized E3 ligase ligand

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • A tertiary amine base (e.g., DIPEA)

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • First Amide Coupling:

    • Dissolve the carboxylic acid-functionalized target protein binder, HATU, and HOBt in anhydrous DMF.

    • Add DIPEA to the mixture and stir for 10 minutes.

    • Add a solution of trans-N-Boc-1,4-cyclohexanediamine in DMF and stir at room temperature for 12-24 hours.

    • Work up the reaction and purify the product by column chromatography.

  • Boc Deprotection:

    • Dissolve the product from step 1 in a mixture of TFA and DCM (e.g., 1:1 v/v).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the deprotected amine.

  • Second Amide Coupling:

    • Repeat the procedure from step 1, using the deprotected amine from step 2 and the carboxylic acid-functionalized E3 ligase ligand.

    • Purify the final PROTAC molecule by preparative HPLC.

Quantitative Data (Illustrative):

StepProductTypical YieldPurity (by HPLC)
1Boc-protected intermediate60-80%> 95%
2Deprotected intermediate> 95%> 95%
3Final PROTAC50-70%> 98%

Application in Asymmetric Synthesis

Chiral this compound derivatives are widely used as ligands for metal catalysts and as organocatalysts in asymmetric synthesis, enabling the stereoselective formation of chiral molecules. The C₂-symmetric nature of chiral 1,2-diaminocyclohexane makes it a particularly effective ligand for a variety of enantioselective transformations.

Logical Relationship in Asymmetric Catalysis:

Asymmetric_Catalysis Chiral Catalyst Chiral Catalyst Transition State Transition State Chiral Catalyst->Transition State Prochiral Substrate Prochiral Substrate Prochiral Substrate->Transition State Reagent Reagent Reagent->Transition State Transition State->Chiral Catalyst regenerated Chiral Product Chiral Product Transition State->Chiral Product

Caption: Principle of asymmetric catalysis.

Experimental Protocol: Enantioselective Michael Addition

This protocol describes a representative enantioselective Michael addition of a 1,3-dicarbonyl compound to a nitroalkene, catalyzed by a chiral nickel catalyst derived from (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine.

Materials:

  • (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine

  • Nickel(II) acetate (B1210297) tetrahydrate

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Nitroalkene (e.g., β-nitrostyrene)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried flask under an inert atmosphere, dissolve (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine and nickel(II) acetate tetrahydrate in anhydrous THF.

    • Stir the mixture at room temperature for 1 hour to form the chiral nickel catalyst.

  • Michael Addition:

    • To the catalyst solution, add the 1,3-dicarbonyl compound.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Add the nitroalkene dropwise.

    • Stir the reaction until completion (monitored by TLC).

    • Quench the reaction and perform an aqueous work-up.

    • Purify the product by column chromatography.

Quantitative Data:

SubstrateProductTypical YieldEnantiomeric Excess (ee)
Acetylacetone + β-nitrostyreneChiral Michael adduct85-95%90-99%

This compound Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors

Derivatives of this compound have been developed as inhibitors of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[4][5] Dysregulation of Syk activity is implicated in autoimmune diseases and certain cancers, making it an attractive therapeutic target.[5]

Syk Kinase Signaling Pathway

Syk is a key mediator in immunoreceptor signaling. Upon receptor activation, Syk is recruited to the receptor complex and becomes activated, initiating a downstream signaling cascade that leads to cellular responses such as proliferation, differentiation, and cytokine release. Syk inhibitors block the ATP-binding site of the kinase, thereby preventing its activation and abrogating the downstream signaling.[4][6]

Syk_Signaling_Pathway cluster_0 Cell Membrane BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylates ITAMs, recruits & activates Downstream Downstream Signaling (e.g., PLCγ2, BTK, MAPK) Syk->Downstream Syk_Inhibitor Syk Inhibitor (e.g., this compound derivative) Syk_Inhibitor->Syk Inhibits Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response

Caption: Simplified Syk kinase signaling pathway and its inhibition.

This compound and its derivatives are invaluable building blocks in pharmaceutical synthesis, offering a unique combination of structural rigidity and chemical reactivity. Their successful application in the development of the anticancer drug oxaliplatin, their emerging role in the design of PROTACs, their utility as chiral ligands in asymmetric catalysis, and their incorporation into kinase inhibitors highlight their versatility and importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore and exploit the potential of this compound in the synthesis of novel therapeutic agents.

References

Application Notes and Protocols for Copper-Catalyzed Reactions with Diaminocyclohexane Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting copper-catalyzed reactions utilizing diaminocyclohexane-based ligands. These reactions are pivotal in synthetic chemistry, offering robust and stereoselective methods for forming crucial carbon-carbon and carbon-nitrogen bonds, which are fundamental in the development of new pharmaceuticals and functional materials.

Introduction

Copper catalysis, in conjunction with chiral ligands, has emerged as a powerful and sustainable alternative to more expensive palladium-based systems for a variety of cross-coupling reactions.[1][2][3][4][5][6] Diaminocyclohexane derivatives, particularly the readily available and optically pure (1R,2R)- or (1S,2S)-trans-1,2-diaminocyclohexane, serve as privileged scaffolds for the synthesis of effective chiral ligands.[7] The rigid cyclohexane (B81311) backbone provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in a range of transformations.[7]

This guide focuses on two prominent examples of copper-catalyzed reactions employing diaminocyclohexane-derived ligands: the asymmetric Henry (nitroaldol) reaction and the asymmetric conjugate addition of organozinc reagents to enones. These reactions highlight the versatility and efficiency of these catalytic systems.

Key Applications

  • Asymmetric Henry Reaction: The formation of β-nitro alcohols, which are versatile synthetic intermediates, can be achieved with high enantioselectivity.[8][9]

  • Asymmetric Conjugate Addition: This method allows for the enantioselective formation of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules.[10]

  • N-Arylation of Amines (Ullmann-type Coupling): Diamine ligands facilitate the formation of carbon-nitrogen bonds under milder conditions than traditional methods, which is crucial for the synthesis of arylamines found in many pharmaceuticals.[3][4]

Data Presentation

The following tables summarize the quantitative data for representative copper-catalyzed reactions with diaminocyclohexane ligands, showcasing the effectiveness of these systems under various conditions.

Table 1: Enantioselective Henry Reaction of Aromatic Aldehydes with Nitromethane (B149229) [9]

EntryAldehydeCopper Salt (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1BenzaldehydeCu(OAc)₂ (20)Ligand 1 (20)Ethanol (B145695)0726489 (S)
24-NitrobenzaldehydeCu(OAc)₂ (20)Ligand 1 (20)Ethanol0727592 (S)
34-ChlorobenzaldehydeCu(OAc)₂ (20)Ligand 1 (20)Ethanol0726890 (S)
42-NaphthaldehydeCu(OAc)₂ (20)Ligand 1 (20)Ethanol0727191 (S)

Ligand 1 is a bis(trans-cyclohexane-1,2-diamine)-based ligand.

Table 2: Asymmetric Conjugate Addition of Diethylzinc (B1219324) to Cyclohexenone [10]

EntryCopper Precatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Cu(hfacac)(btmsa) (6.0)(rac; S,S)-L1 (4.5)THF019597 (R)
2CuOAc (6.0)(rac; S,S)-L1 (4.5)THF018595 (R)
3Cu(OTf)₂ (6.0)(rac; S,S)-L1 (4.5)THF019296 (R)
4Cu(hfacac)(btmsa) (6.0)(R,R; S,S)-L1 (4.5)THF015716 (R)

(rac; S,S)-L1 is a bis(NHC) ligand precursor based on (±)-trans-1,2-diaminocyclohexane and (S)-leucinol. (R,R; S,S)-L1 is the enantiomerically pure version.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the data tables. These protocols are intended as a guide and may require optimization for different substrates or scales.

Protocol 1: General Procedure for the Enantioselective Henry Reaction[9]

Materials:

  • Copper(II) acetate (B1210297) (Cu(OAc)₂)

  • Chiral bis(trans-cyclohexane-1,2-diamine)-based ligand

  • Aromatic aldehyde

  • Nitromethane

  • Ethanol (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, add Cu(OAc)₂ (0.20 mmol) and the chiral ligand (0.20 mmol).

  • Add anhydrous ethanol (2.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the aromatic aldehyde (1.0 mmol) to the solution.

  • Add nitromethane (5.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 72 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-nitro alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: General Procedure for the Asymmetric Conjugate Addition of Et₂Zn to Enones[10]

Materials:

  • Copper salt (e.g., Cu(hfacac)(btmsa))

  • Bis(NHC) azolium salt ligand precursor

  • Anhydrous Tetrahydrofuran (THF)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Enone substrate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the copper salt (0.06 mmol) and the azolium salt ligand (0.045 mmol).

  • Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C.

  • Add diethylzinc (3.0 mmol, 3.0 mL of a 1.0 M solution in hexanes) to the reaction vessel.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add a solution of the enone (1.0 mmol) in anhydrous THF (1.0 mL) dropwise to the reaction mixture.

  • Continue stirring at 0 °C for the specified time (e.g., 1 hour), monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Extract the product with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Visualizations

The following diagrams illustrate the general workflow and key relationships in copper-catalyzed reactions with diaminocyclohexane ligands.

experimental_workflow cluster_catalyst Catalyst Formation cluster_reaction Reaction cluster_workup Workup & Analysis Cu_source Copper Source (e.g., Cu(OAc)₂) Catalyst Active Copper Catalyst Cu_source->Catalyst In situ complexation Ligand Diaminocyclohexane Ligand Ligand->Catalyst Substrate Substrate (e.g., Aldehyde, Enone) Catalyst->Substrate Reagent Reagent (e.g., Nitromethane, Et₂Zn) Catalyst->Reagent Product Chiral Product Substrate->Product Catalytic Cycle Reagent->Product Quench Quenching Product->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Analyze Analysis (HPLC/GC for ee) Purify->Analyze

Caption: General workflow for copper-catalyzed asymmetric reactions.

ligand_influence cluster_properties Key Ligand Properties cluster_outcomes Impact on Reaction Ligand Diaminocyclohexane Ligand (Chiral Scaffold) Rigidity Rigid Backbone Ligand->Rigidity Chirality C₂-Symmetry Ligand->Chirality Substituents Steric/Electronic Properties Ligand->Substituents Enantioselectivity Enantioselectivity (ee) Rigidity->Enantioselectivity Chirality->Enantioselectivity Yield Reaction Yield Substituents->Yield Substituents->Enantioselectivity Diastereoselectivity Diastereoselectivity (dr) Substituents->Diastereoselectivity

Caption: Influence of ligand structure on reaction outcomes.

References

Application of Cyclohexanediamine in PROTAC Linker Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker molecules is a critical aspect of developing effective Proteolysis Targeting Chimeras (PROTACs). The linker's composition and spatial arrangement significantly influence the formation of a productive ternary complex between the target protein and the E3 ubiquitin ligase, ultimately dictating the efficiency of target protein degradation. This document provides detailed application notes and protocols on the utilization of cyclohexanediamine, a rigid and versatile scaffold, in the synthesis of PROTAC linkers.

Introduction to this compound in PROTAC Linkers

This compound offers a semi-rigid cyclic structure that can confer favorable conformational properties to the PROTAC linker. This rigidity can help to pre-organize the warhead and E3 ligase ligand, potentially reducing the entropic penalty upon binding to their respective proteins and enhancing the stability of the ternary complex. The stereochemistry of the di-substituted cyclohexane (B81311) ring (cis- or trans-) provides an additional layer of control over the spatial orientation of the connected ligands.

This guide will focus on the synthesis and application of a PROTAC containing a this compound-based linker, specifically TYD-68 (also referred to as compound 15t), a potent and selective degrader of Tyrosine Kinase 2 (TYK2).

Case Study: TYD-68, a TYK2 Degrader with a this compound Linker

TYD-68 is a highly potent PROTAC that recruits the Cereblon (CRBN) E3 ligase to induce the degradation of TYK2, a key mediator in inflammatory cytokine signaling. The linker of TYD-68 incorporates a substituted cyclohexane-1,4-diamine (B98093) moiety, contributing to its remarkable efficacy.

Quantitative Data for TYD-68
PROTAC NameTarget ProteinE3 Ligase RecruitedDC50 (nM)Dmax (%)Cell Line
TYD-68 (15t)TYK2CRBN0.4295Jurkat T-cells

Signaling Pathway

TYK2 is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of several key cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFN-α/β).[1][2][3][4][5] These cytokines are central to the pathogenesis of various autoimmune and inflammatory diseases. The binding of these cytokines to their respective receptors leads to the activation of receptor-associated Janus kinases (JAKs), including TYK2. Activated TYK2 then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, which translocate to the nucleus and regulate the transcription of target genes involved in inflammation and immune responses.[1][2][3][4][5] By degrading TYK2, PROTACs like TYD-68 can effectively block these downstream signaling events.

TYK2_Signaling_Pathway TYK2-Mediated Cytokine Signaling Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2_JAK TYK2 / JAK Cytokine_Receptor->TYK2_JAK Activation STAT STAT TYK2_JAK->STAT Phosphorylation Proteasome Proteasome TYK2_JAK->Proteasome Degradation Cytokine Cytokine (IL-12, IL-23, IFN-α/β) Cytokine->Cytokine_Receptor Binding pSTAT p-STAT (dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Immune Response) Nucleus->Gene_Expression Transcriptional Regulation TYD_68 TYD-68 (PROTAC) TYD_68->TYK2_JAK Binds to CRBN CRBN E3 Ligase TYD_68->CRBN Recruits Ub Ubiquitin CRBN->Ub Transfers Ub->TYK2_JAK Ubiquitination

Caption: TYK2 Signaling and PROTAC-Mediated Degradation.

Experimental Protocols

The synthesis of PROTACs is a multi-step process that requires careful planning and execution. The following protocols provide a general framework for the synthesis of a PROTAC like TYD-68, which involves the coupling of a warhead, an E3 ligase ligand, and a this compound-containing linker.

General Synthetic Workflow

The assembly of a PROTAC with a diamine linker typically involves a convergent synthetic strategy. This allows for the separate synthesis and functionalization of the warhead and E3 ligase ligand moieties before their final coupling to the linker.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis Start Warhead_Synth Synthesize/Functionalize Warhead (e.g., TYK2 inhibitor) Start->Warhead_Synth E3_Ligand_Synth Synthesize/Functionalize E3 Ligase Ligand (e.g., Pomalidomide) Start->E3_Ligand_Synth Linker_Synth Synthesize/Functionalize This compound Linker Start->Linker_Synth Couple_Warhead_Linker Couple Warhead to Linker Warhead_Synth->Couple_Warhead_Linker Couple_E3_Linker Couple E3 Ligase Ligand to Linker E3_Ligand_Synth->Couple_E3_Linker Linker_Synth->Couple_Warhead_Linker Linker_Synth->Couple_E3_Linker Final_PROTAC Final PROTAC Molecule Couple_Warhead_Linker->Final_PROTAC Intermediate 1 Couple_E3_Linker->Final_PROTAC Intermediate 2 Purification Purification and Characterization Final_PROTAC->Purification

Caption: Convergent Synthesis of a PROTAC Molecule.

Protocol 1: Synthesis via Amide Bond Formation

This protocol describes a common method for coupling a carboxylic acid-functionalized component (warhead or E3 ligase ligand) to an amine-functionalized this compound linker.

Step 1: Mono-Boc Protection of this compound

  • Reagents and Materials:

    • trans-1,4-Cyclohexanediamine

    • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA)

  • Procedure:

    • Dissolve trans-1,4-cyclohexanediamine in DCM or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)₂O (0.5-1.0 equivalent) in the same solvent.

    • Add TEA (1.0 equivalent) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the mono-Boc-protected this compound by flash column chromatography.

Step 2: Amide Coupling of the First Component

  • Reagents and Materials:

    • Carboxylic acid-functionalized component (Warhead-COOH or E3 Ligand-COOH) (1.0 eq)

    • Mono-Boc-protected this compound (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid-functionalized component in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add HATU or HBTU and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add the mono-Boc-protected this compound to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Step 3: Boc Deprotection

  • Reagents and Materials:

    • Boc-protected intermediate from Step 2

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (20-50% v/v) or 4M HCl in 1,4-dioxane to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acid and solvent. The resulting amine salt is often used in the next step without further purification.

Step 4: Amide Coupling of the Second Component

  • Reagents and Materials:

    • Amine-functionalized intermediate from Step 3 (1.0 eq)

    • Carboxylic acid-functionalized second component (1.1 eq)

    • HATU or HBTU (1.2 eq)

    • DIPEA (2.0-3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the procedure described in Step 2, using the amine-functionalized intermediate and the second carboxylic acid-functionalized component.

    • After workup, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein induced by the PROTAC.

  • Reagents and Materials:

    • Appropriate cell line (e.g., Jurkat T-cells for TYK2)

    • Synthesized PROTAC (e.g., TYD-68)

    • DMSO (vehicle control)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Primary antibody against the target protein (e.g., anti-TYK2)

    • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentration for all samples.

      • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

      • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

      • Strip the membrane (if necessary) and re-probe with the loading control antibody.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the corresponding loading control band intensity.

      • Calculate the percentage of protein degradation relative to the vehicle control.

      • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The use of this compound as a linker component in PROTACs offers a valuable strategy for introducing conformational rigidity, which can lead to highly potent and selective degraders. The case study of TYD-68 demonstrates the successful application of this approach in targeting TYK2. The provided synthetic protocols offer a general guide for the incorporation of this compound-based linkers into novel PROTAC molecules. Careful optimization of the linker length, stereochemistry, and attachment points is crucial for achieving optimal degradation efficacy. The biological evaluation protocols are essential for characterizing the performance of the synthesized PROTACs and advancing the development of new targeted protein degraders.

References

Application Notes and Protocols: N-Alkylation and N-Acylation of Cyclohexanediamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanediamine exists as three stereoisomers: cis-1,2-, trans-1,2-, and cis/trans-1,4-diaminocyclohexane. These diamines are versatile scaffolds in medicinal chemistry and drug development. Their rigid cyclohexane (B81311) backbone provides a defined spatial orientation for appended functional groups, making them ideal for the synthesis of chiral ligands, therapeutic agents, and molecular probes. N-alkylation and N-acylation are fundamental transformations that allow for the introduction of a wide array of substituents onto the nitrogen atoms of the this compound core. These modifications can profoundly influence the pharmacological properties of the resulting molecules, including their binding affinity, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the N-alkylation and N-acylation of this compound, with a focus on their applications in drug discovery.

N-Alkylation of this compound

N-alkylation of this compound is most commonly achieved through reductive amination of aldehydes and ketones or by direct alkylation with alkyl halides. Reductive amination is a widely used method for the synthesis of primary, secondary, and tertiary amines. It involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Data Presentation: N-Alkylation of this compound
EntryThis compound IsomerAlkylating AgentReducing Agent/BaseSolventConditionsProductYield (%)Reference
1trans-1,2-DiaminocyclohexaneBenzaldehyde (B42025) (2 eq.)NaBH₄Methanol (B129727)RT, 3-16 htrans-N,N'-Dibenzyl-1,2-cyclohexanediamine87-96[1]
2trans-1,2-DiaminocyclohexaneMethylamine (aq. solution)Ammonium chloride-94-99 °C, 21.5 htrans-N,N'-Dimethyl-1,2-cyclohexanediamine39[2]
3(1R,2R)-Cyclohexane-1,2-diamineBenzaldehyde (2 eq.)NaCNBH₃, AcOHAcetonitrileRT, 2 h(1R,2R)-N,N'-Dibenzyl-1,2-cyclohexanediamineNot specified[3]
4General AminesAlkyl HalidesLiOt-BuAcetonitrile/WaterVisible light, 4 hN-Alkylated AmineVaries[4]
5General AldehydesAmmoniaH₂, RuCl₂(PPh₃)₃Dioxane120 °C, 24 hPrimary Amineup to 95[5]
Experimental Protocol: Reductive Amination of trans-1,2-Cyclohexanediamine with Benzaldehyde

This protocol describes the synthesis of trans-N,N'-dibenzyl-1,2-cyclohexanediamine.

Materials:

  • trans-1,2-Diaminocyclohexane

  • Benzaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (B1222165) (NaBH₄)

  • 4 Å Molecular sieves (powdered and activated)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add trans-1,2-diaminocyclohexane (1.0 mmol) and methanol (24 mL).

  • Add benzaldehyde (2.0 mmol) to the solution.

  • Add powdered and activated 4 Å molecular sieves (0.53 g) to the reaction mixture.

  • Stir the mixture at room temperature (20 °C) for 1 hour to facilitate imine formation.

  • Carefully add sodium borohydride (2.0 mmol) portion-wise to the stirring mixture.

  • Continue stirring at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trans-N,N'-dibenzyl-1,2-cyclohexanediamine.

N-Acylation of this compound

N-acylation of this compound is readily accomplished using acylating agents such as acyl chlorides or acid anhydrides. This reaction proceeds via a nucleophilic acyl substitution mechanism and is a straightforward method for the synthesis of amides.

Data Presentation: N-Acylation of this compound
EntryThis compound IsomerAcylating AgentBase/CatalystSolventConditionsProductYield (%)Reference
1(1R,2R)-1,2-DiaminocyclohexaneAcetic anhydride--Not specifiedtrans-N,N'-Diacetyl-(1R,2R)-1,2-cyclohexanediamine100[6]
2General AminesBenzoyl chloridePotter's claySolvent-freeRT, 4-35 minN-Benzoylated Amine69-97[7]
3(1R,2R)-Cyclohexane-1,2-diamineBenzoyl chlorideEt₃NDichloromethaneNot specified(1R,2R)-N,N'-Dibenzoyl-1,2-cyclohexanediamineNot specified[8]
4General AminesAcyl chlorideDIPEADichloromethaneRT, 3 hImideup to 94[9]
Experimental Protocol: N-Acylation of trans-1,2-Cyclohexanediamine with Benzoyl Chloride

This protocol describes the synthesis of trans-N,N'-dibenzoyl-1,2-cyclohexanediamine.

Materials:

  • trans-1,2-Diaminocyclohexane

  • Benzoyl chloride

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,2-diaminocyclohexane (1.0 mmol) and triethylamine (2.2 mmol) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (2.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure trans-N,N'-dibenzoyl-1,2-cyclohexanediamine.

Visualizations

N_Alkylation_Reductive_Amination This compound This compound imine Imine Intermediate This compound->imine + Carbonyl Compound carbonyl Aldehyde or Ketone (R1-CO-R2) carbonyl->imine alkylated_product N-Alkylated This compound imine->alkylated_product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH₄, NaBH₃CN) reducing_agent->alkylated_product

Caption: General scheme for N-alkylation via reductive amination.

N_Acylation This compound This compound tetrahedral_intermediate Tetrahedral Intermediate This compound->tetrahedral_intermediate + Acylating Agent acylating_agent Acylating Agent (Acyl Chloride or Anhydride) acylating_agent->tetrahedral_intermediate acylated_product N-Acylated This compound (Amide) tetrahedral_intermediate->acylated_product Elimination of Leaving Group base Base (optional) (e.g., Triethylamine) base->this compound Deprotonation

Caption: General scheme for N-acylation of this compound.

Workflow start Start: This compound Scaffold modification Chemical Modification start->modification alkylation N-Alkylation modification->alkylation acylation N-Acylation modification->acylation derivatives Library of N-substituted This compound Derivatives alkylation->derivatives acylation->derivatives application Application in Drug Discovery derivatives->application catalysis Asymmetric Catalysis application->catalysis bioactive Bioactive Molecules (e.g., Enzyme Inhibitors) application->bioactive sar Structure-Activity Relationship (SAR) Studies catalysis->sar bioactive->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for synthesis and application in drug discovery.

Applications in Drug Development

N-alkylated and N-acylated derivatives of this compound are pivotal in various areas of drug discovery.

  • Asymmetric Catalysis: Chiral N-alkylated this compound derivatives are extensively used as ligands in asymmetric catalysis to produce enantiomerically pure drugs.[10] The defined stereochemistry of the diamine backbone, combined with the electronic and steric properties of the N-substituents, allows for high levels of stereocontrol in a variety of chemical transformations.

  • Enzyme Inhibitors: The this compound scaffold can be functionalized to target the active sites of enzymes. For instance, bis-amide derivatives of this compound have been designed and synthesized as inhibitors of cyclophilin A, a potential target for the treatment of Hepatitis C virus (HCV).[7] Furthermore, N-acylated this compound derivatives have been investigated as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a therapeutic target for inflammatory and pain-related disorders.[11] The nature of the acyl group plays a crucial role in determining the potency and selectivity of these inhibitors.

  • Structure-Activity Relationship (SAR) Studies: The systematic N-alkylation and N-acylation of the this compound core allows for detailed SAR studies. By modifying the substituents on the nitrogen atoms, researchers can probe the key interactions between the molecule and its biological target, leading to the optimization of lead compounds with improved efficacy and safety profiles.[12][13] For example, studies on cycloalkylamide derivatives as inhibitors of soluble epoxide hydrolase have shown that the nature of both the cycloalkyl group and the substituent on the right side of the amide function significantly impacts the inhibitory potency.[12]

Conclusion

N-alkylation and N-acylation are powerful and versatile methods for the functionalization of the this compound scaffold. The resulting derivatives have demonstrated significant utility in drug discovery, serving as chiral ligands for asymmetric synthesis and as core structures for the development of potent and selective enzyme inhibitors. The detailed protocols and data presented in these application notes provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the this compound framework.

References

Application Notes and Protocols for the Synthesis of Polyamides from Cyclohexanediamine Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (–CO–NH–) in their backbone. The incorporation of cycloaliphatic diamines, such as the isomers of cyclohexanediamine (1,2-, 1,3-, and 1,4-cyclohexanediamine), into the polymer backbone can impart unique and desirable properties. The rigid and bulky nature of the cyclohexane (B81311) ring can enhance thermal stability, mechanical strength, and dimensional stability while influencing solubility and processability. These characteristics make polyamides derived from this compound promising candidates for a range of applications, including specialty fibers, engineering plastics, and advanced materials in the biomedical field.

This document provides detailed application notes and experimental protocols for the synthesis of polyamides using 1,2-, 1,3-, and 1,4-cyclohexanediamine monomers. It covers three primary polymerization techniques: interfacial polymerization, solution polymerization, and melt polycondensation. Quantitative data on the properties of various polyamides synthesized from this compound are summarized for comparative analysis.

Data Presentation

The properties of polyamides are significantly influenced by the specific isomers of this compound and the dicarboxylic acids or diacid chlorides used in their synthesis. The following table summarizes key quantitative data for a selection of these polymers.

Polyamide CompositionSynthesis MethodMolecular Weight (Mw, g/mol )Melting Temp. (Tm, °C)Glass Transition Temp. (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)
Poly(1,4-cyclohexanediamine-adipamide)Melt Polycondensation35,000 - 50,000290 - 340[1]150 - 16070 - 9020 - 40
Poly(1,4-cyclohexanediamine-sebacamide)Interfacial Polymerization25,000 - 40,000250 - 275[1]130 - 14050 - 7050 - 100
Poly(1,3-cyclohexanediamine-adipamide)Solution Polymerization30,000 - 45,000240 - 260140 - 15060 - 8030 - 60
Poly(1,2-cyclohexanediamine-sebacamide)Interfacial Polymerization20,000 - 35,000220 - 240120 - 13040 - 6080 - 150
Poly(trans-1,4-cyclohexanediamine-terephthalamide)Solution Polymerization40,000 - 60,000> 350180 - 20080 - 11010 - 20

Experimental Protocols

Detailed methodologies for the three key polymerization techniques are provided below. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All manipulations involving hazardous chemicals should be performed in a well-ventilated fume hood.

Protocol 1: Interfacial Polymerization of Poly(1,4-cyclohexanediamine-sebacamide)

This method is ideal for rapid, small-scale synthesis at room temperature and typically yields high molecular weight polymers.

Materials:

  • 1,4-Cyclohexanediamine (cis/trans mixture)

  • Sebacoyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Methanol (B129727)

Equipment:

  • Beakers (100 mL and 250 mL)

  • Glass stirring rod

  • Forceps

  • Buchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • Aqueous Phase Preparation: In a 100 mL beaker, prepare an aqueous solution by dissolving 1.14 g (0.01 mol) of 1,4-cyclohexanediamine and 2.12 g (0.02 mol) of sodium carbonate in 50 mL of distilled water. Stir until all solids are dissolved.

  • Organic Phase Preparation: In a separate 100 mL beaker, prepare an organic solution by dissolving 2.39 g (0.01 mol) of sebacoyl chloride in 50 mL of dichloromethane.

  • Polymerization: Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers. A polymeric film will form instantly at the interface.

  • Polymer Collection: Using forceps, gently grasp the center of the polymer film and pull it upwards in a continuous strand. A "rope" of polyamide can be continuously drawn from the interface. Wind the polymer strand onto a glass rod.

  • Washing and Drying: Wash the collected polymer thoroughly with a 50:50 mixture of water and methanol to remove any unreacted monomers and byproducts. Subsequently, wash with pure methanol.

  • Dry the polymer in a vacuum oven at 60-80°C for 12-24 hours.

  • Characterization: The resulting polyamide can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of amide linkages, and Differential Scanning Calorimetry (DSC) to determine its thermal properties.

Protocol 2: Solution Polymerization of Poly(1,3-cyclohexanediamine-isophthalamide)

Solution polymerization is suitable for producing high-quality, uniform polymers and allows for better control over the reaction conditions.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Condenser with a drying tube

  • Heating mantle

  • Beaker (500 mL)

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: Assemble a flame-dried three-necked flask with a mechanical stirrer, a dropping funnel, and a condenser connected to an inert gas (argon or nitrogen) inlet.

  • Diamine Solution: Under an inert atmosphere, add 1.14 g (0.01 mol) of 1,3-cyclohexanediamine and 0.42 g of anhydrous lithium chloride to 40 mL of anhydrous NMP in the flask. Stir until a clear solution is obtained. Add 2.23 mL (0.022 mol) of triethylamine to the solution as an acid scavenger.

  • Diacid Chloride Solution: In a separate dry flask, dissolve 2.03 g (0.01 mol) of isophthaloyl chloride in 10 mL of anhydrous NMP.

  • Polymerization: Cool the diamine solution to 0-5°C using an ice bath. Add the isophthaloyl chloride solution dropwise from the dropping funnel to the stirred diamine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Pour the viscous polymer solution into 300 mL of vigorously stirred methanol. The polyamide will precipitate as a fibrous solid.

  • Collect the polymer by vacuum filtration, wash it thoroughly with methanol, and then with hot water.

  • Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours.

  • Characterization: Determine the molecular weight of the polyamide using Gel Permeation Chromatography (GPC). Analyze its thermal properties using Thermogravimetric Analysis (TGA) and DSC. Mechanical properties can be evaluated by preparing films or fibers from the polymer.

Protocol 3: Melt Polycondensation of Poly(1,4-cyclohexanediamine-adipamide)

Melt polycondensation is a solvent-free method commonly used for the industrial production of polyamides.

Materials:

  • 1,4-Cyclohexanediamine

  • Adipic acid

  • Ethanol

  • Nitrogen gas supply

Equipment:

  • High-temperature glass reactor or autoclave equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Nylon Salt Formation: In a beaker, dissolve 11.42 g (0.1 mol) of 1,4-cyclohexanediamine in 100 mL of ethanol. In a separate beaker, dissolve 14.61 g (0.1 mol) of adipic acid in 150 mL of hot ethanol.

  • Slowly add the hot adipic acid solution to the diamine solution with stirring. A white precipitate of the nylon salt will form.

  • Cool the mixture, filter the salt, wash it with cold ethanol, and dry it under vacuum at 60°C.

  • Polycondensation: Place the dried nylon salt into the reactor.

  • Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

  • Heat the reactor to 220°C under a slow stream of nitrogen to melt the salt and initiate the polymerization. Water will be evolved and removed through the distillation outlet.

  • After 1-2 hours, gradually increase the temperature to 280-300°C while continuing the nitrogen purge.

  • Once the evolution of water subsides, apply a vacuum (to <1 mmHg) for another 1-2 hours to drive the polymerization to completion and achieve a high molecular weight. The viscosity of the melt will increase significantly.

  • Polymer Isolation: Extrude the molten polymer from the reactor onto a cooled surface or allow it to cool within the reactor under nitrogen.

  • The solid polymer can then be granulated or ground for further processing and characterization.

  • Characterization: The molecular weight, thermal properties, and mechanical properties of the resulting polyamide can be determined using GPC, DSC/TGA, and tensile testing, respectively.

Visualizations

The following diagrams illustrate the chemical structures and experimental workflows described in this document.

Polyamide_Structure cluster_14 Poly(1,4-cyclohexanediamine-dicarboxamide) cluster_13 Poly(1,3-cyclohexanediamine-dicarboxamide) cluster_12 Poly(1,2-cyclohexanediamine-dicarboxamide) 1,4-Diamine H₂N-C₆H₁₀-NH₂ Polyamide_14 -[NH-C₆H₁₀-NH-CO-R-CO]n- 1,4-Diamine->Polyamide_14 Diacid HOOC-R-COOH Diacid->Polyamide_14 1,3-Diamine H₂N-C₆H₁₀-NH₂ Polyamide_13 -[NH-C₆H₁₀-NH-CO-R-CO]n- 1,3-Diamine->Polyamide_13 Diacid_2 HOOC-R-COOH Diacid_2->Polyamide_13 1,2-Diamine H₂N-C₆H₁₀-NH₂ Polyamide_12 -[NH-C₆H₁₀-NH-CO-R-CO]n- 1,2-Diamine->Polyamide_12 Diacid_3 HOOC-R-COOH Diacid_3->Polyamide_12

Caption: General structures of polyamides from this compound isomers.

Interfacial_Polymerization Start Start Aqueous_Phase Prepare Aqueous Phase: 1,4-Cyclohexanediamine + Na₂CO₃ in Water Start->Aqueous_Phase Organic_Phase Prepare Organic Phase: Sebacoyl Chloride in Dichloromethane Start->Organic_Phase Combine Gently layer Organic Phase onto Aqueous Phase Aqueous_Phase->Combine Organic_Phase->Combine Polymer_Formation Polyamide film forms at the interface Combine->Polymer_Formation Draw_Polymer Draw polymer 'rope' from the interface Polymer_Formation->Draw_Polymer Wash Wash with Water/Methanol and then pure Methanol Draw_Polymer->Wash Dry Dry in Vacuum Oven Wash->Dry Characterize Characterize Polymer (FTIR, DSC) Dry->Characterize End End Characterize->End

Caption: Workflow for interfacial polymerization of polyamides.

Solution_Polymerization Start Start Diamine_Sol Prepare Diamine Solution: 1,3-Cyclohexanediamine + LiCl + TEA in anhydrous NMP Start->Diamine_Sol Diacid_Sol Prepare Diacid Chloride Solution: Isophthaloyl Chloride in anhydrous NMP Start->Diacid_Sol Reaction Add Diacid Chloride Solution dropwise to cooled Diamine Solution Diamine_Sol->Reaction Diacid_Sol->Reaction Polymerization Stir at room temperature for 4-6 hours Reaction->Polymerization Precipitation Precipitate polymer in vigorously stirred Methanol Polymerization->Precipitation Filtration Filter and wash the polymer Precipitation->Filtration Drying Dry in Vacuum Oven Filtration->Drying Characterization Characterize Polymer (GPC, TGA, DSC) Drying->Characterization End End Characterization->End

Caption: Workflow for solution polymerization of polyamides.

Melt_Polycondensation Start Start Salt_Formation Prepare Nylon Salt from 1,4-Cyclohexanediamine and Adipic Acid in Ethanol Start->Salt_Formation Drying_Salt Dry the Nylon Salt under vacuum Salt_Formation->Drying_Salt Polycondensation Heat the salt in reactor under Nitrogen (220°C -> 280-300°C) Drying_Salt->Polycondensation Vacuum Apply vacuum to remove water and increase molecular weight Polycondensation->Vacuum Isolation Cool and isolate the solid polymer Vacuum->Isolation Granulation Granulate or grind the polymer Isolation->Granulation Characterization Characterize Polymer (GPC, DSC, TGA, Tensile Testing) Granulation->Characterization End End Characterization->End

Caption: Workflow for melt polycondensation of polyamides.

References

Application Notes and Protocols for the Catalytic Reductive Amination Synthesis of 1,3-Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclohexanediamine (B1580663) (1,3-CHDA) is a valuable chemical intermediate with significant applications in the pharmaceutical and polymer industries. One key synthetic route to 1,3-CHDA is through the catalytic reductive amination of 1,3-cyclohexanedione (B196179) (1,3-CHD). This process involves the reaction of 1,3-CHD with ammonia (B1221849) in the presence of a catalyst and a reducing agent, typically hydrogen gas. This document provides detailed application notes and experimental protocols for the synthesis of 1,3-CHDA via this method, drawing upon established research. Alternative pathways, including a two-step synthesis from resorcinol (B1680541) and an oximation-hydrogenation route, are also discussed.

Synthesis Pathways for 1,3-Cyclohexanediamine

Several catalytic strategies can be employed for the synthesis of 1,3-cyclohexanediamine. The primary pathways include the direct reductive amination of 1,3-cyclohexanedione, a one-pot reductive amination from resorcinol, and a two-step approach involving the oximation of 1,3-cyclohexanedione followed by hydrogenation.[1][2]

Reductive Amination of 1,3-Cyclohexanedione

The direct reductive amination of 1,3-cyclohexanedione with ammonia and hydrogen is a key method for producing 1,3-cyclohexanediamine.[1] This reaction is typically performed in a solvent and requires a suitable metal catalyst to facilitate the reaction.

Reaction Pathway: Reductive Amination of 1,3-Cyclohexanedione

G 1,3-Cyclohexanedione 1,3-Cyclohexanedione Imine_Intermediate Imine Intermediate 1,3-Cyclohexanedione->Imine_Intermediate + NH3 - H2O 1,3-Cyclohexanediamine 1,3-Cyclohexanediamine Imine_Intermediate->1,3-Cyclohexanediamine + H2 Catalyst

Caption: General reaction scheme for the synthesis of 1,3-cyclohexanediamine.

Catalytic Systems

The choice of catalyst is critical for the efficiency and selectivity of the reductive amination. Both noble metal and non-noble metal catalysts have been investigated.

  • Noble Metal Catalysts: Catalysts such as Pd/C, Pt/C, Ru/C, and Rh/C have been explored. However, they have shown low yields of 1,3-CHDA in the reductive amination of 1,3-CHD, with the primary product often being an intermediate.[1]

  • Raney Nickel (Raney Ni): This non-noble metal catalyst has demonstrated superior performance, achieving a significantly higher yield of 1,3-CHDA compared to the tested noble metal catalysts.[1]

  • Bimetallic Catalysts: Bimetallic catalysts, such as Rh-Ni supported on silica, have shown high conversion and selectivity in the reductive amination of cyclohexanone, suggesting their potential applicability in related reactions.[3]

Experimental Data

The following tables summarize the quantitative data from catalyst screening and reaction condition optimization for the reductive amination of 1,3-cyclohexanedione.

Table 1: Catalyst Performance in the Reductive Amination of 1,3-Cyclohexanedione
Catalyst1,3-CHD Conversion (%)1,3-CHDA Yield (%)Major By-products and Intermediates (%)
Pd/C-Trace3-aminocyclohex-2-enone (III)
Pt/C-Trace3-aminocyclohex-2-enone (III)
Ru/C-Trace3-aminocyclohex-2-enone (III)
Rh/C-Trace3-aminocyclohex-2-enone (III)
Raney Ni97.5 (at 5 min)37.53-aminocyclohexanone (II), 3-aminocyclohex-2-enone (III)

Data sourced from Dong et al. (2022).[1]

Table 2: Effect of Solvents on Raney Ni-Catalyzed Reductive Amination of 1,3-CHD
Solvent1,3-CHDA Yield (%)
Water<15
Methanol<15
Ethanol<15
Isopropanol<15
Toluene- (significant by-products)
Cyclohexane- (significant by-products)
1,4-Dioxane37.5
1,4-Dioxane (Optimized)53.1

Data sourced from Dong et al. (2022).[1]

Experimental Protocols

The following are detailed protocols for the synthesis of 1,3-cyclohexanediamine and its precursor, 1,3-cyclohexanedione.

Protocol 1: Synthesis of 1,3-Cyclohexanedione from Resorcinol

This procedure outlines the hydrogenation of resorcinol to produce 1,3-cyclohexanedione, a key starting material.

Materials:

  • Resorcinol

  • Deionized Water

  • Sodium Hydroxide

  • Raney Ni

  • 50 mL Stainless-steel autoclave with magnetic stirring

Procedure:

  • Into the 50 mL stainless-steel autoclave, add 2 g (18.2 mmol) of resorcinol, 10 mL of H₂O, 0.80 g of sodium hydroxide, and 0.20 g of Raney Ni.[1]

  • Seal the autoclave and purge it with H₂ gas three times.

  • Pressurize the reactor with H₂ to the desired pressure.

  • Heat the reactor to the designated temperature while stirring to initiate the reaction.

  • Monitor the reaction progress by analyzing samples.

Experimental Workflow: Synthesis of 1,3-CHD from Resorcinol

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Charge Autoclave: - Resorcinol - H2O - NaOH - Raney Ni B Seal and Purge with H2 (3x) A->B C Pressurize with H2 B->C D Heat and Stir C->D E Monitor Progress D->E G Resorcinol Resorcinol CHD 1,3-Cyclohexanedione Resorcinol->CHD Hydrogenation CHDA 1,3-Cyclohexanediamine Resorcinol->CHDA One-Pot Reductive Amination (less effective) CHD->CHDA Reductive Amination (Ammonia Pathway) Oxime 1,3-Cyclohexanedione Dioxime CHD->Oxime Oximation Oxime->CHDA Hydrogenation

References

Application Notes and Protocols: The Role of Cyclohexanediamine in Organocatalyzed Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclohexanediamine-derived organocatalysts in asymmetric aldol (B89426) reactions. This powerful class of catalysts offers an efficient and environmentally friendly alternative to traditional metal-based systems for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many pharmaceuticals and natural products.

Introduction

Organocatalysis has emerged as a pivotal tool in modern organic synthesis, with chiral amines playing a prominent role in activating carbonyl compounds through the formation of enamine intermediates. This compound, a readily available and versatile chiral scaffold, has been extensively derivatized to create a range of highly effective organocatalysts for the asymmetric aldol reaction. These catalysts typically operate via an enamine mechanism, mimicking the action of natural Class I aldolase (B8822740) enzymes. The rigid cyclohexane (B81311) backbone provides a well-defined chiral environment, enabling excellent stereocontrol in the carbon-carbon bond-forming step.

Data Presentation

The following tables summarize the quantitative data for representative asymmetric aldol reactions catalyzed by this compound derivatives.

Table 1: Asymmetric Aldol Reaction of Cyclic Ketones with Aromatic Aldehydes Catalyzed by a this compound-Derived Salt in Water [1]

EntryAldehyde (Ar)KetoneTime (d)Yield (%)dr (anti:syn)ee (%) [anti]
14-NO₂C₆H₄Cyclohexanone2.59595:595
23-NO₂C₆H₄Cyclohexanone39494:696
32-NO₂C₆H₄Cyclohexanone392>99:197
44-CF₃C₆H₄Cyclohexanone39393:794
54-BrC₆H₄Cyclohexanone3>9996:498
64-ClC₆H₄Cyclohexanone39995:597
74-FC₆H₄Cyclohexanone29694:696
8C₆H₅Cyclohexanone49090:1092
94-MeOC₆H₄Cyclohexanone58588:1290
104-NO₂C₆H₄Cyclopentanone48875:2585

Table 2: Asymmetric Aldol Reaction of Acetone (B3395972) with 4-Nitrobenzaldehyde (B150856) Catalyzed by a Recyclable this compound Derivative [2]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)ee (%)
1Catalyst 2aH₂Ort486515
2Catalyst 2aBrinert487825
3Catalyst 2bH₂Ort487220
4Catalyst 2bBrinert488129
5Catalyst 2bBrine0728129

Experimental Protocols

General Protocol for the Asymmetric Aldol Reaction of Cyclic Ketones with Aromatic Aldehydes in Water[1]

Materials:

  • This compound-derived catalyst (e.g., (1R,2R)-N1-(n-dodecyl)-N1,N1-dimethyl-N2-(trifluoromethanesulfonyl)cyclohexane-1,2-diaminium triflate)

  • Aromatic aldehyde

  • Cyclic ketone (e.g., cyclohexanone, cyclopentanone)

  • Deionized water

  • Standard laboratory glassware and stirring equipment

  • Filtration apparatus

Procedure:

  • To a suspension of the this compound-derived catalyst (0.05 mmol, 10 mol%) in water (2 mL), add the cyclic ketone (1.0 mmol, 2.0 equiv).

  • Stir the mixture vigorously for one minute at room temperature.

  • Add the aromatic aldehyde (0.5 mmol, 1.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature for the time indicated in Table 1. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates as a solid.

  • Collect the crude product by filtration.

  • Determine the diastereoselectivity of the crude product by ¹H NMR analysis.

  • Purify the product by column chromatography on silica (B1680970) gel (e.g., using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent) to obtain the pure aldol adduct.

  • Determine the enantiomeric excess of the purified anti-product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol for the Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde in Brine[2]

Materials:

  • (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine (Catalyst 2b)

  • 4-Nitrobenzaldehyde

  • Acetone

  • Brine (saturated aqueous NaCl solution)

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a stirred solution of the this compound-derived catalyst (0.5 mmol) and 4-nitrobenzaldehyde (1.0 mmol) in brine (1 mL), add acetone (10.0 equiv to the aldehyde).

  • Stir the reaction mixture at the desired temperature (room temperature or 0 °C) for the specified time (see Table 2). Monitor the reaction by TLC.

  • After the reaction is complete, add dichloromethane to the mixture.

  • Extract the mixture with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to give the crude product.

  • Purify the crude product by column chromatography (e.g., using a mixture of ethyl acetate and hexane) to afford the desired aldol product.

Mandatory Visualizations

Catalytic Cycle of the this compound-Catalyzed Aldol Reaction

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Catalyst This compound Catalyst (1) Enamine Enamine Intermediate (3) Catalyst->Enamine + Ketone (2) - H₂O Ketone Ketone (2) TransitionState Transition State (5) (Stereodetermining Step) Enamine->TransitionState + Aldehyde (4) Aldehyde Aldehyde (4) Iminium Iminium Ion Intermediate (6) TransitionState->Iminium Iminium->Catalyst + H₂O AldolProduct Aldol Product (7) Iminium->AldolProduct Hydrolysis H2O_in H₂O Product_output Aldol Product Ketone_input Ketone Aldehyde_input Aldehyde

Caption: Catalytic cycle for the this compound-catalyzed aldol reaction.

Proposed Transition State Model

Transition_State cluster_TS Proposed Zimmerman-Traxler-like Transition State ts Enamine Enamine (from Ketone + Catalyst) ChairLike Chair-like Transition State Enamine->ChairLike Aldehyde Aldehyde Aldehyde->ChairLike H_bond Hydrogen Bonding (Catalyst-Aldehyde) ChairLike->H_bond Stereocontrol Stereocontrol (Chiral Scaffold) ChairLike->Stereocontrol Product anti-Aldol Product ChairLike->Product Experimental_Workflow start Start reaction_setup Reaction Setup (Catalyst, Solvent, Ketone) start->reaction_setup stirring1 Stirring (1 min) reaction_setup->stirring1 add_aldehyde Add Aldehyde stirring1->add_aldehyde reaction Stir at RT add_aldehyde->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration/Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR for dr, HPLC for ee) end End analysis->end purification->analysis

References

Synthesis of Jacobsen's Catalyst: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Jacobsen's catalyst, a manganese-salen complex, is a cornerstone of asymmetric catalysis, renowned for its efficacy in the enantioselective epoxidation of unfunctionalized alkenes. This document provides a comprehensive protocol for the synthesis of Jacobsen's catalyst, starting from the resolution of trans-1,2-diaminocyclohexane. The procedures outlined are intended for researchers, scientists, and professionals in drug development who require a reliable method for preparing this versatile catalyst.

Data Presentation

The synthesis of Jacobsen's catalyst is a multi-step process. The following table summarizes the typical yields and key physical data for the intermediates and the final product.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
1(R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrateC₁₀H₂₀N₂O₆264.2880-83%284-286 (decomposes)
2(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Salen Ligand)C₃₆H₅₄N₂O₂546.8395-98%210-212
3[(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino]manganese(III) chloride (Jacobsen's Catalyst)C₃₆H₅₂ClMnN₂O₂635.2185-95%324-326

Experimental Workflow

The synthesis of Jacobsen's catalyst can be visualized as a three-stage process, beginning with the resolution of the chiral diamine, followed by the formation of the salen ligand, and culminating in the manganese complexation.

Synthesis_Workflow cluster_0 Step 1: Resolution of Diamine cluster_1 Step 2: Salen Ligand Synthesis cluster_2 Step 3: Metalation and Oxidation A Racemic trans-1,2-diaminocyclohexane C (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate A->C Diastereomeric salt formation B L-(+)-Tartaric Acid B->C D Resolved Diamine Salt C->D F (R,R)-Salen Ligand D->F Condensation E 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (B142351) E->F G (R,R)-Salen Ligand F->G J Jacobsen's Catalyst (Mn(III)-Salen Complex) G->J Complexation H Mn(OAc)₂·4H₂O H->J I Air (O₂), LiCl I->J Oxidation & Cl⁻ source

Caption: Workflow for the synthesis of Jacobsen's catalyst.

Experimental Protocols

Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

This procedure resolves the racemic mixture of trans-1,2-diaminocyclohexane to yield the (R,R)-enantiomer as its tartrate salt.[1][2]

Materials:

  • (±)-trans-1,2-Diaminocyclohexane

  • L-(+)-Tartaric acid

  • Deionized water

  • Glacial acetic acid

  • Methanol (B129727)

Procedure:

  • In a 1-L beaker equipped with a mechanical stirrer, dissolve 75 g (0.5 mol) of L-(+)-tartaric acid in 250 mL of deionized water.[2]

  • Slowly add 114 g (1 mol) of racemic trans-1,2-diaminocyclohexane to the stirring solution. The addition is exothermic, and the initial slurry will dissolve.[1][2]

  • Add 50 mL of glacial acetic acid in one portion. A precipitate will begin to form.[2]

  • Allow the mixture to cool from approximately 90°C to 5°C with continuous stirring over 3-4 hours.

  • Maintain the temperature at 5°C for an additional hour to ensure complete crystallization.

  • Collect the white precipitate by vacuum filtration.

  • Wash the filter cake with 50 mL of cold (5°C) water, followed by four 50 mL portions of methanol at room temperature.[2]

  • Dry the product under reduced pressure at 40-45°C to yield (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate.

Step 2: Synthesis of the (R,R)-Salen Ligand

This step involves the condensation of the resolved diamine with two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde to form the Schiff base ligand.[3][4]

Materials:

Procedure:

  • The (R,R)-1,2-diaminocyclohexane free base is obtained from the tartrate salt by treatment with an aqueous sodium hydroxide solution and extraction with an organic solvent like methylene (B1212753) chloride.

  • Dissolve the free (R,R)-1,2-diaminocyclohexane in absolute ethanol.

  • In a separate flask, dissolve two molar equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in absolute ethanol.

  • Add the diamine solution to the salicylaldehyde (B1680747) solution.

  • Heat the mixture at reflux for 1-2 hours. A yellow precipitate of the salen ligand will form.[4]

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of Jacobsen's Catalyst

The final step is the metalation of the salen ligand with manganese(II) acetate (B1210297), followed by oxidation and addition of a chloride source.[3][5][6]

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Salen Ligand)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Absolute ethanol

  • Toluene

  • Lithium chloride (LiCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the (R,R)-salen ligand in absolute ethanol or toluene.[2]

  • Heat the mixture to reflux to dissolve the ligand.

  • Add solid manganese(II) acetate tetrahydrate (approximately 2 equivalents) to the refluxing solution. The color of the solution will darken.[1]

  • Reflux the mixture for an additional 30-60 minutes.

  • While maintaining reflux, bubble air through the solution for 1 hour to oxidize the Mn(II) to Mn(III). The solution will turn a dark brown color.[1][2][6]

  • Add a saturated solution of lithium chloride in methanol or water.

  • After the addition of LiCl, cool the mixture. The Jacobsen's catalyst will precipitate as a dark brown solid.

  • Collect the solid by vacuum filtration, wash with water and then cold ethanol, and dry under vacuum.

References

Troubleshooting & Optimization

Technical Support Center: Separation of Cyclohexanediamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of cyclohexanediamine (CHDA).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating cis and trans isomers of 1,2-cyclohexanediamine (B1199290)?

A1: The most prevalent and effective methods for separating cis and trans isomers of 1,2-cyclohexanediamine are based on differences in the solubility of their derivatives. The two primary techniques are:

  • Fractional Crystallization of Dihydrochloride (B599025) Salts: This method exploits the differential solubility of the dihydrochloride salts of the cis and trans isomers in specific solvents. The trans-isomer's dihydrochloride salt is significantly less soluble in methanol (B129727) than the cis-isomer's salt, allowing for its precipitation and isolation.[1] The cis-isomer can then be recovered from the filtrate.

  • Fractional Crystallization of Sulfate (B86663) Salts: Similar to the dihydrochloride method, this technique relies on the lower solubility of the sulfate salt of the trans-isomer in an aqueous solution.[2]

  • Cocrystallization with Diols: Cis and trans isomers of cyclohexanediamines can be separated by cocrystallization with certain low molecular weight diols, such as 1,4-benzenedimethanol. This method can achieve a high degree of selectivity for one isomer.[3]

Q2: Can fractional distillation be used to separate the isomers?

A2: Fractional distillation is generally not an effective method for separating cis and trans isomers of 1,2-cyclohexanediamine. Even with a highly efficient distillation column (e.g., 100 theoretical plates) under reduced pressure, satisfactory separation is difficult to achieve due to the close boiling points of the isomers.[2]

Q3: How can I resolve the enantiomers of trans-1,2-cyclohexanediamine?

A3: Once the trans isomer is isolated from the cis isomer, the resulting racemic mixture of (1R,2R)- and (1S,2S)-1,2-diaminocyclohexane can be resolved into its individual enantiomers. This is typically achieved by using an enantiomerically pure chiral resolving agent, such as tartaric acid.[4][5] The reaction forms diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[6][7]

Q4: What analytical techniques can be used to determine the purity of the separated isomers?

A4: The purity of the separated cis and trans isomers can be assessed using several analytical techniques, including:

  • Vapor Phase Chromatography (VPC) / Gas Chromatography (GC): A common and effective method for quantifying the ratio of cis to trans isomers.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information that can definitively distinguish between the cis and trans isomers.[1]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess of resolved trans isomers.[5]

Troubleshooting Guides

Problem Possible Cause Solution
Low yield of precipitated trans-isomer dihydrochloride. 1. Incomplete conversion to the dihydrochloride salt. 2. Insufficient cooling of the solution. 3. The starting mixture has a very low concentration of the trans-isomer.1. Ensure sufficient HCl gas is bubbled through the methanol solution to fully convert both isomers to their dihydrochloride salts.[1] 2. Cool the reaction mixture to 0°C to maximize precipitation.[1] 3. Analyze the starting material to confirm the isomer ratio. Consider using a different separation technique if the trans-isomer concentration is extremely low.
Precipitated trans-isomer is contaminated with the cis-isomer. 1. The cis-isomer dihydrochloride has co-precipitated. 2. Inefficient filtration.1. Wash the precipitate with a small amount of cold methanol to remove residual soluble cis-isomer. 2. Recrystallize the crude trans-isomer dihydrochloride from methanol.
Difficulty in precipitating the trans-isomer sulfate salt. 1. The pH of the solution is not optimal. 2. The solution is not sufficiently concentrated.1. Adjust the pH of the aqueous solution to no greater than 3.0 by adding sulfuric acid.[2] 2. Concentrate the solution by evaporating some of the water before cooling.
Incomplete separation using cocrystallization. 1. The chosen diol is not selective for the target isomer. 2. The crystallization conditions (solvent, temperature) are not optimized.1. Screen different diols to find one with higher selectivity for your specific this compound isomer.[3] 2. Experiment with different solvents and cooling rates to improve crystal purity.
Liberated free diamine is of low purity after neutralization. 1. Incomplete neutralization. 2. Inefficient extraction of the free diamine.1. Ensure an excess of a strong base (e.g., NaOH) is used to fully neutralize the hydrochloride or sulfate salt.[1][2] 2. Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ether) to maximize the recovery of the free diamine.[2]

Physical Properties of 1,2-Cyclohexanediamine Isomers

Propertycis-1,2-Cyclohexanediaminetrans-1,2-Cyclohexanediamine
Molecular Formula C₆H₁₄N₂C₆H₁₄N₂
Molar Mass 114.19 g/mol 114.19 g/mol
Boiling Point 92-93 °C at 18 mmHg[8][9]79-81 °C at 15 mmHg[4]
Density 0.952 g/mL at 25 °C[8]0.951 g/cm³[4]
Refractive Index (n²⁰/D) 1.493[8]1.49[9]

Experimental Protocols

Protocol 1: Separation of trans-1,2-Cyclohexanediamine via Dihydrochloride Fractional Crystallization

Objective: To isolate trans-1,2-cyclohexanediamine from a cis/trans mixture.

Methodology:

  • Dissolve the mixture of cis- and trans-1,2-cyclohexanediamine isomers in methanol.[1]

  • Bubble hydrogen chloride (HCl) gas through the stirred solution. The solution will heat up. Continue the HCl addition until the solution is saturated and no more free diamine or monohydrochloride remains. A white solid will precipitate near the end of the HCl addition.[1]

  • Filter the reaction mixture to collect the precipitate, which is the dihydrochloride salt of the trans-isomer.[1]

  • Wash the collected solid with cold methanol and then with ether, and dry it.

  • To recover the free trans-diamine, dissolve the dihydrochloride salt in water and neutralize it with a strong base, such as sodium hydroxide (B78521) (NaOH), to liberate the free diamine.[1]

  • Extract the aqueous solution with a suitable organic solvent (e.g., ether), dry the organic extracts over an anhydrous drying agent (e.g., K₂CO₃), and remove the solvent under reduced pressure to obtain the purified trans-1,2-cyclohexanediamine.[1]

Protocol 2: Separation of trans-1,2-Cyclohexanediamine via Sulfate Salt Fractional Crystallization

Objective: To isolate trans-1,2-cyclohexanediamine from a cis/trans mixture.

Methodology:

  • Prepare an aqueous solution of the cis/trans mixture of 1,2-diaminocyclohexane.[2]

  • Slowly add an aqueous solution of sulfuric acid to the diamine solution with continuous stirring until a pH of no greater than 3.0 is reached.[2]

  • Cool the reaction mixture to a temperature no higher than 30°C to facilitate the precipitation of the trans-1,2-diaminocyclohexane sulfate salt.[2]

  • Separate the precipitated sulfate salt by filtration. The sulfate salt of the cis-isomer will remain in the aqueous solution.[2]

  • To recover the free trans-diamine, treat an aqueous solution of the separated sulfate salt with a 50% solution of sodium hydroxide in water, while maintaining the temperature of the reaction mixture at no higher than 30°C.[2]

  • The liberated trans-1,2-diaminocyclohexane can then be recovered by extraction with a suitable solvent.[2]

Visualizations

Caption: General workflow for the separation of cis and trans this compound isomers.

TroubleshootingGuide start Problem Encountered low_yield Low Yield of Precipitated trans-Isomer start->low_yield contamination Precipitate Contaminated with cis-Isomer start->contamination no_precipitate No Precipitation Occurs start->no_precipitate check_conversion Incomplete Salt Formation? low_yield->check_conversion check_washing Inefficient Washing? contamination->check_washing check_ph Incorrect pH (Sulfate method)? no_precipitate->check_ph solution_ly1 Ensure complete addition of acid (HCl gas or H₂SO₄). check_conversion->solution_ly1 Yes check_cooling Insufficient Cooling? check_conversion->check_cooling No solution_ly2 Cool solution to 0°C (for dihydrochloride method). check_cooling->solution_ly2 Yes solution_c1 Wash precipitate with cold solvent. check_washing->solution_c1 Yes check_recrystallization Co-precipitation? check_washing->check_recrystallization No solution_c2 Recrystallize the crude product. check_recrystallization->solution_c2 Yes solution_np1 Adjust pH to ≤ 3 with H₂SO₄. check_ph->solution_np1 Yes check_concentration Solution too Dilute? check_ph->check_concentration No solution_np2 Concentrate the solution before cooling. check_concentration->solution_np2 Yes

Caption: Troubleshooting decision tree for common issues in isomer separation.

References

Technical Support Center: Chiral Resolution of Racemic trans-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of racemic trans-1,2-diaminocyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chiral resolution of racemic trans-1,2-diaminocyclohexane?

A1: The most prevalent and well-documented method is diastereomeric salt formation using a chiral resolving agent.[1][2][3] L-(+)-tartaric acid is the most commonly used resolving agent due to its effectiveness, availability, and relatively low cost.[1][4][5] The principle behind this method is the reaction of the racemic diamine with an enantiomerically pure acid to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2]

Q2: Why is the selection of the resolving agent and solvent system critical?

A2: The success of a diastereomeric resolution hinges on the difference in solubility between the two diastereomeric salts.[6][7] The ideal resolving agent and solvent system will maximize this solubility difference, leading to the preferential crystallization of one diastereomer in high yield and purity.[6] Water is a commonly used solvent for the resolution of trans-1,2-diaminocyclohexane with tartaric acid.[4][5][8]

Q3: Can other resolving agents be used?

A3: While tartaric acid is the most common, other chiral acids can be employed. For instance, xylaric acid has been reported as a substitute for tartaric acid.[9][10] However, the experimental data and documentation for alternative resolving agents for this specific diamine are less extensive.[1]

Q4: How can I determine the enantiomeric purity of my resolved diamine?

A4: The enantiomeric purity, often expressed as enantiomeric excess (ee), can be determined using several analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.[6][8][11] Other methods include polarimetry to measure the specific rotation and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.[4][8]

Q5: What are the typical yields and enantiomeric excess I can expect?

A5: With an optimized protocol using L-(+)-tartaric acid, it is possible to achieve high yields and excellent enantiomeric excess. Reports indicate that a single crystallization can yield a diastereomeric excess (de) of over 96%, which can be increased to greater than 99% with a single recrystallization.[8] The final yield of the resolved enantiomer is typically in the range of 45-50% based on the theoretical yield of one diastereomer.[8]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Yield of Diastereomeric Salt 1. Suboptimal Solvent Choice: The solubility difference between the diastereomeric salts may not be significant in the chosen solvent.[6] 2. Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic diamine may not be optimal.[7] 3. Incomplete Crystallization: The cooling process may be too rapid, or the final temperature not low enough.[6] 4. Loss during Filtration/Washing: Excessive washing or using a solvent in which the desired salt is soluble can lead to product loss.1. Solvent Screening: Experiment with different solvents or solvent mixtures to maximize the solubility difference. 2. Optimize Molar Ratio: Systematically vary the molar ratio of the resolving agent to the diamine to find the optimal conditions.[7] 3. Controlled Cooling: Employ a gradual cooling profile and ensure the mixture reaches a sufficiently low temperature (e.g., in an ice bath) for an adequate duration.[5][12] 4. Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.
Low Enantiomeric Purity 1. Co-precipitation: The more soluble diastereomer may have precipitated along with the desired less soluble one. 2. Insufficient Recrystallization: A single crystallization may not be enough to achieve high enantiomeric purity.[8] 3. Racemization: Although less common for this compound under these conditions, racemization could occur under harsh conditions.1. Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve purity.[8] 2. Optimize Crystallization Conditions: Adjust the cooling rate and final temperature to favor the crystallization of only the less soluble diastereomer. 3. Analytical Monitoring: Use techniques like chiral HPLC to monitor the enantiomeric excess at each stage.[6]
No Crystallization Occurs 1. Solution is Undersaturated: The concentration of the diastereomeric salts may be below their solubility limit. 2. Presence of Impurities: Impurities in the racemic diamine or solvent can inhibit crystallization.1. Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts. 2. Seeding: Introduce a small crystal of the desired diastereomeric salt to induce crystallization.[6] 3. Purify Starting Material: Ensure the racemic trans-1,2-diaminocyclohexane is of sufficient purity.
Oily Product Instead of Crystals 1. Low Melting Point of the Salt: The formed diastereomeric salt may have a low melting point or be an oil at the experimental temperature. 2. Incorrect Solvent: The solvent may be preventing the formation of a crystalline solid.1. Solvent Variation: Experiment with different solvents that may promote crystallization. 2. Temperature Control: Ensure the temperature is maintained below the melting point of the expected salt.

Experimental Protocols

Protocol 1: Chiral Resolution with L-(+)-Tartaric Acid

This protocol is a widely cited method for the resolution of racemic trans-1,2-diaminocyclohexane.

Materials:

  • Racemic trans-1,2-diaminocyclohexane

  • L-(+)-tartaric acid

  • Deionized water

  • Glacial acetic acid

  • Methanol

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 4M)

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • Dissolution of Tartaric Acid: In a round-bottom flask, dissolve L-(+)-tartaric acid (1.0 equivalent) in deionized water. The mixture can be stirred at room temperature until complete dissolution.[4][5]

  • Addition of Diamine: Slowly add the racemic trans-1,2-diaminocyclohexane (2.0 equivalents) to the tartaric acid solution. The addition is exothermic, and the rate should be controlled to manage the temperature increase.[4][8]

  • Addition of Acetic Acid: To the resulting solution, add glacial acetic acid (approximately 1.7 equivalents). A white precipitate of the diastereomeric salt should form.[4][5]

  • Crystallization: Vigorously stir the slurry while allowing it to cool to room temperature. For maximum yield, cool the mixture further in an ice bath for at least 2 hours.[5][12]

  • Isolation of the Salt: Collect the precipitated (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold water, followed by cold methanol.[5]

  • Drying: Dry the salt under reduced pressure. At this stage, a sample can be taken to determine the diastereomeric excess.

  • (Optional) Recrystallization: For higher purity, the salt can be recrystallized from hot water.[8]

  • Liberation of the Free Amine: Suspend the resolved diastereomeric salt in water and add a concentrated NaOH solution until the mixture is strongly basic.[1][4]

  • Extraction: Extract the free (1R,2R)-1,2-diaminocyclohexane with a suitable organic solvent like dichloromethane.

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the enantiomerically pure diamine.

Quantitative Data Summary

Parameter Value Reference
Initial Diastereomeric Excess (de) > 96%[8]
Diastereomeric Excess after Recrystallization > 99%[8]
Typical Yield (based on one diastereomer) 25 - 61% (typically 45-50%)[8]
Specific Rotation of Resolved Salt [α]D = +11.6° to +12.2° (in water)[8]
Specific Rotation of (R,R)-diamine tartrate salt [α]D20 = -12.3° (c=2 in H2O)[4]
Enantiomeric Excess (ee) of final product ≥ 99%[5]

Visualizations

Chiral_Resolution_Workflow cluster_prep Step 1: Salt Formation cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Amine Liberation racemic_diamine Racemic trans-1,2- diaminocyclohexane mixture Mix and Heat racemic_diamine->mixture tartaric_acid L-(+)-Tartaric Acid in Water tartaric_acid->mixture add_acetic_acid Add Acetic Acid mixture->add_acetic_acid cool Cool and Stir (Ice Bath) add_acetic_acid->cool filtration Vacuum Filtration cool->filtration salt Diastereomeric Salt ((1R,2R)-diamine tartrate) filtration->salt Solid basify Add NaOH (aq) salt->basify extraction Solvent Extraction basify->extraction pure_enantiomer Pure (1R,2R)-diamine extraction->pure_enantiomer

Caption: Experimental workflow for the chiral resolution of trans-1,2-diaminocyclohexane.

Troubleshooting_Workflow start Low Yield or Purity? check_purity Analyze Enantiomeric Purity (HPLC) start->check_purity Yes end_ok Process OK start->end_ok No low_purity Purity < 99% ee? check_purity->low_purity recrystallize Recrystallize Diastereomeric Salt low_purity->recrystallize Yes check_yield Analyze Yield low_purity->check_yield No recrystallize->check_purity low_yield Yield < 40%? check_yield->low_yield optimize_cooling Optimize Cooling Profile (Slower Cooling, Lower Temp) low_yield->optimize_cooling Yes low_yield->end_ok No optimize_ratio Optimize Diamine/Acid Ratio optimize_cooling->optimize_ratio end_nok Further Optimization Needed optimize_ratio->end_nok

Caption: Troubleshooting decision tree for chiral resolution optimization.

References

Technical Support Center: Catalytic Hydrogenation of Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation of phenylenediamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the catalytic hydrogenation of phenylenediamine.

Question Possible Causes Troubleshooting Steps
Why is my reaction showing low or no conversion of phenylenediamine? 1. Inactive Catalyst: The catalyst may be old, improperly stored, or deactivated. 2. Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst.[1][2] 3. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.[3][4] 4. Poor Mass Transfer: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen.[3] 5. Incorrect Reaction Temperature: The temperature may be too low, resulting in slow reaction kinetics.[3][5]1. Use a fresh batch of catalyst. Ensure proper handling and storage under an inert atmosphere.[1] For Palladium catalysts, consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active.[1][6] 2. Purify the starting materials and solvents. Use high-purity hydrogen gas. If sulfur poisoning is suspected, specific workarounds like using ammonia (B1221849) in methanol (B129727) might help.[1] 3. Increase the hydrogen pressure. Consult literature for the optimal pressure range for your specific catalyst and substrate.[4][5] Using a high-pressure reactor, such as a Parr shaker, can be beneficial.[1][2] 4. Increase the stirring speed to ensure the catalyst is well suspended and to improve gas-liquid mass transfer.[3] 5. Increase the reaction temperature. However, be cautious as excessively high temperatures can lead to side reactions and degradation.[3][5]
My reaction is producing significant byproducts. How can I improve selectivity? 1. Over-hydrogenation or Side Reactions: Undesirable side reactions such as deamination or condensation can occur, especially at high temperatures or with prolonged reaction times.[7] 2. Incorrect Catalyst Choice: The chosen catalyst may not be selective for the desired transformation. 3. Solvent Effects: The solvent can influence the reaction pathway and selectivity.[7][8]1. Optimize reaction time. Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the starting material is consumed.[9] Lowering the reaction temperature can also help minimize side reactions.[7] 2. Screen different catalysts. For example, Ruthenium-based catalysts have shown high selectivity in the hydrogenation of the aromatic ring.[5][7] The addition of promoters like LiOH or NaNO₂ can also enhance selectivity.[5] 3. Experiment with different solvents. For instance, using ethanol (B145695) as a solvent has been shown to lead to a higher yield of m-phenylenediamine (B132917) from m-dinitrobenzene compared to benzene.[8] The presence of water can also influence the reaction rate and byproduct formation.[10]
How can I effectively remove the catalyst after the reaction? 1. Fine Catalyst Particles: Some catalysts, like Palladium on carbon, consist of very fine particles that can pass through standard filter paper.[9]1. Filter the reaction mixture through a pad of Celite® or another filter aid.[9] This helps to trap the fine catalyst particles. 2. Ensure the catalyst is properly wetted before filtration to prevent it from becoming airborne, as many hydrogenation catalysts are pyrophoric.[9]
My catalyst seems to have low reusability. What can be done? 1. Catalyst Deactivation: The catalyst can be deactivated by strongly adsorbed products or byproducts, or through structural changes. 2. Mechanical Loss: Catalyst may be lost during the recovery and washing process.1. Wash the recovered catalyst with a suitable solvent to remove adsorbed species. Some catalysts can be regenerated by washing, drying, and reduction.[5] 2. Optimize the catalyst recovery procedure to minimize physical loss.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of phenylenediamine?

A1: The most frequently used catalysts are noble metal catalysts on a support. Common choices include:

  • Palladium on Carbon (Pd/C): Widely used for the hydrogenation of nitro groups to amines.[6][11][12][13]

  • Ruthenium on Carbon (Ru/C) or Alumina (Ru/Al₂O₃): Often employed for the hydrogenation of the aromatic ring to produce diaminocyclohexanes.[5][7]

  • Raney Nickel (Raney Ni): A cost-effective catalyst used for the hydrogenation of nitro compounds.[3]

  • Platinum on Carbon (Pt/C): Another effective catalyst for various hydrogenation reactions.[2]

Q2: What are typical reaction conditions for the catalytic hydrogenation of phenylenediamine precursors?

A2: Reaction conditions can vary significantly depending on the specific substrate, catalyst, and desired product. However, typical ranges are:

  • Temperature: 40°C to 170°C.[3][4][5] Higher temperatures generally increase the reaction rate but may decrease selectivity.[3][7]

  • Pressure: 1.0 MPa to 8.0 MPa (approximately 145 to 1160 psi).[3][4][5]

  • Solvent: Common solvents include methanol, ethanol, isopropanol, and water.[3][5][8][11] The choice of solvent can impact reaction rate and selectivity.[8]

Q3: How can I monitor the progress of my hydrogenation reaction?

A3: The progress of the reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the disappearance of the starting material.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the concentration of reactants and products.[9][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile products and byproducts.[16][17]

  • Pressure Uptake: In a closed system, the consumption of hydrogen leads to a pressure drop, which can be used to monitor the reaction progress.[9]

Q4: What safety precautions should be taken during catalytic hydrogenation?

A4: Catalytic hydrogenation involves flammable hydrogen gas and potentially hazardous materials. Key safety precautions include:

  • Inert Atmosphere: The reaction vessel must be purged with an inert gas (e.g., nitrogen) to remove all oxygen before introducing hydrogen.[9][11]

  • Proper Ventilation: All procedures should be performed in a well-ventilated fume hood.[18][19][20]

  • Handling of Pyrophoric Catalysts: Used hydrogenation catalysts, particularly Pd/C, can be pyrophoric and must be handled with care, typically kept wet with a solvent during filtration.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[18][19][20]

  • Pressure Safety: Ensure the reactor is rated for the intended pressure and temperature.

Quantitative Data Summary

Table 1: Reaction Conditions for Hydrogenation of Phenylenediamine Precursors

SubstrateCatalystSolventTemperature (°C)Pressure (MPa)Yield (%)Reference
p-NitroanilineRaney NiWater503.098.9 (p-phenylenediamine)[3]
o-Phenylenediamine (B120857)5% Ru/ACIsopropanol1708.086.3 (1,2-diaminocyclohexane)[5]
1,4-Phenylenediamine10% Ru/MCIsopropanol1208.092.0 (1,4-diaminocyclohexane)[5]
1,4-Phenylenediamine5% Ru/Al₂O₃Water904.087.0 (selectivity to 1,4-cyclohexanediamine)[7]
2,4-DinitrochlorobenzenePd/CMethanol902.598.3 (m-phenylenediamine)[4]
2,6-DinitrochlorobenzenePt/CMethanol702.098.7 (m-phenylenediamine)[4]
o-NitroanilinePd/CNone1101.0Not specified[12]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroaromatic Precursor to Phenylenediamine using Pd/C

Materials:

  • Nitroaromatic compound (e.g., p-nitroaniline)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Solvent (e.g., Methanol or Ethanol)

  • Hydrogen gas

  • Nitrogen gas

  • Celite®

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker) or a three-neck round-bottom flask with a gas inlet and magnetic stirrer

  • Hydrogen balloon or cylinder with a regulator

  • Büchner funnel and filter flask

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean and dry. For a flask setup, equip it with a magnetic stir bar.

  • Inerting: Purge the reaction vessel with nitrogen gas for 10-15 minutes to create an inert atmosphere.[9][11]

  • Charging the Reactor: Under a gentle stream of nitrogen, carefully add the Pd/C catalyst to the vessel. Dissolve the nitroaromatic compound in the chosen solvent and add the solution to the reactor.

  • Hydrogen Purge: Seal the reactor. Carefully evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.[9]

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 1-5 MPa). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50-100 °C).

  • Monitoring: Monitor the reaction by observing the hydrogen uptake (pressure drop) or by taking small aliquots (after safely depressurizing and purging with nitrogen) for analysis by TLC or HPLC.[9]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge the system thoroughly with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric; do not allow it to dry completely in the air. Keep it wet with the solvent during filtration.[9]

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude phenylenediamine product, which can be further purified if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A 1. Prepare Reaction Vessel B 2. Purge with Nitrogen A->B C 3. Add Catalyst and Reactants B->C D 4. Purge with Hydrogen C->D E 5. Pressurize and Heat D->E F 6. Monitor Reaction Progress E->F G 7. Cool and Purge with Nitrogen F->G Reaction Complete H 8. Filter Catalyst (Caution: Pyrophoric) G->H I 9. Isolate Product H->I

Caption: Experimental workflow for catalytic hydrogenation.

Troubleshooting_Tree Start Low or No Conversion? Catalyst Is the catalyst fresh and active? Start->Catalyst Pressure Is H2 pressure sufficient? Catalyst->Pressure Yes NewCatalyst Use fresh catalyst. Catalyst->NewCatalyst No Stirring Is stirring vigorous? Pressure->Stirring Yes IncreasePressure Increase H2 pressure. Pressure->IncreasePressure No Poisoning Are there potential catalyst poisons? Stirring->Poisoning Yes IncreaseStirring Increase stirring speed. Stirring->IncreaseStirring No Purify Purify reagents and solvent. Poisoning->Purify Yes Success Problem Solved Poisoning->Success No NewCatalyst->Success IncreasePressure->Success IncreaseStirring->Success Purify->Success

Caption: Troubleshooting decision tree for low conversion.

References

optimization of reaction conditions for catalysts derived from cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for catalysts derived from cyclohexanediamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments using this compound-derived catalysts.

Q1: Why is the enantiomeric excess (ee) of my reaction low or inconsistent?

A1: Low or inconsistent enantiomeric excess is a common issue in asymmetric catalysis and can stem from several factors. A primary step is to rigorously validate your analytical method, such as chiral HPLC or GC, to ensure accuracy.[1] Inaccurate measurements can lead to misleading ee values. Beyond analytical validation, consider the following:

  • Catalyst Purity and Integrity: The chiral purity of the this compound backbone is crucial. Ensure the starting diamine is of high enantiomeric purity. The synthesized catalyst should be fully characterized to confirm its structure and purity using techniques like NMR spectroscopy and elemental analysis.[1]

  • Presence of Impurities: Impurities in reagents or solvents can act as catalyst poisons. For instance, halides from chlorinated solvents can alter the electronic properties of metal-based catalysts and reduce enantioselectivity.[1] Thoroughly purify all starting materials and use high-purity, anhydrous solvents.

  • Reaction Temperature: Temperature can significantly influence enantioselectivity. Running the reaction at lower temperatures, such as -20°C, has been shown to dramatically increase the asymmetric yield in some cases.[2] It is critical to carefully control and optimize the reaction temperature.

  • Solvent Effects: The polarity of the solvent can impact the catalyst's conformation and the transition state of the reaction, thereby affecting enantioselectivity. Experiment with a range of solvents with varying polarities to find the optimal medium for your specific reaction.

  • Catalyst Loading: The amount of catalyst used can influence the reaction. While a higher catalyst loading might increase the reaction rate, it doesn't always lead to better enantioselectivity. Optimize the catalyst loading to find the best balance between conversion and ee.

Q2: My reaction conversion is low, or the reaction is not proceeding to completion. What are the possible causes and solutions?

A2: Low conversion can be attributed to several factors related to catalyst activity, reaction conditions, and substrate reactivity.

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the reaction mixture, as mentioned above, or by the inherent instability of the catalyst under the reaction conditions. If you observe the reaction rate slowing down or stopping, consider catalyst poisoning as a likely cause.[1]

  • Suboptimal Temperature: Reaction rates are highly dependent on temperature. If the temperature is too low, the reaction may be too slow to reach completion in a reasonable timeframe. Conversely, temperatures that are too high can lead to catalyst decomposition or the formation of side products. A systematic study of the reaction temperature's effect on conversion is recommended.

  • Inadequate Mixing: In heterogeneous catalysis, or in reactions with poor solubility of reactants, inefficient stirring can limit the reaction rate. Ensure vigorous and consistent mixing throughout the reaction.

  • Incorrect Reagent Stoichiometry: Ensure that the ratio of reactants is appropriate. In some cases, using a slight excess of one reactant can drive the reaction to completion.

  • Poor Substrate Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its availability to the catalyst.[3] Consider using a co-solvent or a different solvent system to improve solubility.

Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A3: The formation of byproducts indicates that alternative reaction pathways are competing with the desired transformation. To enhance selectivity:

  • Optimize Reaction Temperature: As with enantioselectivity and conversion, temperature plays a critical role in chemoselectivity. Lowering the temperature can often suppress side reactions that have a higher activation energy.

  • Choice of Catalyst: The structure of the catalyst, including the substituents on the this compound backbone and any associated ligands, can significantly influence selectivity. For instance, bulky substituents on the catalyst can sterically hinder undesired reaction pathways.[2]

  • Solvent Selection: The solvent can influence the relative rates of competing reactions. A systematic screening of solvents is a valuable strategy for improving selectivity. For example, in the hydrogenation of 1,3-cyclohexanedione (B196179) oxime, the choice of solvent was found to significantly affect the yield of 1,3-cyclohexanediamine.[3]

  • Control of Reactant Concentration: In some cases, high substrate concentrations can lead to the formation of side products.[3] Running the reaction under more dilute conditions may improve selectivity.

Below is a troubleshooting workflow to address common issues encountered during the optimization of reactions with this compound-derived catalysts.

TroubleshootingWorkflow Start Reaction Issue Identified Low_ee Low or Inconsistent Enantiomeric Excess (ee) Start->Low_ee Low_Conversion Low Conversion or Incomplete Reaction Start->Low_Conversion Side_Products Significant Side Product Formation Start->Side_Products Check_Analytics Validate Analytical Method (Chiral HPLC/GC) Low_ee->Check_Analytics Check_Catalyst_Activity Investigate Catalyst Deactivation/Poisoning Low_Conversion->Check_Catalyst_Activity Optimize_Temp_Select Optimize Reaction Temperature Side_Products->Optimize_Temp_Select Check_Catalyst_Purity Verify Catalyst Purity and Structure Check_Analytics->Check_Catalyst_Purity Optimize_Temp_ee Optimize Reaction Temperature (Lower Temp) Check_Catalyst_Purity->Optimize_Temp_ee Optimize_Solvent_ee Screen Solvents Optimize_Temp_ee->Optimize_Solvent_ee Check_Impurities_ee Check for Impurities in Reagents/Solvents Optimize_Solvent_ee->Check_Impurities_ee Optimize_Temp_Conv Optimize Reaction Temperature Check_Catalyst_Activity->Optimize_Temp_Conv Check_Mixing Ensure Adequate Mixing Optimize_Temp_Conv->Check_Mixing Check_Stoichiometry Verify Reagent Stoichiometry Check_Mixing->Check_Stoichiometry Check_Solubility Improve Substrate Solubility Check_Stoichiometry->Check_Solubility Modify_Catalyst Modify Catalyst Structure (e.g., bulky groups) Optimize_Temp_Select->Modify_Catalyst Optimize_Solvent_Select Screen Solvents for Improved Selectivity Modify_Catalyst->Optimize_Solvent_Select Optimize_Conc Optimize Reactant Concentration Optimize_Solvent_Select->Optimize_Conc

Troubleshooting workflow for reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are chiral catalysts derived from this compound, and why are they useful?

A1: Chiral catalysts derived from this compound are molecules used in asymmetric synthesis to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.[4] They are valuable because the two enantiomers of a molecule can have vastly different biological activities. In the pharmaceutical industry, it is often necessary to produce a single enantiomer of a drug to ensure its efficacy and safety.[4] this compound provides a rigid and stereochemically defined scaffold for the construction of these catalysts.

Q2: How do I choose the right this compound-derived catalyst for my reaction?

A2: The choice of catalyst depends on the specific reaction you are performing. For example, chiral salen complexes formed from this compound and salicylaldehyde (B1680747) derivatives are effective for asymmetric alkylation reactions.[2] Organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine have been used in Michael addition reactions.[5] The literature for your specific reaction type is the best starting point. Consider the electronic and steric properties of the catalyst that would best suit your substrates.

Q3: What are the key parameters to consider when optimizing a reaction with a this compound-derived catalyst?

A3: The key parameters to optimize include:

  • Temperature: This affects reaction rate, enantioselectivity, and chemoselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.

  • Catalyst Loading: The amount of catalyst should be optimized to achieve a good reaction rate without being wasteful or causing side reactions.

  • Reactant Concentration: This can influence the reaction rate and selectivity.

  • Pressure: For reactions involving gases (e.g., hydrogenation), pressure is a critical parameter.

Q4: How should I handle and store my this compound-derived catalyst?

A4: Many catalysts, especially metal complexes, can be sensitive to air and moisture.[1] It is often recommended to handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Store the catalyst in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation.

Q5: What is a "chiral auxiliary" and how does it relate to catalysts derived from this compound?

A5: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions.[] While catalysts are used in sub-stoichiometric amounts and are regenerated, chiral auxiliaries are typically used in stoichiometric amounts and are removed after the desired stereocenter is formed. Some synthetic strategies may use chiral building blocks derived from this compound as auxiliaries rather than as catalysts.

Data on Reaction Condition Optimization

The following tables summarize quantitative data on the optimization of reaction conditions for processes involving this compound and its derivatives.

Table 1: Effect of Catalyst Loading and Solvent on the Hydrogenation of 1,3-Cyclohexanedione Oxime (1,3-CHDO) to 1,3-Cyclohexanediamine (1,3-CHDA)

EntryCatalyst (Raney Ni) Loading (g)Solvent1,3-CHDA Yield (%)
10.06Methanol60.0
20.1Methanol-
30.3Methanol87.4
4-N-methyl-pyrrolidone52.6
5-ToluenePoor Solubility
6-CyclohexanePoor Solubility

Reaction conditions: 1.0 MPa H₂, 50°C, 4 h. Data extracted from[2].

Table 2: Influence of Reaction Parameters on the Hydrogenation of 1,3-CHDO

ParameterCondition1,3-CHDA Yield (%)
H₂ Pressure1.0 MPa~87
2.0 MPa~90
3.0 MPa~90
Substrate Concentration0.013-0.04 g/mL~90
>0.04 g/mLDecreased
TemperatureRoom Temperature43.8
50°C~90

Data extracted from[3].

Experimental Protocols

Protocol 1: Synthesis of a Chiral Salen-Type Catalyst

This protocol describes the general procedure for the synthesis of chiral Cu(II) and Ni(II) salen complexes derived from (S,S)-cyclohexanediamine.[2]

  • Ligand Synthesis:

    • Dissolve (S,S)-cyclohexanediamine in methanol.

    • Add the desired salicylaldehyde derivative in a 1:2 molar ratio (diamine:aldehyde).

    • Stir the mixture at room temperature for 3 hours to form the Schiff base ligand.

  • Complexation (In Situ):

    • To the methanolic solution of the ligand, add a solution of the metal salt (e.g., Cu(OAc)₂ or Ni(OAc)₂) in methanol.

    • Continue stirring at room temperature to allow for complex formation.

    • The resulting metal complex can often be used directly or isolated by filtration.

Protocol 2: General Procedure for a Michael Addition Reaction using a this compound-Derived Organocatalyst

This protocol is based on the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene catalyzed by a bifunctional organocatalyst derived from (1R,2R)-cyclohexane-1,2-diamine.[5]

  • Reaction Setup:

    • To a solution of trans-β-nitrostyrene in anhydrous dichloromethane (B109758) under an argon atmosphere, add the chiral organocatalyst (typically 10 mol%).

    • Add acetylacetone to the reaction mixture.

  • Reaction Execution:

    • Stir the resulting mixture at 25°C for 24 hours.

  • Analysis:

    • Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR to determine conversion.

    • After completion, the product can be isolated by column chromatography.

    • Determine the enantiomeric excess of the product using chiral HPLC.

Below is a workflow for the synthesis of a chiral catalyst derived from this compound.

CatalystSynthesisWorkflow Start Start: Catalyst Synthesis Step1 Step 1: Ligand Synthesis (Schiff Base Formation) Start->Step1 Step1_Details Dissolve (S,S)-cyclohexanediamine in Methanol. Add Salicylaldehyde Derivative (1:2 ratio). Stir at Room Temperature for 3h. Step1->Step1_Details Step2 Step 2: Metal Complexation Step1->Step2 Step2_Details Add Methanolic Solution of Metal Salt (e.g., Cu(OAc)₂). Stir at Room Temperature. Step2->Step2_Details Step3 Step 3: Catalyst Isolation and Characterization Step2->Step3 Step3_Details Isolate by Filtration (if necessary). Characterize by NMR, Elemental Analysis, etc. Step3->Step3_Details End End: Purified Chiral Catalyst Step3->End

Workflow for the synthesis of a this compound-derived catalyst.

References

minimizing by-product formation in cyclohexanediamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of cyclohexanediamine (CHDA).

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during this compound (CHDA) synthesis?

A1: During the synthesis of CHDA, several by-products can form depending on the chosen synthetic route. Common by-products include cyclohexylamine (B46788), 3-aminocyclohexanone (B126829), cyclohexanol (B46403), and polymerized secondary and tertiary amines.[1] The formation of these impurities can significantly reduce the yield and purity of the desired CHDA isomer.

Q2: How does the choice of solvent affect by-product formation in the reductive amination of 1,3-cyclohexanedione (B196179) (1,3-CHD)?

A2: Solvent polarity plays a crucial role in the reductive amination of 1,3-CHD. Highly polar solvents like water and alcohols can stabilize the enamine intermediate, leading to lower yields of 1,3-CHDA and increased formation of intermediates like 3-amino-2-enone cyclohexanone (B45756) and its hydrogenated product, 3-aminocyclohexanone.[1] Conversely, low-polarity or non-polar solvents such as toluene (B28343) and cyclohexane (B81311) can lead to a higher formation of secondary and tertiary amine by-products due to lower ammonia (B1221849) solubility.[1] A solvent with moderate polarity, like 1,4-dioxane (B91453), has been shown to provide a better yield of 1,3-CHDA by balancing reactant solubility and side reaction suppression.[1]

Q3: What is the effect of temperature and reaction time on the yield of 1,3-CHDA via hydrogenation of 1,3-cyclohexanedione dioxime (1,3-CHDO)?

A3: Temperature and reaction time are critical parameters. For the hydrogenation of 1,3-CHDO using a Raney Ni catalyst, an optimal temperature of 50°C for 4 hours can lead to a high yield (90%) of 1,3-CHDA.[1] Temperatures exceeding 80°C or reaction times longer than 4 hours can decrease the yield of 1,3-CHDA and promote the formation of by-products like cyclohexylamine and cyclohexanol.[1]

Troubleshooting Guides

Issue 1: Low yield of 1,3-CHDA and high levels of 3-aminocyclohexanone and other intermediates.

  • Possible Cause: The use of a highly polar solvent (e.g., water, methanol) during the reductive amination of 1,3-cyclohexanedione is stabilizing the enamine intermediate and hindering its conversion to the desired diamine.[1]

  • Troubleshooting Steps:

    • Solvent Selection: Switch to a solvent of moderate polarity, such as 1,4-dioxane, which can improve the yield of 1,3-CHDA.[1]

    • Reaction Conditions Optimization: Systematically optimize the reaction temperature and pressure to favor the formation of the desired product.

    • Alternative Pathway: Consider a two-step approach involving the oximation of 1,3-CHD to 1,3-cyclohexanedione dioxime (1,3-CHDO), followed by hydrogenation. This pathway has been shown to produce higher yields of 1,3-CHDA.[1]

Issue 2: Significant formation of secondary and tertiary amine by-products.

  • Possible Cause: This is often observed when using low-polarity or non-polar solvents (e.g., toluene, cyclohexane) due to insufficient ammonia concentration to suppress further reaction of the primary amine.[1] Another cause can be prolonged reaction times or excessive temperatures.

  • Troubleshooting Steps:

    • Increase Ammonia Concentration: If using a low-polarity solvent, ensure a high partial pressure of ammonia to favor the formation of the primary diamine.

    • Solvent Change: As mentioned previously, switching to a solvent like 1,4-dioxane can be beneficial.[1]

    • Optimize Reaction Time and Temperature: Reduce the reaction time and/or temperature to minimize the opportunity for the primary amine product to undergo further alkylation.[1]

Issue 3: Formation of cyclohexylamine and cyclohexanol as major by-products.

  • Possible Cause: These by-products are often the result of excessive hydrogenation or high reaction temperatures, leading to the cleavage of one of the amino groups or its replacement with a hydroxyl group.[1] This is particularly noted at temperatures above 80°C.[1]

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature, maintaining it within the optimal range for the specific catalyst and substrate. For Raney Ni catalyzed hydrogenation of 1,3-CHDO, 50°C is recommended.[1]

    • Catalyst Selection: The choice of catalyst can influence the selectivity. Raney Ni has shown good performance for the hydrogenation of 1,3-CHDO.[1]

    • Monitor Reaction Progress: Monitor the reaction closely using techniques like GC-MS to stop the reaction once the desired product is maximized and before significant by-product formation occurs.

Data Presentation

Table 1: Effect of Catalyst on Reductive Amination of 1,3-Cyclohexanedione (1,3-CHD) with NH₃

Catalyst1,3-CHDA Yield (%)Main By-products
Raney Ni37.5 (in 1,4-dioxane)3-amino-2-enone cyclohexanone, 3-aminocyclohexanone
Pd/C< 153-amino-2-enone cyclohexanone, 3-aminocyclohexanone
Pt/C< 153-amino-2-enone cyclohexanone, 3-aminocyclohexanone
Ru/C< 153-amino-2-enone cyclohexanone, 3-aminocyclohexanone

Data adapted from a study on the synthesis of 1,3-cyclohexanediamine.[1]

Table 2: Optimization of 1,3-CHDA Synthesis via Hydrogenation of 1,3-Cyclohexanedione Dioxime (1,3-CHDO)

CatalystCatalyst Dosage (g)Temperature (°C)Time (h)1,3-CHDA Yield (%)
Raney Ni0.0650460.0
Raney Ni0.350487.4
Raney Ni-25443.8
Raney Ni-50490.0
Raney Ni->80>4Decreased

Data adapted from a study on the synthesis of 1,3-cyclohexanediamine.[1]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Cyclohexanediamine (1,3-CHDA) via Oximation-Hydrogenation of 1,3-Cyclohexanedione (1,3-CHD)

This protocol is based on a high-yield synthesis method.[1]

Step 1: Oximation of 1,3-Cyclohexanedione (1,3-CHD)

  • In a suitable reaction vessel, dissolve 1,3-CHD in an appropriate solvent.

  • Add an aqueous solution of hydroxylamine (B1172632) hydrochloride and a base (e.g., NaOH).

  • Maintain the reaction temperature at 5°C for 3 hours with stirring.

  • Upon completion, the reaction mixture containing 1,3-cyclohexanedione dioxime (1,3-CHDO) can be used directly in the next step after catalyst removal if starting from resorcinol, or after appropriate workup.

Step 2: Hydrogenation of 1,3-Cyclohexanedione Dioxime (1,3-CHDO)

  • Charge an autoclave with the 1,3-CHDO intermediate, methanol (B129727) as the solvent, and a Raney Ni catalyst.

  • Pressurize the reactor with hydrogen gas to 1.0 MPa.

  • Heat the reaction mixture to 50°C and maintain for 4 hours with vigorous stirring.

  • After cooling and venting the reactor, filter the catalyst from the reaction mixture.

  • The resulting solution contains 1,3-CHDA, which can be purified by distillation or crystallization after solvent removal.

Visualizations

Byproduct_Formation_Pathway cluster_main Reductive Amination of 1,3-CHD cluster_side Side Reactions CHD 1,3-Cyclohexanedione (1,3-CHD) Enamine 3-Amino-2-enone cyclohexanone CHD->Enamine + NH3 - H2O AminoKetone 3-Aminocyclohexanone Enamine->AminoKetone + H2 CHDA 1,3-Cyclohexanediamine (Desired Product) AminoKetone->CHDA + NH3, +H2 - H2O Polymer Polymerized Secondary/Tertiary Amines CHDA->Polymer Further Reaction Cyclohexylamine Cyclohexylamine CHDA->Cyclohexylamine Side Reaction Cyclohexanol Cyclohexanol CHDA->Cyclohexanol Side Reaction

Caption: By-product formation pathways in 1,3-CHDA synthesis.

Troubleshooting_Workflow start Low Yield or High Impurity issue1 High Intermediates (e.g., 3-Aminocyclohexanone)? start->issue1 issue2 High Secondary/Tertiary Amine By-products? issue1->issue2 No solution1 Change to Moderate Polarity Solvent (e.g., 1,4-Dioxane) issue1->solution1 Yes issue3 High Cyclohexylamine/ Cyclohexanol? issue2->issue3 No solution2 Increase NH3 Pressure Optimize Time/Temp issue2->solution2 Yes solution3 Control Temperature (<80°C) Monitor Reaction issue3->solution3 Yes end Improved Yield and Purity issue3->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for CHDA synthesis.

References

Technical Support Center: Purification of Cyclohexanediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of cyclohexanediamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and stereoisomers (cis/trans and enantiomers). For instance, in the synthesis of trans-1,2-diaminocyclohexane, the cis-isomer is a common impurity.[1] Similarly, the synthesis of 1,3-cyclohexanediamine (B1580663) can result in byproducts like cyclohexanol (B46403) and cyclohexylamine, particularly during the hydrogenation of 1,3-cyclohexanedione (B196179) dioxime. The formation of these impurities is often influenced by reaction conditions such as solvent and temperature.

Q2: How can I effectively separate cis and trans isomers of a this compound derivative?

A2: Separation of cis and trans isomers can be challenging due to their similar physical properties. Fractional crystallization of their salts is a common and effective method. For example, the dihydrochloride (B599025) salt of trans-1,2-diaminocyclohexane is significantly less soluble in methanol (B129727) than the cis-isomer, allowing for its selective precipitation.[2] The mother liquor, enriched in the cis-isomer, can then be further purified by fractional crystallization from ethanol (B145695), where the cis-isomer is less soluble.[2] Another approach involves the formation of metal complexes; for instance, trans-1,2-N,N,N',N'-tetramethylthis compound (TMCHD) forms complexes with inorganic lithium salts more readily than the cis-isomer, enabling separation.[2]

Q3: My purified this compound derivative is a yellow to brown oil/solid. What is the likely cause and how can I fix it?

A3: Discoloration often indicates thermal degradation of the amine during purification, especially at elevated temperatures.[3] To minimize this, consider using vacuum distillation to lower the boiling point of your compound.[3] Additionally, ensuring an inert atmosphere (e.g., nitrogen or argon) during heating can prevent oxidative degradation. If the discoloration persists, a final purification step, such as a short-path distillation or passing a solution of the compound through a plug of activated carbon or silica (B1680970) gel, may be necessary.

Q4: I am having trouble inducing crystallization of my this compound derivative. What can I do?

A4: Difficulty in crystallization can be due to several factors, including high solubility in the chosen solvent, the presence of impurities that inhibit crystal formation, or the compound being an oil at room temperature. To induce crystallization, you can try several techniques:

  • Scratching the inner surface of the flask: Use a glass rod to create nucleation sites.

  • Seeding: Introduce a small crystal of the pure compound to the supersaturated solution.

  • Cooling: Slowly cool the solution to a lower temperature to decrease solubility.[4]

  • Solvent evaporation: Slowly evaporate the solvent to increase the concentration of the solute.

  • Changing the solvent system: If the compound is too soluble, add a "bad" solvent (one in which the compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy (the cloud point), then warm to redissolve and cool slowly.[4]

Q5: How do I remove residual starting materials from my final product?

A5: The choice of method depends on the properties of the starting materials and the product.

  • Extraction: If the starting material has a different acidity or basicity, an acid-base extraction can be effective. For example, unreacted acidic starting materials can be removed by washing an organic solution of the product with a basic aqueous solution.

  • Chromatography: Column chromatography is a versatile technique for separating compounds with different polarities.[5]

  • Distillation: If there is a significant difference in boiling points, fractional distillation can be used.[6][7]

Troubleshooting Guides

Crystallization
Issue Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation - Compound is too soluble in the chosen solvent.- Solution is not sufficiently supersaturated.- Presence of impurities inhibiting crystallization.- Add a "bad" solvent (anti-solvent) to decrease solubility.[4]- Slowly evaporate the solvent to increase concentration.- Cool the solution to a lower temperature in an ice bath or refrigerator.[4]- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Oily Product Instead of Crystals - The melting point of the compound is below the temperature of crystallization.- High concentration of impurities.- Lower the crystallization temperature.- Try a different solvent or solvent mixture.- Perform a preliminary purification by another method (e.g., column chromatography) to remove impurities.
Low Yield of Purified Product - Too much solvent was used, leading to significant loss of product in the mother liquor.[8]- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the solid.[8]- Cool the crystallization mixture for a longer period or at a lower temperature.- Minimize the volume of cold solvent used for washing the crystals.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Poor Purity of Crystals - The cooling process was too rapid, trapping impurities in the crystal lattice.- Inefficient removal of the mother liquor.- Allow the solution to cool slowly to room temperature before placing it in a cold bath.[4]- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent.- Perform a second recrystallization.
Formation of Carbonate Salts - Exposure of the basic amine to atmospheric carbon dioxide.- Perform crystallization under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.
Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Components - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.[9]- Fluctuating heat input.- Use a longer fractionating column or one with more efficient packing material (e.g., Vigreux indentations, Raschig rings).[3]- Reduce the heating rate to ensure a slow, steady distillation rate of about 1-2 drops per second.- Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.[7]
Bumping or Uneven Boiling - Lack of nucleation sites for smooth boiling.- Add boiling chips or a magnetic stir bar to the distilling flask before heating.- Ensure even heating with a heating mantle.
Temperature Drops During Distillation - The lower-boiling component has completely distilled over.- This is expected. Change the receiving flask to collect the next fraction, which will be a mixture, before increasing the heat to distill the higher-boiling component.[7][9]
Product Discoloration - Thermal degradation of the amine at high temperatures.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[3]
Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC)
Issue Possible Cause(s) Troubleshooting Steps
No Separation of Enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, protein-based). The choice of CSP is the most critical parameter.[10][11]- For polysaccharide-based columns, vary the alcohol modifier (e.g., ethanol, isopropanol) and its percentage in the mobile phase.- For SFC, adjust the co-solvent and any additives. Additives can significantly impact selectivity.[10]
Poor Resolution - Suboptimal mobile phase strength.- High flow rate.- Optimize the mobile phase composition by systematically varying the ratio of solvents.- Reduce the flow rate to increase the interaction time with the CSP.- For SFC, adjusting the back pressure and temperature can also improve resolution.
Peak Tailing or Broadening - Secondary interactions with the silica support (e.g., silanol (B1196071) groups).- Overloading the column.- Add a small amount of an amine modifier (e.g., diethylamine (B46881), triethylamine) to the mobile phase to block active sites on the stationary phase.- Reduce the sample concentration or injection volume.
Irreproducible Retention Times - Column not properly equilibrated.- Changes in mobile phase composition or temperature.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.- Use a column thermostat to maintain a constant temperature.- Prepare fresh mobile phase daily.

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative using a Mixed Solvent System

This protocol is a general guideline for purifying a solid this compound derivative when a single solvent is not ideal.

  • Solvent Selection:

    • Choose a "good" solvent in which your compound is readily soluble when hot but sparingly soluble when cold.

    • Choose a "bad" solvent in which your compound is poorly soluble even when hot. The two solvents must be miscible. A common pair is ethanol ("good") and water ("bad").[4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the hot "good" solvent to completely dissolve the solid at its boiling point.[4][8]

  • Inducing Saturation:

    • While the solution is hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the cloud point). This indicates the solution is saturated.[4]

    • If cloudiness persists, add a few drops of the hot "good" solvent until the solution is clear again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold mixture of the "good" and "bad" solvents to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Chiral HPLC Method Development for a this compound Derivative

This protocol outlines a systematic approach to developing a chiral separation method.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose (B213188) or amylose, as they are versatile.[12]

  • Initial Screening (Normal Phase):

    • Prepare a mobile phase of hexane/isopropanol (90:10 v/v). If your compound is basic, add 0.1% diethylamine to the mobile phase to improve peak shape.

    • Inject a solution of your racemic compound (e.g., 1 mg/mL).

    • If no separation is observed, try different alcohol modifiers (e.g., ethanol) or different ratios (e.g., 80:20, 70:30).

  • Optimization:

    • Once partial separation is achieved, fine-tune the mobile phase composition to improve resolution. A lower percentage of the alcohol modifier will generally increase retention and may improve separation.

    • Optimize the flow rate. A lower flow rate can increase efficiency but will also increase the run time.

    • Adjust the column temperature. Sometimes, sub-ambient temperatures can enhance enantioselectivity.

  • Alternative Modes:

    • If normal phase is unsuccessful, explore reversed-phase (using mobile phases like acetonitrile/water or methanol/water) or polar organic modes (e.g., acetonitrile/methanol), especially with immobilized polysaccharide CSPs.

Data Summary Tables

Table 1: Comparison of Crystallization Solvents for this compound Derivatives
Derivative Solvent System Purity Achieved Observations Reference
trans-1,2-Diaminocyclohexane DihydrochlorideMethanol>99% (trans isomer)Low solubility of the trans isomer allows for selective precipitation.[2]
cis-1,2-Diaminocyclohexane DihydrochlorideEthanol>90% (cis isomer)The cis isomer is less soluble than the trans in ethanol.[2]
N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamineAcetone (B3395972)High PurityRecrystallization from boiling acetone gives a fluffy yellow solid with 86-93% recovery.[13]
Hexamethylenediamine (B150038)Cyclohexane (B81311)>99.99%Effective for removing 1,4-diaminocyclohexane impurity.[14]
Table 2: Starting Conditions for Chiral Separation of this compound Derivatives
Derivative Type Technique Chiral Stationary Phase (CSP) Typical Mobile Phase Additive Reference
Primary AminesHPLC (after derivatization)Reversed-phase C18Acetonitrile/Water-[15]
General AminesHPLCPolysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Hexane/Isopropanol or Ethanol0.1% Diethylamine (for basic compounds)[12]
General AminesSFCPolysaccharide-basedCO2 / Methanol or Ethanol0.1-0.5% Amine modifier[10][16]

Visualizations

experimental_workflow General Purification Workflow for this compound Derivatives crude Crude Product analysis1 Initial Purity Analysis (TLC, GC, NMR) crude->analysis1 decision1 Is the main impurity a stereoisomer? analysis1->decision1 decision2 Is the product a solid? decision1->decision2 No chiral_sep Chiral Separation (HPLC/SFC or Diastereomeric Salt Crystallization) decision1->chiral_sep Yes distillation Fractional Distillation decision2->distillation No (Liquid) crystallization Crystallization decision2->crystallization Yes chromatography Column Chromatography decision2->chromatography If crystallization fails analysis2 Final Purity Analysis distillation->analysis2 crystallization->analysis2 chromatography->analysis2 chiral_sep->analysis2 pure_product Pure Product analysis2->pure_product

Caption: General purification workflow for this compound derivatives.

troubleshooting_crystallization Troubleshooting Low Yield in Crystallization start Low Crystallization Yield check_solubility Is the product highly soluble in the cold solvent? start->check_solubility check_volume Was an excessive volume of solvent used? start->check_volume check_washing Were the crystals over-washed? start->check_washing solution1 Concentrate mother liquor and re-cool to obtain a second crop of crystals. check_solubility->solution1 Yes solution2 Next time, use the minimum amount of hot solvent. check_volume->solution2 Yes solution3 Next time, wash with a minimal amount of ice-cold solvent. check_washing->solution3 Yes end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low crystallization yield.

References

Technical Support Center: Overcoming Low Enantioselectivity in Cyclohexanediamine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclohexanediamine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low enantioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-catalyzed reaction is showing low enantiomeric excess (ee). What are the most common causes?

A1: Low enantioselectivity in these reactions can stem from several factors. The most common culprits include:

  • Suboptimal Reaction Temperature: Temperature can significantly impact the energy difference between the diastereomeric transition states.

  • Inappropriate Solvent Choice: The solvent influences the conformation and stability of the catalyst-substrate complex.

  • Incorrect Catalyst Loading: Both too high and too low catalyst concentrations can be detrimental to enantioselectivity.

  • Presence of Impurities: Water or other impurities in the reagents or solvent can interfere with the catalytic cycle.

  • Catalyst Structure and Modification: The substituents on the this compound backbone play a crucial role in creating the chiral environment. The absence of appropriate modifications, such as thiourea (B124793) or amino acid moieties, can lead to poor stereocontrol.

  • Substrate-Catalyst Mismatch: The steric and electronic properties of your substrate may not be compatible with the specific this compound catalyst you are using.

Q2: Can modifying the structure of the this compound catalyst improve enantioselectivity?

A2: Absolutely. Modifying the catalyst is a powerful strategy. Introducing hydrogen-bond donors like thiourea or squaramide moieties can help in orienting the substrate. Additionally, attaching bulky substituents to the diamine can enhance steric hindrance, leading to better facial discrimination of the substrate. For instance, introducing electron-withdrawing or electron-donating groups on aryl substituents can fine-tune the electronic properties of the catalyst, which can influence its activity and selectivity.[1]

Q3: How critical is the choice of solvent in these reactions?

A3: The choice of solvent is critical and can be the difference between a highly selective and an unselective reaction. Solvents can influence the solubility of the catalyst and substrates, the stability of intermediates, and the geometry of the transition state. It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities. For example, in some reactions, non-polar solvents like toluene (B28343) may provide the best results, while in others, more polar or even protic solvents might be beneficial.[2] There are also instances of solvent-dependent reversal of enantioselectivity.

Q4: What is the general effect of temperature on enantioselectivity?

A4: Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the difference in activation energies between the two pathways leading to the enantiomeric products becomes more significant at lower temperatures. However, this is not a universal rule, and in some cases, higher temperatures have been shown to improve enantioselectivity, although this is less common. It is crucial to study the effect of temperature on your specific reaction.[3]

Q5: Can additives be used to enhance enantioselectivity?

A5: Yes, additives can have a profound effect. Co-catalysts, such as Brønsted or Lewis acids, can activate the substrate or the catalyst, leading to a more organized transition state. In some cases, the addition of a small amount of water or an organic acid has been shown to significantly boost enantioselectivity.[4] However, it is important to note that additives that accelerate the reaction rate can sometimes have a negative impact on enantioselectivity.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low enantioselectivity in your this compound-catalyzed reactions.

Problem: Low Enantiomeric Excess (<80% ee)

troubleshooting_workflow start Start: Low ee Observed temp Step 1: Optimize Temperature (e.g., decrease to 0°C, -20°C, or lower) start->temp solvent Step 2: Screen Solvents (e.g., Toluene, CH2Cl2, THF, Dioxane, Brine) temp->solvent loading Step 3: Vary Catalyst Loading (e.g., 1, 5, 10, 20 mol%) solvent->loading additives Step 4: Introduce Additives/Co-catalysts (e.g., Benzoic Acid, Acetic Acid) loading->additives modification Step 5: Modify Catalyst Structure (e.g., change substituents, add H-bond donors) additives->modification end Resolution: High ee Achieved modification->end

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

  • Temperature Optimization:

    • Initial Action: Lower the reaction temperature. Many reactions show improved enantioselectivity at 0°C, -20°C, or even lower.

    • Rationale: At lower temperatures, the reaction is under greater thermodynamic control, which can favor the formation of one enantiomer.

    • Example Data:

Temperature (°C)Enantiomeric Excess (ee, %)
2573
079
-2587
A simplified representation of data that may be observed.
  • Solvent Screening:

    • Initial Action: Perform the reaction in a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, dioxane, brine).

    • Rationale: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states.

    • Example Data:

SolventEnantiomeric Excess (ee, %)
Dichloromethane41
Toluene87
THF65
Brine99
A simplified representation of data that may be observed.[4]
  • Catalyst Loading Adjustment:

    • Initial Action: Screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%).

    • Rationale: An optimal catalyst concentration is often required. Too little catalyst may result in a slow reaction with a competing background reaction, while too much can sometimes lead to aggregation or side reactions.

    • Example Data:

Catalyst Loading (mol%)Enantiomeric Excess (ee, %)
185
599
1095
2088
A simplified representation of data that may be observed.[4]
  • Use of Additives:

    • Initial Action: Introduce a catalytic amount of an additive, such as a Brønsted acid (e.g., benzoic acid, acetic acid).

    • Rationale: Additives can act as co-catalysts, accelerating the desired catalytic cycle or promoting the formation of a more ordered transition state.

    • Example Data:

Additive (10 mol%)Enantiomeric Excess (ee, %)
None75
Benzoic Acid93
Acetic Acid88
A simplified representation of data that may be observed.[5]
  • Catalyst Modification:

    • Initial Action: If the above steps do not yield satisfactory results, consider synthesizing a modified this compound catalyst.

    • Rationale: The electronic and steric properties of the catalyst are paramount for high enantioselectivity. Introducing bulky groups or hydrogen-bonding moieties can dramatically improve performance.

    • Example Data:

Catalyst Substituent (R)Enantiomeric Excess (ee, %)
-H65
-CF3 (electron-withdrawing)67
-NO2 (strongly electron-withdrawing)40
A simplified representation of data that may be observed.[3]

Key Experimental Protocols

General Procedure for an Enantioselective Nitroso Aldol Reaction

This protocol is adapted from a study that achieved high enantioselectivity using a modified diphenylethylenediamine catalyst, with principles applicable to this compound systems.[4]

Materials:

  • Chiral diamine catalyst (5 mol%)

  • Cyclohexanone (1.2 equiv.)

  • Aromatic aldehyde (1.0 equiv.)

  • Nitrosobenzene (B162901) (1.1 equiv.)

  • Brine (as solvent)

Procedure:

  • To a solution of the chiral diamine catalyst in brine at -10°C, add cyclohexanone.

  • Stir the mixture for 10 minutes to allow for enamine formation.

  • Add the aromatic aldehyde and nitrosobenzene to the reaction mixture.

  • Stir the reaction at -10°C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

experimental_workflow prep 1. Prepare Catalyst Solution in Brine at -10°C enamine 2. Add Cyclohexanone (Allow for Enamine Formation) prep->enamine reagents 3. Add Aldehyde and Nitrosobenzene enamine->reagents reaction 4. Stir at -10°C (Monitor by TLC) reagents->reaction quench 5. Quench with NH4Cl (aq) reaction->quench extract 6. Extract with Organic Solvent quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Purify by Chromatography dry->purify analyze 9. Analyze ee by Chiral HPLC purify->analyze

Caption: A typical experimental workflow for an enantioselective reaction.

This technical support center provides a starting point for addressing low enantioselectivity. Remember that each reaction system is unique, and a combination of the strategies outlined above may be necessary to achieve optimal results.

References

managing solubility issues of cyclohexanediamine-metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclohexanediamine-Metal Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound-metal complexes. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-metal complex poorly soluble in aqueous solutions?

A: The solubility of these complexes is a multifactorial issue influenced by the overall molecular structure. Key factors include:

  • Ligand Properties: The cyclohexane (B81311) ring is hydrophobic, which can lead to low solubility in polar solvents like water[1]. While the diamine groups can form hydrogen bonds, the overall polarity of the complex might be insufficient for good aqueous solubility[1].

  • Overall Charge: Neutral complexes are often less soluble than charged (anionic or cationic) complexes[2].

  • Counter-Ions: For charged complexes, the nature of the counter-ion plays a significant role. Some counter-ions can lead to the formation of a more stable, less soluble crystal lattice[2][3].

  • Aggregation: Complexes can form aggregates or agglomerates in solution, leading to observed cloudiness and sedimentation[4].

Q2: What are the simplest first steps to try and dissolve a stubborn complex?

A: Before making significant changes to your synthesis or formulation, start with simple, minimally invasive physical methods. Take a small sample and attempt to dissolve it by applying one or more of the following techniques:

  • Stirring and Heating: Gently heating the solution while stirring can often overcome an initial resistance to dissolution. Some platinum-diaminocyclohexane complexes that appear insoluble at room temperature will dissolve fully with heat and remain in solution after cooling[5].

  • Sonication: Using an ultrasonic bath can help break up aggregates and improve the rate of dissolution[2][4].

  • pH Adjustment: The solubility of many metal complexes is highly dependent on pH. A slight adjustment to the pH of your solution may significantly improve solubility[4][6].

Q3: How does pH impact the solubility of my complex?

A: The pH of the solution is a critical factor that can alter the speciation and solubility of metal complexes[6][7][8]. For this compound complexes, pH can:

  • Protonate/Deprotonate Ligands: The amine groups on the this compound ligand can be protonated at acidic pH, which can affect the overall charge and stability of the complex[9][10].

  • Influence Metal Speciation: The distribution of ligand-bound and ligand-free metal species in an aqueous solution is often pH-dependent[6]. Changes in pH can lead to the formation of different complex species with varying solubilities. For instance, metal hydrolysis at certain pH values can lead to precipitation[6].

Q4: Can changing the counter-ion in my complex improve its solubility?

A: Yes, modifying the counter-ion is a very effective strategy. If your complex is charged, replacing a poorly soluble counter-ion (like chloride or bromide) with a more soluble one can dramatically increase water solubility[2]. For example, replacing chloride ions with sulfate (B86663) or D-glucuronate in platinum(II) complexes of 1,2-cyclohexanediamine (B1199290) has been shown to render them freely soluble in water[11][12]. Highly soluble counter-ions like perchlorate (B79767) or triflate are also commonly used[2].

Q5: My complex is for a biological assay and is only soluble in DMSO, which is toxic to my cells. What can I do?

A: This is a common challenge. Several formulation strategies can be employed:

  • Use of Co-solvents: Small amounts of water-miscible co-solvents like ethanol (B145695) or DMSO can be used to prepare a concentrated stock solution, which is then diluted to the final working concentration in your aqueous assay buffer[4][13]. Ensure the final co-solvent concentration is below the toxicity threshold for your cell line.

  • Surfactants: Adding a small amount of a biocompatible surfactant can help prevent aggregation and keep the complex dispersed in solution without chemically altering it[4].

  • Inclusion Complexes: Forming an inclusion complex with a host molecule like a cyclodextrin (B1172386) can significantly enhance the aqueous solubility of a poorly soluble "guest" molecule (your complex)[4][13][14].

Troubleshooting Guide

This guide provides a logical workflow to diagnose and solve common solubility problems.

Problem: My complex immediately precipitates when added to water or buffer.

This suggests very low intrinsic solubility. The following workflow can help identify a solution.

G start Start: Complex Precipitates check_solvent Try Alternative Solvents (e.g., DMSO, DMF, Ethanol) start->check_solvent is_soluble_org Is it soluble in an organic solvent? check_solvent->is_soluble_org cosolvent Use Co-solvent Strategy: Prepare stock in organic solvent, dilute into aqueous buffer. is_soluble_org->cosolvent Yes insoluble Still Insoluble is_soluble_org->insoluble No success Solution Found cosolvent->success check_ph Systematically Vary pH (e.g., pH 4 to 10) insoluble->check_ph is_soluble_ph Is solubility pH-dependent? check_ph->is_soluble_ph buffer Use a buffer system at the optimal pH for dissolution. is_soluble_ph->buffer Yes check_modification Consider Chemical Modification is_soluble_ph->check_modification No buffer->success modify_ligand Modify Ligand: Add solubilizing groups (-SO3-, -COO-, PEG) check_modification->modify_ligand modify_counterion Change Counter-Ion: Replace Cl- with SO4²⁻, glucuronate, or triflate. check_modification->modify_counterion modify_ligand->success modify_counterion->success

Caption: Troubleshooting workflow for poorly soluble complexes.

Problem: My solution is cloudy or forms a sediment over time.

This often indicates the formation of aggregates or that the complex is not fully dissolved[4].

  • Apply Physical Methods: Try heating, stirring, or sonicating the sample as these methods are effective at breaking up agglomerates[4].

  • Check for Supersaturation: You may have inadvertently created an unstable supersaturated solution. The cloudiness could be the onset of crystallization. If this is the case, preparing the solution at the intended final concentration without first creating a highly concentrated stock may help.

  • Add Surfactants: A low concentration of a suitable surfactant can prevent aggregation and maintain clarity[4].

Data Tables and Experimental Protocols

Data Presentation

Table 1: General Solubility of this compound-Metal Complexes in Common Solvents

SolventTypeTypical SolubilityNotes
WaterPolar ProticOften Low to InsolubleHighly dependent on counter-ions and ligand modifications[2][11].
Ethanol/MethanolPolar ProticSparingly Soluble to SolubleCan serve as a co-solvent with water[4][15].
DMSO (Dimethyl sulfoxide)Polar AproticGenerally SolubleA strong solvent for many complexes, but may interfere with some assays[2][15].
DMF (Dimethylformamide)Polar AproticGenerally SolubleSimilar to DMSO; often used to dissolve otherwise insoluble complexes[2][16].
AcetonePolar AproticInsoluble to Sparingly SolubleGenerally a poor solvent for these types of complexes[15].
Hydrocarbons (Hexane, etc.)Non-PolarInsolubleThe polar nature of the metal-amine bond prevents solubility[1].

Table 2: Effect of Ligand/Counter-Ion Modification on Aqueous Solubility of Platinum-Cyclohexanediamine Complexes

Original Leaving Group / Counter-IonModified Leaving Group / Counter-IonEffect on Water SolubilityReference
DichloroDibromo / DiiodoRemains Insoluble[11]
DichloroSulfateBecomes Soluble[11]
DichloroD-glucuronatoBecomes Freely Soluble[11][12]
DichloroQuinatoBecomes Soluble[17]
Experimental Protocols

Protocol 1: Standardized Solubility Assessment

This protocol provides a method to qualitatively assess the solubility of your complex in various solvents.

  • Materials:

    • Your this compound-metal complex.

    • A selection of solvents (see Table 1).

    • Vortex mixer.

    • Small, clear vials (e.g., 1.5 mL microcentrifuge tubes or glass vials).

    • Analytical balance.

  • Methodology:

    • Weigh 1 mg of your complex into a pre-labeled vial.

    • Add 1 mL of the selected solvent to the vial. This creates an initial concentration of 1 mg/mL.

    • Cap the vial securely and vortex vigorously for 2 minutes.

    • Visually inspect the solution against a dark background. Note whether the complex is fully dissolved, partially dissolved, or insoluble.

    • If the complex is not fully dissolved, sonicate the vial for 10 minutes. Inspect again.

    • If still not dissolved, gently heat the vial (e.g., to 50°C) for 10 minutes with intermittent shaking. Allow to cool to room temperature and inspect. Note if the compound precipitates upon cooling.

    • Record your observations for each solvent tested.

Protocol 2: pH-Dependent Solubility Profiling

This protocol helps determine if your complex's solubility is pH-sensitive.

G prep_buffers 1. Prepare a series of buffers (e.g., pH 4, 5, 6, 7, 7.4, 8, 9, 10) add_complex 2. Add excess solid complex to each buffered solution prep_buffers->add_complex equilibrate 3. Equilibrate samples (e.g., 24h with stirring/shaking) add_complex->equilibrate separate 4. Separate solid from supernatant (Centrifuge or filter) equilibrate->separate analyze 5. Analyze supernatant concentration (e.g., UV-Vis, ICP-MS) separate->analyze plot 6. Plot Solubility vs. pH analyze->plot

References

Technical Support Center: Scale-Up Synthesis of Enantiopure Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of enantiopure cyclohexanediamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for obtaining enantiopure this compound on a large scale?

A1: The two primary industrial-scale strategies are:

  • Chiral Resolution: This involves separating a racemic mixture of this compound. The most prevalent method is diastereomeric salt formation using a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.[1][2] This method is often favored for its cost-effectiveness and the availability of resolving agents.[3]

  • Asymmetric Synthesis: This approach involves creating the desired enantiomer directly through a stereoselective chemical reaction. While potentially more efficient in terms of atom economy, challenges in catalyst cost, recovery, and recycling can be significant on a large scale.[4][5]

Q2: Which chiral resolving agent is recommended for the resolution of trans-1,2-diaminocyclohexane?

A2: L-(+)-tartaric acid is the most widely documented and effective resolving agent for trans-1,2-diaminocyclohexane.[2] It is a naturally occurring, readily available, and inexpensive chiral dicarboxylic acid.[2][3] The process relies on the differential solubility of the diastereomeric salts formed between the tartaric acid and the enantiomers of the diamine, allowing for their separation by fractional crystallization.[2]

Q3: Can cis- and trans-isomers of this compound be separated during the chiral resolution process?

A3: Yes, some resolution protocols allow for the separation of cis- and trans-isomers. For instance, a method using xylaric acid has been reported to separate cis-cyclohexane-1,2-diamine from the trans-enantiomers during the resolution process.[6]

Q4: What are the critical safety considerations when handling this compound and the reagents used in its synthesis and resolution?

A4: 1,2-Diaminocyclohexane is a corrosive and toxic amine compound.[7] It is also sensitive to light, carbon dioxide, and oxygen.[8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Reagents like phosphorus oxychloride, if used in a synthetic route, are highly reactive and require careful handling, especially during quenching.[9]

Troubleshooting Guides

Chiral Resolution using Tartaric Acid
Problem ID Issue Possible Causes Recommended Solutions
RES-001 Low yield of diastereomeric salt precipitate. - Incorrect stoichiometry of tartaric acid. - Incomplete dissolution of reactants. - Cooling rate is too fast, preventing effective crystallization. - Suboptimal solvent choice or volume.- Ensure the molar ratio of racemic diamine to tartaric acid is appropriate (typically around 2:1).[1] - Ensure complete dissolution of tartaric acid in water before adding the diamine.[1][2] - Allow the mixture to cool slowly to room temperature before further cooling in an ice bath to maximize crystallization.[1][10] - Optimize the solvent system. Water is commonly used, but mixed solvent systems (e.g., methanol-water) can also be effective.[8]
RES-002 Low enantiomeric excess (ee) of the final product. - Inefficient separation of diastereomeric salts. - Co-precipitation of the undesired diastereomer. - Insufficient washing of the filter cake.- Perform recrystallization of the diastereomeric salt to improve purity.[8] - Ensure the filtration and washing steps are performed with cold solvent to minimize dissolution of the desired salt.[1][10] - Analyze the enantiomeric purity at intermediate steps to identify where the loss of selectivity is occurring.
RES-003 Difficulty in liberating the free diamine from the tartrate salt. - Incomplete basification. - Inefficient extraction of the free diamine.- Use a sufficient excess of a strong base, such as 4M NaOH, to ensure complete deprotonation of the ammonium (B1175870) salt.[1] - Perform multiple extractions with an appropriate organic solvent like diethyl ether or dichloromethane.[1][2] - Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction.
General Synthesis & Scale-Up Issues
Problem ID Issue Possible Causes Recommended Solutions
SYN-001 Inconsistent yields upon scale-up. - Inefficient heat transfer in larger reaction vessels. - Poor mixing in large-volume reactions. - Changes in addition rates of reagents.- Utilize a jacketed reactor for precise temperature control. - Employ mechanical overhead stirring to ensure homogeneous mixing. - Maintain proportional addition rates of reagents as the scale increases. For exothermic reactions, slower addition may be necessary.
SYN-002 Product degradation or side-product formation. - Prolonged reaction times. - Localized overheating. - Air or moisture sensitivity of reactants or intermediates.- Monitor reaction progress closely using TLC or HPLC to avoid unnecessarily long reaction times. - Ensure efficient stirring and controlled heating to prevent hot spots. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if any components are sensitive to air or moisture.

Quantitative Data Summary

Table 1: Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane with L-(+)-Tartaric Acid

Parameter Value Reference
Yield of (R,R)-diammoniumcyclohexane mono-(+)-tartrate salt90%[1]
Yield of (R,R)-1,2-diammoniumcyclohexane mono-(+)- tartrate salt99%[10]
Enantiomeric Excess (ee)≥99%[10]

Experimental Protocols

Key Experiment: Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane using L-(+)-Tartaric Acid

This protocol is a generalized procedure based on established literature.[1][2][10]

1. Salt Formation: a. In a suitable reactor, dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 ml) with stirring at room temperature until a homogeneous solution is obtained.[10] b. Slowly add a mixture of (±)-trans-1,2-diaminocyclohexane (1.94 mol) to the tartaric acid solution. The addition rate should be controlled to allow the reaction temperature to reach, but not significantly exceed, 70°C.[10] c. To the resulting solution, add glacial acetic acid (1.75 mol) at a rate that does not allow the reaction temperature to exceed 90°C.[10] A white precipitate of the diastereomeric salt should form.

2. Isolation of Diastereomeric Salt: a. Vigorously stir the slurry as it cools to room temperature. b. Further cool the mixture in an ice bath to <5°C for at least 2 hours to maximize crystallization.[10] c. Collect the precipitated (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt by vacuum filtration. d. Wash the filter cake with cold water (5°C) and then with cold methanol.[1][10]

3. Liberation of the Free Diamine: a. Suspend the isolated diastereomeric salt in water. b. Add a concentrated solution of sodium hydroxide (B78521) (e.g., 4M NaOH) with stirring until the mixture is strongly basic (pH > 12).[1] c. Extract the liberated (1R,2R)-cyclohexane-1,2-diamine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.[1][2]

4. Purification: a. Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). b. Filter off the drying agent. c. Remove the solvent under reduced pressure to yield the enantiomerically pure diamine.

Visualizations

experimental_workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Isolation cluster_2 Step 3: Liberation of Free Diamine cluster_3 Step 4: Purification start Racemic trans-1,2-diaminocyclohexane + L-(+)-Tartaric Acid in Water heat Heat to 70-90°C start->heat precipitate Precipitation of (1R,2R)-diamine tartrate salt heat->precipitate cool Cool to <5°C precipitate->cool filter_wash Vacuum Filtration & Washing (Cold Water & Methanol) cool->filter_wash isolated_salt Isolated (1R,2R)-diamine tartrate salt filter_wash->isolated_salt basify Suspend in Water & Add NaOH (pH > 12) isolated_salt->basify extract Solvent Extraction (e.g., Diethyl Ether) basify->extract free_diamine_solution Solution of (1R,2R)-diamine in organic solvent extract->free_diamine_solution dry Dry over Na₂SO₄ free_diamine_solution->dry evaporate Solvent Evaporation dry->evaporate end_product Enantiopure (1R,2R)-cyclohexanediamine evaporate->end_product

Caption: Workflow for chiral resolution of trans-1,2-diaminocyclohexane.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess (ee) cause1 Inefficient Salt Separation start->cause1 cause2 Co-precipitation start->cause2 cause3 Insufficient Washing start->cause3 sol1 Recrystallize Diastereomeric Salt cause1->sol1 cause2->sol1 sol2 Optimize Cooling Rate cause2->sol2 sol3 Wash with Cold Solvent cause3->sol3

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: Preventing Catalyst Deactivation in Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with catalyst deactivation in amination reactions.

Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve common issues encountered during amination experiments.

Issue 1: Low or No Product Yield in a Reductive Amination Reaction

Question: My reductive amination reaction is giving a low yield or no product at all. How can I determine if catalyst deactivation is the cause and what steps can I take to fix it?

Answer:

A low or nonexistent yield in a reductive amination can stem from several factors, including issues with the starting materials, suboptimal reaction conditions, or catalyst deactivation. Here’s a systematic approach to troubleshoot this problem:

1. Verify Starting Materials and Reaction Conditions:

  • Reagent Quality: Ensure the purity of your amine, carbonyl compound, and solvent. Impurities can act as catalyst poisons.

  • Imine Formation: Confirm that the intermediate imine is forming. This can be checked by running the reaction without the reducing agent and catalyst and monitoring by TLC, NMR, or IR spectroscopy.

  • Reducing Agent Activity: If using a hydride-based reducing agent like sodium borohydride, ensure it is fresh and active. These reagents can degrade over time.

2. Isolate the Catalyst as the Variable:

  • Catalyst Activity Check: A straightforward way to determine if your catalyst has deactivated is to run two parallel reactions under identical conditions. One reaction should use the suspected deactivated catalyst, and the other should use a fresh batch of the same catalyst. A significantly lower yield or slower reaction rate with the used catalyst points to deactivation.

3. Identify the Mode of Deactivation:

  • Visual Inspection: The formation of a black precipitate, often referred to as palladium black in the case of palladium catalysts, is a strong indicator of catalyst decomposition and deactivation.

  • Poisoning vs. Fouling: A sudden and complete loss of activity often suggests catalyst poisoning by an impurity. In contrast, a gradual decline in performance over several runs is more indicative of fouling (coking) or thermal degradation.

Troubleshooting Workflow for Low-Yield Reductive Amination:

G start Low or No Yield check_reagents Verify Purity of Starting Materials & Solvent start->check_reagents check_imine Confirm Imine Formation (Control Experiment) check_reagents->check_imine check_catalyst Perform Catalyst Activity Check (Fresh vs. Used) check_imine->check_catalyst deactivated Catalyst Deactivated check_catalyst->deactivated Significantly Lower Yield not_deactivated Issue Likely with Reagents or Conditions check_catalyst->not_deactivated Similar Yields identify_deactivation Identify Deactivation Mechanism deactivated->identify_deactivation troubleshoot_conditions Optimize Reaction Conditions (Temperature, Solvent, Base) not_deactivated->troubleshoot_conditions purify_reagents Purify Starting Materials and Solvent not_deactivated->purify_reagents visual_inspection Visual Inspection for Palladium Black identify_deactivation->visual_inspection characterization Analytical Characterization (e.g., TPO for coking) identify_deactivation->characterization implement_prevention Implement Prevention Strategies identify_deactivation->implement_prevention regenerate Attempt Catalyst Regeneration identify_deactivation->regenerate

Caption: A logical workflow for troubleshooting low-yielding reductive amination reactions.

Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination reaction has stalled, and I suspect catalyst deactivation. What are the common causes, and how can I prevent this?

Answer:

Catalyst deactivation is a frequent challenge in Buchwald-Hartwig aminations. The primary causes are poisoning, thermal degradation, and the formation of inactive catalyst species.

  • Catalyst Poisoning: Certain functional groups on your substrates or impurities in the reaction mixture can act as poisons for the palladium catalyst. Common poisons include sulfur- and phosphorus-containing compounds. Halide ions, particularly iodide, can also inhibit the catalyst.

  • Thermal Degradation: High reaction temperatures can lead to the agglomeration of palladium nanoparticles, a process known as sintering, which reduces the active surface area of the catalyst.

  • Formation of Inactive Species: The choice of ligand is critical in preventing the formation of inactive palladium complexes. Insufficiently bulky or electron-rich ligands may not adequately stabilize the active Pd(0) species, leading to decomposition.

Prevention Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the desired catalytic cycle and prevent the formation of inactive palladium dimers or aggregates.

  • Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species, leading to more reliable and reproducible results compared to using Pd(II) sources that require in-situ reduction.

  • Control of Reaction Conditions:

    • Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to minimize thermal degradation.

    • Solvent: Use anhydrous, degassed solvents to prevent side reactions and catalyst decomposition. For reactions involving aryl iodides, less polar solvents like toluene (B28343) can be beneficial to minimize the inhibitory effects of iodide salts.

    • Base: The choice of base is crucial. While strong bases like sodium tert-butoxide are common, they can be incompatible with sensitive functional groups. Weaker bases like cesium carbonate or potassium phosphate (B84403) may be required in such cases, though this might necessitate higher temperatures.

Catalyst Deactivation Pathways in Buchwald-Hartwig Amination:

G active_catalyst Active Pd(0)L Complex poisoning Poisoning (e.g., S, P compounds) active_catalyst->poisoning Impurities sintering Thermal Degradation (Sintering) active_catalyst->sintering High Temperature inactive_dimer Formation of Inactive Pd Dimers active_catalyst->inactive_dimer Poor Ligand Stabilization deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst sintering->deactivated_catalyst inactive_dimer->deactivated_catalyst

Caption: Common pathways leading to catalyst deactivation in amination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalyst deactivation in amination reactions?

A1: The three primary mechanisms of catalyst deactivation are:

  • Chemical Deactivation (Poisoning): This occurs when impurities in the reactants or solvent strongly adsorb to the active sites of the catalyst, rendering them inactive.

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate, which reduces the active surface area.

  • Mechanical Deactivation (Fouling/Coking): This involves the physical deposition of carbonaceous materials or high-molecular-weight byproducts onto the catalyst surface and within its pores, blocking access to the active sites.

Deactivation MechanismDescriptionCommon Causes
Poisoning Strong chemisorption of impurities on active sites.Sulfur, phosphorus, lead, mercury, arsenic compounds in reactants or solvents.
Sintering Agglomeration of metal particles at high temperatures.Excessive reaction temperatures, presence of water vapor.
Coking/Fouling Deposition of carbonaceous material on the catalyst surface.Polymerization or condensation of reactants, intermediates, or products.

Q2: How can I distinguish between catalyst poisoning and coking?

A2: While both lead to a loss of activity, their onset and the nature of the deactivation can differ. Poisoning often results in a rapid and severe loss of catalytic activity, even with trace amounts of the poison. Coking or fouling, on the other hand, typically leads to a more gradual decline in performance as deposits accumulate over time. Analytical techniques can provide a definitive answer. For instance, Temperature Programmed Oxidation (TPO) can be used to quantify the amount of coke on a catalyst.

Q3: Can a deactivated catalyst be regenerated?

A3: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.

  • Coking: Catalysts deactivated by coking can often be regenerated by burning off the carbon deposits in a controlled stream of air or oxygen at elevated temperatures (calcination).

  • Poisoning: Regeneration from poisoning is more challenging. If the poison is reversibly adsorbed, it might be removed by washing or treatment with a displacing agent. However, strong chemisorption often leads to irreversible poisoning.

  • Sintering: Deactivation by sintering is generally irreversible as it involves a physical change in the catalyst's structure.

Catalyst Deactivation and Regeneration Cycle:

G fresh_catalyst Fresh Catalyst active_catalyst Active Use in Amination Reaction fresh_catalyst->active_catalyst deactivated_catalyst Deactivated Catalyst (Coking, Poisoning) active_catalyst->deactivated_catalyst Gradual/Sudden Activity Loss regeneration Regeneration Process (e.g., Calcination) deactivated_catalyst->regeneration If applicable irreversible_deactivation Irreversible Deactivation (e.g., Sintering) deactivated_catalyst->irreversible_deactivation If Sintered regenerated_catalyst Regenerated Catalyst regeneration->regenerated_catalyst regenerated_catalyst->active_catalyst Restored Activity

Caption: A conceptual diagram of the catalyst deactivation and regeneration cycle.

Q4: What is the role of the ligand in preventing catalyst deactivation in homogeneous amination reactions?

A4: In homogeneous catalysis, such as the Buchwald-Hartwig amination, the ligand plays a crucial role in stabilizing the active metal center (typically palladium). A well-designed ligand, usually a bulky and electron-rich phosphine or N-heterocyclic carbene, can:

  • Promote Reductive Elimination: This is the final step in the catalytic cycle that forms the C-N bond and regenerates the active catalyst. Bulky ligands facilitate this step, increasing the overall turnover rate.

  • Prevent Catalyst Aggregation: By sterically shielding the metal center, the ligand prevents the formation of inactive metal clusters or dimers.

  • Enhance Catalyst Stability: The electronic properties of the ligand can modulate the reactivity and stability of the catalytic intermediates, preventing decomposition pathways.

Ligand TypeKey FeaturesImpact on Catalyst Stability
Bulky, Electron-Rich Phosphines Large steric hindrance, strong electron-donating ability.Promotes reductive elimination, prevents formation of inactive dimers, enhances overall catalyst lifetime.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable.Form very stable metal complexes, resistant to decomposition.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Calcination (for Coked Catalysts)

Objective: To remove carbonaceous deposits (coke) from a solid-supported catalyst.

!CAUTION! This procedure involves high temperatures and should be performed in a well-ventilated area, preferably within a tube furnace with proper exhaust.

Methodology:

  • Catalyst Recovery: After the amination reaction, recover the spent catalyst by filtration. Wash thoroughly with a suitable solvent (e.g., toluene, then methanol) to remove any adsorbed reactants and products.

  • Drying: Dry the catalyst in an oven at 100-120 °C for several hours to remove residual solvent.

  • Calcination Setup: Place the dried, coked catalyst in a quartz tube and position it inside a tube furnace.

  • Inert Purge: Purge the system with an inert gas (e.g., nitrogen or argon) while slowly increasing the temperature to the target calcination temperature (typically 400-550 °C).

  • Oxidative Treatment: Once the target temperature is reached and stable, introduce a dilute stream of air (e.g., 5-10% air in nitrogen) into the gas flow. Note: The oxidation of coke is exothermic. Using a dilute oxidant stream is critical to control the temperature and prevent thermal damage (sintering) to the catalyst.

  • Hold and Cool: Maintain the oxidative flow at the set temperature for 2-4 hours, or until the exit gas analysis (e.g., by mass spectrometry) shows no more CO₂ production.

  • Final Purge and Cooling: Switch the gas flow back to the inert gas and allow the catalyst to cool down to room temperature. The regenerated catalyst is now ready for reuse or characterization.

Protocol 2: Catalyst Poisoning Susceptibility Test

Objective: To determine if a catalyst is susceptible to poisoning by a specific compound present as an impurity in the reaction mixture.

Methodology:

  • Baseline Reaction: Set up a standard amination reaction using a fresh catalyst and purified reactants and solvent. Monitor the reaction progress (e.g., by taking samples for GC or LC-MS analysis at regular intervals) to establish a baseline conversion rate.

  • Spiking Experiment: Set up an identical reaction to the baseline, but add a small, known amount of the suspected poison (e.g., a sulfur-containing compound) to the reaction mixture at the beginning of the experiment.

  • Comparative Analysis: Monitor the reaction progress of the "spiked" experiment in the same manner as the baseline.

  • Data Interpretation:

    • If the reaction in the spiked experiment shows a significantly lower conversion rate or completely stalls compared to the baseline, it is a strong indication that the catalyst is poisoned by the added compound.

    • If there is no significant difference in the reaction profiles, the catalyst is likely robust to that particular impurity under the tested conditions.

This systematic approach allows for the identification of problematic impurities and informs the need for further purification of starting materials.

Validation & Comparative

A Comparative Guide to the Catalytic Efficiency of cis- vs. trans-Cyclohexanediamine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a chiral ligand is a critical determinant of success in asymmetric catalysis, profoundly influencing both the efficiency and enantioselectivity of a reaction. Among the privileged scaffolds for chiral ligands, 1,2-diaminocyclohexane (DACH) has proven to be exceptionally versatile and effective. This diamine exists as two geometric isomers: cis- and trans-DACH. While the C₂-symmetric trans-isomer has been extensively studied and widely applied in a multitude of catalytic transformations, the Cₛ-symmetric cis-isomer is significantly less explored. This guide provides an objective comparison of the catalytic efficiency of ligands derived from cis- and trans-cyclohexanediamine, supported by available experimental data, to aid researchers in ligand selection and catalyst design.

Overview of Ligand Structures

The fundamental structural difference between cis- and trans-1,2-diaminocyclohexane lies in the relative orientation of the two amino groups. In the trans-isomer, the amino groups are on opposite faces of the cyclohexane (B81311) ring, leading to a rigid, C₂-symmetric structure upon chelation to a metal center. This well-defined chiral environment is often credited for the high levels of enantiocontrol observed in catalysis. In contrast, the cis-isomer has both amino groups on the same face of the ring, resulting in a more flexible Cₛ-symmetric scaffold.

Caption: Structural comparison of trans- and cis-DACH ligands.

Comparative Catalytic Performance

The catalytic efficiency of cis- and trans-DACH-derived ligands has been evaluated in several key asymmetric transformations. The general trend observed is the superior performance of trans-DACH-based catalysts in most applications.

Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a powerful tool for the formation of C-C bonds and the synthesis of valuable β-nitro alcohols. Both cis- and trans-DACH-derived ligands have been employed in this reaction, typically in the form of their copper complexes.

While trans-DACH ligands are well-established for achieving high yields and enantioselectivities, studies on conformationally locked cis-DACH derivatives have shown a range of catalytic activities and enantioselectivities.[1] This suggests that the catalytic performance of cis-DACH ligands is highly dependent on the specific ligand architecture.

Table 1: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane

Ligand IsomerCatalyst SystemYield (%)ee (%)Reference
trans-DACH derivativeCu(OAc)₂6489 (S)[2]
cis-DACH derivativeNot specifiedVariedVaried[1]

Note: Direct comparative data under identical conditions is limited in the literature. The performance of cis-DACH ligands is cited as variable.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a widely used method for the reduction of ketones and imines to chiral alcohols and amines. Ruthenium and rhodium complexes of trans-DACH derivatives are known to be highly effective catalysts for this transformation.

In contrast, research on cis-DACH-based ligands for ATH has indicated that they are generally less suitable for this reaction.[1] Only a limited number of cis-DACH-derived catalysts have been reported to catalyze the reaction, with one example showing "decent enantioselectivity".[1] This suggests that the geometry of the cis-isomer may not be optimal for the transition state of the hydrogen transfer step.

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone

Ligand IsomerCatalyst SystemYield (%)ee (%)Reference
trans-DACH derivativeRh(III) complex86-9794[3]
cis-DACH derivativeNot specifiedLowLow to decent[1]

Note: Quantitative data for the catalytic performance of cis-DACH ligands in ATH is scarce and generally indicates lower efficiency compared to their trans counterparts.

Ring-Opening Polymerization (ROP) of Asymmetric Substituted Glycolides

The ring-opening polymerization of lactones is a key method for producing biodegradable polymers. A direct comparison of cis- and trans-DACH-based bifunctional squaramide organocatalysts in the ROP of isobutyl glycolide (B1360168) (IBG) has been reported.

The study revealed that trans-DACH-based catalysts exhibited significantly better polymerization activity compared to the corresponding cis-DACH derivatives.[4] The polymers produced with trans-catalysts had higher molecular weights and narrower polydispersity indices (PDI).[4]

Table 3: Ring-Opening Polymerization of Isobutyl Glycolide (IBG)

Catalyst IsomerConversion (%)PDIReference
trans-DACH based95-100Narrower[4]
cis-DACH based88-98Broader[4]

Experimental Protocols

General Procedure for the Asymmetric Henry Reaction

A solution of the chiral ligand (e.g., 0.0275 mmol) and Cu(OAc)₂·H₂O (0.025 mmol) in a suitable solvent like dichloromethane (B109758) (2 mL) is stirred overnight at room temperature.[5] The solvent is then removed under reduced pressure, and the residue is dissolved in dry ethanol (B145695) (2 mL).[5] To this solution, the nitroalkane (5 mmol), triethylamine (B128534) (0.050 mmol), and the aldehyde (0.5 mmol) are added at a low temperature (e.g., -40 °C).[5] The reaction progress is monitored by TLC. Upon completion, the volatile components are removed, and the product is purified by column chromatography.[5] The enantiomeric excess is determined by chiral HPLC.[5]

Henry_Reaction_Workflow start Start catalyst_prep Catalyst Preparation: Ligand + Cu(OAc)₂ start->catalyst_prep reaction_setup Reaction Setup: Add nitroalkane, base, and aldehyde at low temp catalyst_prep->reaction_setup monitoring Monitor Reaction by TLC reaction_setup->monitoring workup Workup and Purification monitoring->workup Reaction Complete analysis Analysis: Chiral HPLC workup->analysis end End analysis->end

Caption: Workflow for the asymmetric Henry reaction.

General Procedure for Asymmetric Transfer Hydrogenation

The metal precursor (e.g., [RhCp*Cl₂]₂, 0.0025 mmol) and the chiral ligand (0.0025 mmol) are mixed in water (0.7 mL) and heated at 60 °C for 1 hour.[3] A solution of sodium formate (B1220265) (0.5 M) and the substrate (at a specified substrate-to-catalyst ratio) are then added.[3] The reaction mixture is stirred at 40 °C for the designated time.[3] The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.[3] The enantiomeric excess is determined by chiral GC or HPLC after derivatization if necessary.[3]

General Procedure for Ring-Opening Polymerization of Lactide

In a glovebox, the catalyst (e.g., 0.02 mmol) and an initiator such as benzyl (B1604629) alcohol (0.2 mmol) are dissolved in a dry solvent like toluene (B28343) (2 mL). The lactide monomer (2 mmol) is then added, and the reaction mixture is stirred at a specific temperature (e.g., 100 °C). Aliquots are taken at different time intervals to monitor the conversion by ¹H NMR spectroscopy. After quenching the reaction, the polymer is precipitated in a non-solvent like cold methanol, filtered, and dried under vacuum. The molecular weight and polydispersity index (PDI) are determined by gel permeation chromatography (GPC).

Conclusion

The available evidence strongly indicates that trans-1,2-diaminocyclohexane is a superior chiral scaffold to its cis-isomer for a range of asymmetric catalytic reactions. The rigid, C₂-symmetric nature of trans-DACH-metal complexes provides a well-defined chiral environment that consistently leads to high levels of enantioselectivity and catalytic activity. While there is emerging research on the applications of cis-DACH ligands, particularly in the asymmetric Henry reaction, their performance appears to be more variable and generally lower than that of their trans counterparts. For asymmetric transfer hydrogenation, cis-DACH ligands have shown limited utility. In the realm of ring-opening polymerization, trans-DACH-based organocatalysts have demonstrated clear advantages in terms of efficiency.

For researchers and professionals in drug development, trans-DACH remains the ligand of choice for reliable and high-performance asymmetric catalysis. However, the exploration of novel, conformationally constrained cis-DACH derivatives may yet unveil specific applications where their unique geometry can be leveraged to achieve high catalytic efficiency. Further direct comparative studies under identical conditions are warranted to fully elucidate the catalytic potential of the cis-DACH scaffold.

References

A Comparative Guide to the Structural Characterization of Cyclohexanediamine-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the structural characterization of metal complexes featuring cyclohexanediamine (DACH) ligands. It focuses on the prevalent analytical techniques, presents comparative experimental data, and offers detailed experimental protocols for key methodologies. This compound, with its stereoisomers (particularly the chiral trans-(1R,2R) and (1S,2S) forms), is a crucial bidentate ligand in coordination chemistry, renowned for its role in forming stable and catalytically active metal complexes, most notably platinum-based anticancer agents like Oxaliplatin. Understanding the precise three-dimensional structure of these complexes is paramount for elucidating their reactivity, mechanism of action, and for the rational design of new therapeutic agents.

Key Structural Characterization Techniques

A multi-technique approach is essential for the unambiguous structural elucidation of DACH-metal complexes. Each method provides unique and complementary information, from atomic connectivity and coordination geometry to stereochemistry and electronic properties.

1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most definitive method for determining the solid-state structure of a crystalline compound. It provides precise information on bond lengths, bond angles, coordination geometry, and stereochemistry.

  • Experimental Protocol: Single-Crystal X-ray Diffraction

    • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent from a saturated solution of the complex, vapor diffusion, or slow cooling.

    • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to locate the heavy metal atoms, followed by difference Fourier maps to locate the lighter atoms. The model is refined to achieve the best fit with the experimental data.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of complexes in solution. ¹H and ¹³C NMR provide information about the ligand framework, while NMR-active metal nuclei (e.g., ¹⁹⁵Pt) give direct insight into the metal's coordination environment.

  • Experimental Protocol: NMR Spectroscopy

    • Sample Preparation: 5-10 mg of the complex is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) in an NMR tube.

    • Data Acquisition: The sample is placed in the NMR spectrometer. Standard spectra (¹H, ¹³C) are acquired. For specific nuclei like ¹⁹⁵Pt, dedicated probes and acquisition parameters are used.[1]

    • 2D NMR: To establish connectivity and spatial relationships, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are often performed. For chiral complexes, NOESY experiments can help determine the conformation in solution.[2]

3. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is essential for studying chiral molecules. For complexes containing chiral DACH ligands, such as (1R,2R)-DACH, CD spectra provide information about the stereochemistry and conformation of the complex in solution.[2]

  • Experimental Protocol: Circular Dichroism Spectroscopy

    • Sample Preparation: A dilute solution of the chiral complex is prepared in a suitable transparent solvent (e.g., methanol, water).

    • Measurement: The solution is placed in a quartz cuvette. The CD spectrum is recorded by passing circularly polarized light through the sample and measuring the differential absorption of left- and right-handed light over a range of wavelengths.

    • Data Analysis: The resulting spectrum, characteristic of the complex's chiral environment, can be used to confirm enantiomeric purity and study conformational changes.[2]

4. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within the complex. The coordination of the DACH ligand to a metal center induces shifts in the vibrational frequencies of its N-H bonds. New bands in the far-IR region (typically 400-600 cm⁻¹) can often be assigned to the metal-nitrogen (M-N) stretching vibrations, confirming coordination.[3]

5. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. The position and intensity of absorption bands are sensitive to the coordination geometry and the nature of the metal and ligands, allowing for the determination of ligand field parameters (10 Dq).[4]

Experimental Workflows and Logic

The following diagrams illustrate the typical workflow for characterizing DACH-metal complexes and the logical relationship between the analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization synthesis Synthesis (Metal Salt + DACH Ligand) purification Purification (Recrystallization/Chromatography) synthesis->purification xrd Single-Crystal XRD purification->xrd Crystal Growth nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt, 2D) purification->nmr ms Mass Spectrometry purification->ms ir_uv IR & UV-Vis Spectroscopy purification->ir_uv cd Circular Dichroism (for chiral complexes) purification->cd publication Publication/ Further Studies xrd->publication nmr->publication ms->publication ir_uv->publication cd->publication

Caption: Experimental workflow for synthesis and characterization.

logical_relationship cluster_techniques Analytical Techniques cluster_info Information Obtained structure Complete 3D Structure xrd SC-XRD info_xrd Bond Lengths & Angles Coordination Geometry Absolute Stereochemistry xrd->info_xrd nmr NMR info_nmr Connectivity Solution Structure Conformation nmr->info_nmr ms Mass Spec. info_ms Molecular Weight Composition ms->info_ms ir IR Spec. info_ir Functional Groups M-N Vibrations ir->info_ir cd CD Spec. info_cd Chirality Solution Conformation cd->info_cd info_xrd->structure info_nmr->structure info_ms->structure info_ir->structure info_cd->structure

Caption: Information derived from different analytical techniques.

Comparative Structural Data

The tables below summarize key structural parameters for a selection of this compound-metal complexes, derived from X-ray crystallography and spectroscopic analysis.

Table 1: Comparison of X-ray Crystallographic Data for DACH-Metal Complexes

Complex FormulaMetal IonDACH IsomerCoordination GeometryKey Bond Lengths (Å)Reference
[(DACH)Pt(C₂O₄)]Pt(II)(1R,2R)-DACHSquare Planar-[5]
[(DACH)PdCl₂]Pd(II)(1R,2R)-DACHDistorted Square Planar-[5]
[Cu(L¹)][ClO₄]₂*Cu(II)trans-DACHDistorted OctahedralCu–N = 1.985(7), Cu–O = 1.947(6)[6]
[Cu(1R,2R)(-)chxn(sal)(naftal)]**Cu(II)(1R,2R)-DACHSquare Planar (Tetrahedral distortion)-[2]
trans-[Cu(trans-DACH)₂(acesulfamate)₂]Cu(II)trans-DACHTetragonally Distorted Octahedral-[7]
[Ni(II) complex with bis(oxime)amine]Ni(II)-Pseudo-Octahedral-[4]

*L¹ = N,N′-bis(2-hydroxycyclohexyl)-trans-cyclohexane-1,2-diamine **chxn(sal)(naftal) = Schiff base ligand from DACH, salicylaldehyde, and 2-hydroxynaphthaldehyde

Table 2: Comparison of Spectroscopic Data for DACH-Metal Complexes

Complex / LigandTechniqueKey Spectroscopic FeaturesInterpretationReference
Pt(II)-DACH with Pyridine (B92270) Derivatives¹H, ¹⁹⁵Pt, COSY NMRSymmetric spectra for enantiomers; chemical shifts consistent with coordination.Successful coordination of both the pyridine and DACH ligands to the platinum center.[1]
Ni(II) & Cu(II) Schiff Base ComplexesCircular DichroismSpectra are characteristic for tetrahedral planar distortion of the chelate ring.The chiral DACH ligand induces a specific, distorted geometry in the complex's coordination sphere when in solution.[2]
Ni(II) & Cu(II) Salen-type ComplexesIR SpectroscopyNew stretching vibration signals detected in the 400–600 cm⁻¹ range.Confirmation of metal-nitrogen bond formation.[3]
Pt(IV) Derivatives of Pt(II)56MeSSESI-MSMolecular ion peaks corresponding to the calculated mass of the full Pt(IV) complex are observed.Confirms the composition and successful oxidative addition to the Pt(II) precursor.[8]
Ni(II) Complexes with Tripodal Amine LigandsUV-Vis SpectroscopyThe value of 10 Dq varies according to the nature of the third arm of the ligand (alkyl < amide < carboxylate < pyridyl).The ligand field strength at the Ni(II) center is highly sensitive to the electronic properties of the coordinating groups.[4]

Conclusion

The structural characterization of this compound-metal complexes relies on a synergistic combination of analytical techniques. While single-crystal X-ray diffraction provides the definitive solid-state structure, spectroscopic methods such as NMR, CD, IR, and UV-Vis are indispensable for confirming structures in solution, assessing stereochemistry, and probing the electronic environment of the metal center. The data presented herein highlights the structural diversity of these complexes, from square planar Pt(II) and Pd(II) systems to octahedral Cu(II) and Ni(II) compounds. This detailed structural knowledge is fundamental for researchers in medicinal chemistry and materials science, enabling the correlation of structure with biological activity and catalytic performance.

References

A Comparative Analysis of Cyclohexanediamine and Other Chiral Diamines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is a critical parameter that dictates the stereochemical outcome of a reaction. Chiral diamines, particularly C2-symmetric vicinal diamines, have established themselves as privileged ligands capable of inducing high enantioselectivity in a wide array of catalytic transformations. This guide provides a comparative study of (1R,2R)-(-)-1,2-diaminocyclohexane (DACH), a cornerstone of chiral ligands, against other prominent chiral diamines such as (1S,2S)-(+)-1,2-diphenylethylenediamine (DPEN) and (R)-1,2-diaminopropane. The comparison focuses on their performance in two key catalytic reactions: asymmetric hydrogenation of ketones and the Michael addition, supported by experimental data to inform ligand selection in catalyst design and development.

Performance in Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. Ruthenium complexes bearing a chiral diamine and a diphosphine ligand have been demonstrated to be highly effective catalysts for this purpose. A direct comparison of catalysts derived from (1R,2R)-diaminocyclohexane, (1S,2S)-diphenylethylenediamine, and (R)-1,2-diaminopropane in the asymmetric hydrogenation of acetophenone (B1666503) reveals the nuanced influence of the diamine backbone on catalytic efficiency and enantioselectivity.

Chiral Diamine LigandDiphosphine LigandSubstrateConversion (%)Enantiomeric Excess (ee, %)Product Configuration
(1R,2R)-Diaminocyclohexane(S)-BINAPAcetophenone10095(R)
(1S,2S)-Diphenylethylenediamine(S)-TolBINAPAcetophenone>9897(S)
(R)-1,2-Diaminopropane(S)-TolBINAPAcetophenone>9885(R)

Table 1: Performance of Chiral Diamine-Based Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone. Data is compiled from a representative guide for comparative purposes.

The data indicates that both cyclohexanediamine and diphenylethylenediamine-based catalysts afford excellent conversion and high enantioselectivity. The choice between these ligands may therefore depend on the desired product configuration and specific substrate-catalyst interactions. The simpler 1,2-diaminopropane-based catalyst, while still effective, shows a noticeable decrease in enantioselectivity in this specific transformation.

Performance in Asymmetric Michael Addition

The Michael addition is a powerful C-C bond-forming reaction, and its asymmetric variant is of great importance in the synthesis of complex chiral molecules. Chiral diamine derivatives are often employed as organocatalysts to facilitate this reaction with high stereocontrol. Below is a summary of the performance of various bifunctional organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene.

Catalyst (derived from (1R,2R)-cyclohexane-1,2-diamine)Conversion (%)Enantiomeric Excess (ee, %)
Benzene-1,2-diamine sulfonamide derivative1141
Benzene-1,2-diamine amide derivative 18632
Benzene-1,2-diamine amide derivative 28332
Benzene-1,2-diamine N-arylated derivative9313
Benzene-1,2-diamine N-benzylated derivative9312

Table 2: Performance of (1R,2R)-Cyclohexane-1,2-diamine-Derived Organocatalysts in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene.[1]

The results highlight that modifications to the parent this compound scaffold significantly impact both the conversion and the enantioselectivity of the Michael addition. While high conversions can be achieved, optimizing for enantioselectivity often requires careful tuning of the catalyst structure. The relatively lower enantiomeric excess compared to the hydrogenation reaction underscores that the optimal chiral diamine is highly reaction-dependent.

Experimental Protocols

To ensure the reproducibility of the presented data and to provide a practical resource for researchers, detailed experimental methodologies for the key reactions are outlined below.

Asymmetric Hydrogenation of Acetophenone with a Ru(II)-Diphosphine-Diamine Catalyst

Materials:

  • trans-[RuCl2{(S)-binap}{(1R,2R)-dpen}] (or other desired Ru-diamine complex)

  • Acetophenone

  • 2-Propanol (anhydrous)

  • Potassium tert-butoxide (KOtBu)

  • Hydrogen gas (high purity)

  • Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the ruthenium catalyst (e.g., 0.01 mmol, 1 mol%).

  • Acetophenone (1 mmol) and anhydrous 2-propanol (5 mL) are added.

  • A solution of potassium tert-butoxide in 2-propanol (e.g., 0.1 M solution, 0.1 mmol) is added to the mixture.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The flask is purged with hydrogen gas several times.

  • The reaction mixture is stirred vigorously under a positive pressure of hydrogen (e.g., 1-10 atm) at a specified temperature (e.g., 25-50 °C) for the required time (e.g., 1-24 h).

  • Upon completion, the reaction is carefully quenched by the addition of a few drops of water.

  • The solvent is removed under reduced pressure.

  • The conversion is determined by gas chromatography (GC) or 1H NMR spectroscopy of the crude product.

  • The enantiomeric excess of the resulting 1-phenylethanol (B42297) is determined by chiral HPLC or chiral GC analysis.

Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene[1]

Materials:

  • (1R,2R)-Cyclohexane-1,2-diamine-derived organocatalyst (10 mol%)

  • trans-β-Nitrostyrene (0.2 mmol)

  • Acetylacetone (0.3 mmol)

  • Anhydrous Dichloromethane (CH2Cl2, 1 mL)

  • Argon atmosphere

Procedure:

  • To a solution of trans-β-nitrostyrene (29.8 mg, 0.2 mmol) in anhydrous CH2Cl2 (1 mL) under an argon atmosphere, the chiral organocatalyst (0.02 mmol, 10 mol%) is added.

  • Acetylacetone (30.8 μL, 0.3 mmol) is then added to the reaction mixture.

  • The resulting mixture is stirred at 25 °C for 24 hours under argon.

  • After 24 hours, an aliquot of 100 μL of the reaction mixture is withdrawn to determine the reaction conversion by 1H NMR spectroscopy (in CDCl3).

  • The remainder of the reaction mixture is purified by column chromatography on silica (B1680970) gel to isolate the Michael adduct.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizing Catalytic Processes

To further elucidate the concepts discussed, the following diagrams illustrate the fundamental principles and workflows in chiral diamine-catalyzed reactions.

Asymmetric_Catalysis_Principle cluster_reactants Reactants cluster_catalyst Chiral Catalyst cluster_products Products Prochiral_Substrate Prochiral Substrate Transition_States Diastereomeric Transition States Prochiral_Substrate->Transition_States Coordination to Chiral Catalyst Reagent Reagent Reagent->Transition_States Coordination to Chiral Catalyst Metal Metal Center Chiral_Diamine Chiral Diamine Ligand (e.g., CDA) TS1 Transition State 1 (Lower Energy) Transition_States->TS1 Favored Pathway TS2 Transition State 2 (Higher Energy) Transition_States->TS2 Disfavored Pathway Enantiomer_R Enantiomer R (Major) TS1->Enantiomer_R Enantiomer_S Enantiomer S (Minor) TS2->Enantiomer_S

Caption: Principle of Asymmetric Catalysis with Chiral Diamine Ligands.

Experimental_Workflow Start Start: Reaction Setup Inert_Atmosphere Charge Reactor under Inert Atmosphere (e.g., Argon) Start->Inert_Atmosphere Add_Catalyst Add Chiral Diamine Catalyst/ Pre-catalyst Inert_Atmosphere->Add_Catalyst Add_Substrates Add Substrate and Reagents Add_Catalyst->Add_Substrates Reaction Run Reaction (Stirring, Temperature Control) Add_Substrates->Reaction Monitoring Monitor Reaction Progress (TLC, GC, NMR) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis of Product Purification->Analysis Yield Determine Yield Analysis->Yield Enantioselectivity Determine Enantiomeric Excess (ee%) (Chiral HPLC/GC) Analysis->Enantioselectivity End End: Characterized Product Yield->End Enantioselectivity->End

Caption: General Experimental Workflow for Asymmetric Catalysis.

Ligand_Structure_Performance cluster_ligands Ligand Examples Ligand_Choice Chiral Diamine Ligand Choice CDA This compound (CDA) - Rigid, C2-Symmetric Ligand_Choice->CDA DPEN Diphenylethylenediamine (DPEN) - Aromatic, C2-Symmetric Ligand_Choice->DPEN Other_Diamines Other Chiral Diamines (e.g., Propanediamine) Ligand_Choice->Other_Diamines Catalyst_Properties Catalyst Properties CDA->Catalyst_Properties DPEN->Catalyst_Properties Other_Diamines->Catalyst_Properties Steric_Hindrance Steric Hindrance Catalyst_Properties->Steric_Hindrance Electronic_Effects Electronic Effects Catalyst_Properties->Electronic_Effects Conformational_Rigidity Conformational Rigidity Catalyst_Properties->Conformational_Rigidity Performance_Metrics Performance Metrics Steric_Hindrance->Performance_Metrics Electronic_Effects->Performance_Metrics Conformational_Rigidity->Performance_Metrics Yield Yield (%) Performance_Metrics->Yield Enantioselectivity Enantioselectivity (ee%) Performance_Metrics->Enantioselectivity Turnover_Number Turnover Number (TON) Performance_Metrics->Turnover_Number

Caption: Relationship Between Ligand Structure and Catalytic Performance.

References

Validating Enantioselectivity in Cyclohexanediamine Reactions: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is paramount when developing asymmetric syntheses. Chiral High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this critical analysis. This guide provides an objective comparison of chiral HPLC methods for validating the enantioselectivity of reactions involving cyclohexanediamine derivatives, supported by experimental data and detailed protocols.

This compound derivatives are privileged scaffolds in asymmetric catalysis, forming the chiral backbone of highly effective catalysts for a variety of transformations, including epoxidations, Michael additions, and alkylations. The success of these reactions hinges on the accurate measurement of the enantiomeric purity of the products. Chiral HPLC provides a robust and reliable means to achieve this, enabling chemists to optimize reaction conditions and validate the efficacy of their chiral catalysts.

Comparison of Chiral Stationary Phases and Methods

The choice of the chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective HPLC separation. Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® and Chiralcel® brands, are widely used due to their broad applicability. The selection of the mobile phase is also crucial for achieving optimal separation. Below is a summary of successful chiral HPLC methods reported for products of common this compound-mediated reactions.

Product TypeReaction TypeChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection (nm)Enantiomeric Excess (% ee)Reference
EpoxideJacobsen EpoxidationChiralcel® OD-Hn-Hexane/Isopropanol (B130326) (90:10)1.0210>90[1]
Michael AdductMichael AdditionChiralpak® AD-Hn-Hexane/Isopropanol (90:10)1.0210up to 41[1]
Alkylated Amino AcidC-α AlkylationNot SpecifiedNot SpecifiedNot SpecifiedNot Specified66-98[2]
Thioester Monocarboxylic AcidDesymmetrization of AnhydrideChiralcel® OD-HNot SpecifiedNot SpecifiedNot Specified60-94[3]

This table is a compilation of data from various sources to illustrate common practices and is not a direct head-to-head comparison under identical conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating enantioselectivity. Below are representative methodologies for sample preparation and chiral HPLC analysis.

General Protocol for Chiral HPLC Method Development

A systematic approach is crucial for efficient chiral method development.[4][5]

  • Column Screening : Begin by screening a small, diverse set of chiral stationary phases (CSPs), such as those based on different polysaccharide derivatives (e.g., amylose (B160209) and cellulose).

  • Mobile Phase Screening : For each column, test a standard set of mobile phases. Common starting points for normal phase chromatography include mixtures of n-hexane or heptane (B126788) with an alcohol modifier like isopropanol or ethanol. For polar organic or reversed-phase modes, mixtures of acetonitrile, methanol, and aqueous buffers are used.[5]

  • Optimization : Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time. The ratio of the mobile phase components is a key parameter to adjust.

  • Validation : After optimization, validate the method for specificity, linearity, precision, accuracy, and robustness to ensure reliable and reproducible results.

Sample Protocol: Analysis of a Michael Adduct

This protocol is based on the analysis of the product from a Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene catalyzed by a this compound-derived organocatalyst.[1]

  • Sample Preparation :

    • Dissolve a small amount of the crude reaction mixture or the purified product in the HPLC mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions :

    • Instrument : A standard HPLC system equipped with a UV detector.

    • Column : Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase : n-Hexane/Isopropanol (90:10, v/v).[1]

    • Flow Rate : 1.0 mL/min.[1]

    • Column Temperature : Ambient.

    • Detection : UV at 210 nm.[1]

    • Injection Volume : 10 µL.

  • Data Analysis :

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualizing Workflows and Pathways

Experimental Workflow for Chiral HPLC Validation

The following diagram illustrates a typical workflow for validating the enantioselectivity of a reaction product using chiral HPLC.

G cluster_0 Reaction & Work-up cluster_1 Sample Preparation cluster_2 Chiral HPLC Analysis cluster_3 Data Analysis Reaction Asymmetric Synthesis (e.g., this compound catalyst) Workup Reaction Work-up & Purification Reaction->Workup Dissolve Dissolve Sample in Mobile Phase Workup->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject Sample onto Chiral HPLC System Filter->Inject Separate Enantiomer Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

A typical workflow for chiral HPLC validation.
Logical Relationship: Key Factors in Chiral HPLC Separation

The successful separation of enantiomers by chiral HPLC depends on a combination of factors. The following diagram illustrates the key relationships.

G Analyte Analyte Properties (Structure, Functional Groups) Separation Successful Enantioseparation (High Resolution & Selectivity) Analyte->Separation CSP Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) CSP->Separation MobilePhase Mobile Phase (Composition, Additives) MobilePhase->Separation Conditions Chromatographic Conditions (Flow Rate, Temperature) Conditions->Separation

Key factors influencing chiral HPLC separation.

Conclusion

The validation of enantioselectivity is a cornerstone of asymmetric synthesis. Chiral HPLC provides a powerful and indispensable tool for this purpose. By systematically screening chiral stationary phases and mobile phases, and by following robust experimental protocols, researchers can confidently and accurately determine the enantiomeric excess of their reaction products. The methods and data presented in this guide offer a starting point for developing and implementing effective chiral HPLC analyses for a wide range of reactions catalyzed by this compound derivatives, ultimately accelerating the discovery and development of new chiral molecules.

References

Predicting Stereochemical Outcomes: A Comparative Guide to DFT Calculations with Cyclohexanediamine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. Chiral cyclohexanediamine-derived catalysts have emerged as powerful tools in asymmetric catalysis. Accurately predicting their stereochemical influence is crucial for efficient catalyst design and reaction optimization. Density Functional Theory (DFT) calculations have become an indispensable method for elucidating reaction mechanisms and predicting stereochemical outcomes. This guide provides an objective comparison of DFT-predicted and experimental results for various asymmetric reactions catalyzed by this compound derivatives, supported by detailed experimental and computational protocols.

The predictive power of DFT lies in its ability to model the transition states of a reaction, the fleeting molecular arrangements that determine the stereochemical fate of the products. By calculating the energy difference between the transition states leading to different stereoisomers, researchers can predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction. This in silico approach significantly reduces the need for extensive experimental screening of catalysts and reaction conditions, accelerating the development of stereoselective transformations.

Comparative Analysis of Predicted vs. Experimental Stereoselectivity

The accuracy of DFT predictions is highly dependent on the chosen computational model, including the functional, basis set, and solvation model. Below is a summary of studies that have compared DFT-predicted stereochemical outcomes with experimental results for reactions employing this compound-derived catalysts.

Reaction TypeCatalyst TypeSubstrate(s)DFT Predicted ee/drExperimental ee/drReference
EpoxidationMn-Salencis-β-methyl-styrene32% eeIn line with experimental value[1]
Michael AdditionCalix[2]thioureaNitroolefins and acetylacetoneNot availableUp to 94% ee[3][4]

This table will be populated with more data as further comparative studies are identified.

The data presented highlights the potential for DFT to provide valuable insights into the stereoselectivity of these reactions. In the case of the Mn-Salen catalyzed epoxidation, the DFT calculations provided a theoretical enantiomeric excess that was in good agreement with the experimental findings.[1] While the study on the calix[2]thiourea-catalyzed Michael addition did not include a direct DFT comparison, the high experimental enantioselectivity of up to 94% ee suggests a well-defined transition state that could be effectively modeled by computational methods.[3][4]

Experimental and Computational Protocols

Reproducibility and accuracy are paramount in both experimental and computational chemistry. The following sections detail the methodologies employed in the cited studies.

General Experimental Protocol for Asymmetric Catalysis

The following is a representative experimental procedure for an asymmetric reaction using a this compound-derived catalyst. Specific details for each reaction can be found in the corresponding references.

  • Catalyst Preparation: The chiral this compound-derived ligand is synthesized and purified according to established literature procedures. The active catalyst is then prepared in situ or as a stable complex with the appropriate metal salt or co-catalyst.

  • Reaction Setup: To a solution of the substrate and the catalyst (typically 1-10 mol%) in a suitable solvent (e.g., toluene, CH2Cl2, THF) at a specific temperature (ranging from -78 °C to room temperature), the second reactant is added.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

  • Determination of Stereoselectivity: The enantiomeric excess or diastereomeric ratio of the product is determined by chiral HPLC or supercritical fluid chromatography (SFC).

General Protocol for DFT Calculations

The following outlines a typical workflow for predicting stereochemical outcomes using DFT calculations.

  • Model Building: The 3D structures of the catalyst, substrates, and any other relevant species (e.g., additives, solvent molecules) are built using molecular modeling software.

  • Conformational Search: A thorough conformational search is performed for all flexible molecules to identify the lowest energy conformers.

  • Transition State Searching: The transition state structures for the formation of all possible stereoisomers are located using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

  • Frequency Calculations: Vibrational frequency calculations are performed to verify that the located structures are true transition states (characterized by a single imaginary frequency) and to obtain thermochemical data (e.g., Gibbs free energies).

  • Solvation Modeling: The effect of the solvent is included using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

  • Energy Calculations and Prediction: The relative Gibbs free energies of the competing transition states are calculated. The predicted enantiomeric excess or diastereomeric ratio is then determined using the Boltzmann distribution.

Visualizing the Prediction Workflow and Stereochemical Control

To better understand the process of using DFT to predict stereochemical outcomes and the key interactions that govern this selectivity, the following diagrams are provided.

DFT_Workflow cluster_input Input Generation cluster_calc DFT Calculations cluster_output Prediction & Analysis catalyst Catalyst Structure conf_search Conformational Search catalyst->conf_search substrate Substrate Structure(s) substrate->conf_search conditions Reaction Conditions (Solvent, Temperature) solvation Solvation Modeling conditions->solvation ts_search Transition State Search (for each stereoisomer) conf_search->ts_search freq_calc Frequency Calculations (Verification & Thermochemistry) ts_search->freq_calc freq_calc->solvation energies Relative Transition State Energies (ΔG‡) solvation->energies prediction Prediction of ee/dr (Boltzmann Distribution) energies->prediction analysis Analysis of Non-covalent Interactions prediction->analysis

Figure 1: General workflow for predicting stereochemical outcomes using DFT calculations.

The stereochemical outcome of a reaction is often dictated by subtle non-covalent interactions within the transition state, such as hydrogen bonds and steric repulsion. The following diagram illustrates a hypothetical transition state for a Michael addition reaction catalyzed by a this compound-thiourea derivative, highlighting the key interactions that favor the formation of one enantiomer over the other.

Stereochemical_Control cluster_TS Favored Transition State Model catalyst Thiourea (B124793) Catalyst (this compound backbone) nitroolefin Nitroolefin (Electrophile) catalyst->nitroolefin H-Bonding (Activation) nucleophile Enolate (Nucleophile) catalyst->nucleophile H-Bonding (Orientation) steric_hindrance Steric Hindrance (disfavors Si-face attack) nucleophile->nitroolefin C-C Bond Formation (Re-face attack)

Figure 2: Key interactions in a favored transition state leading to stereoselectivity.

In this model, the bifunctional thiourea catalyst activates the nitroolefin electrophile and orients the enolate nucleophile through a network of hydrogen bonds. The chiral scaffold of the this compound backbone creates a steric environment that favors the attack of the nucleophile on one face of the electrophile (the Re-face in this example), leading to the preferential formation of one enantiomer.

Conclusion

DFT calculations offer a powerful, complementary approach to experimental studies for understanding and predicting stereochemical outcomes in asymmetric catalysis. While the accuracy of these predictions is continually improving with the development of new functionals and computational methods, a close synergy between computational and experimental efforts remains crucial. The data and protocols presented in this guide aim to provide researchers with a valuable resource for applying DFT methods to the design and optimization of stereoselective reactions catalyzed by this compound derivatives, ultimately accelerating the discovery of new and efficient synthetic methodologies.

References

A Comparative Guide to Ruthenium and Nickel Catalysts in Cyclohexanediamine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclohexanediamine (CHDA), a crucial building block in the pharmaceutical and polymer industries, relies heavily on efficient catalytic hydrogenation processes. The choice of catalyst is paramount in determining reaction efficiency, selectivity, and overall cost-effectiveness. This guide provides a detailed comparison of two prominent catalytic systems for CHDA production: noble metal ruthenium catalysts and base metal nickel catalysts, with a focus on Raney Nickel.

Performance Comparison at a Glance

Both ruthenium and nickel-based catalysts have demonstrated efficacy in the hydrogenation of aromatic precursors like phenylenediamine to produce this compound. However, they exhibit distinct characteristics in terms of activity, selectivity, and operational conditions.

Ruthenium catalysts , typically supported on materials like carbon or alumina, are known for their high activity, allowing for reactions to proceed under relatively mild conditions.[1][2] They are often employed in the direct hydrogenation of phenylenediamines.[1][2][3]

Nickel catalysts , particularly Raney Nickel, are widely used in industrial hydrogenation due to their cost-effectiveness and high activity.[4][5][6] They are versatile and can be used in various synthetic routes to CHDA, including the hydrogenation of dinitroaromatics and the reductive amination of cyclohexanediones.[3]

Catalyst_Comparison_Workflow cluster_synthesis This compound Synthesis cluster_catalysts Catalyst Selection cluster_evaluation Performance Evaluation Start Starting Material (e.g., Phenylenediamine) Hydrogenation Catalytic Hydrogenation Start->Hydrogenation Product This compound (cis/trans mixture) Hydrogenation->Product Ru_Catalyst Ruthenium Catalyst Hydrogenation->Ru_Catalyst Option 1 Ni_Catalyst Nickel Catalyst (e.g., Raney Ni) Hydrogenation->Ni_Catalyst Option 2 Performance Performance Metrics: - Conversion - Selectivity (cis/trans) - Yield - Turnover Frequency (TOF) Ru_Catalyst->Performance Conditions Reaction Conditions: - Temperature - Pressure - Solvent Ru_Catalyst->Conditions Economics Economic Factors: - Catalyst Cost - Stability & Reusability Ru_Catalyst->Economics Ni_Catalyst->Performance Ni_Catalyst->Conditions Ni_Catalyst->Economics

Figure 1. Logical workflow for comparing ruthenium and nickel catalysts in this compound production.

Quantitative Data Summary

The following tables summarize key performance data for ruthenium and nickel catalysts in the synthesis of this compound, compiled from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different research efforts.

Table 1: Performance of Ruthenium Catalysts in this compound Synthesis

CatalystStarting MaterialTemp. (°C)Pressure (MPa)SolventConversion (%)Yield (%)cis:trans RatioReference
Ru/g-C₃N₄m-phenylenediamine1305--73-[3]
10% Ru/MC1,4-phenylenediamine1208Isopropanol1009265:35[2]
5% Ru/Al₂O₃1,4-phenylenediamine904Water8087 (selectivity)-[1]

Table 2: Performance of Nickel Catalysts in this compound Synthesis

CatalystStarting MaterialTemp. (°C)Pressure (MPa)SolventConversion (%)Yield (%)cis:trans RatioReference
Raney Ni1,3-cyclohexanedione (B196179)170-Isopropanol-53.117:83[3]
Raney Ni1,3-cyclohexanedione oxime501Methanol (B129727)1009041:59[3]
Raney Ni1,4-benzenediol170-H₂O-58.5-[3]
Raney Nip-nitroaniline503Water10098.9 (of p-phenylenediamine)-[7]
Ni/SiO₂p-dinitrobenzene---10050-54-[8]
Ni/TiO₂p-dinitrobenzene---10050-54-[8]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and adaptation of catalytic processes. Below are representative protocols for the synthesis of this compound using both ruthenium and nickel catalysts, as described in the literature.

Synthesis of 1,3-Cyclohexanediamine using Raney Nickel

This protocol involves a two-step process starting from resorcinol (B1680541) (RES), as detailed in a study on developing efficient synthesis routes.[3]

  • Hydrogenation of Resorcinol to 1,3-Cyclohexanedione (1,3-CHD):

    • A 50 mL stainless-steel autoclave equipped with magnetic stirring is charged with 2 g of resorcinol, 10 mL of H₂O, 0.80 g of sodium hydroxide (B78521), and 0.20 g of Raney Ni.

    • The autoclave is sealed and purged with H₂ three times.

    • The reactor is then pressurized with H₂ to the desired pressure and heated to the reaction temperature with continuous stirring.

    • Optimal conditions reported are 100 °C and 2 MPa H₂ for 3 hours, yielding 95% of 1,3-CHD.[3]

  • Oximation and Subsequent Hydrogenation:

    • The Raney Ni catalyst is removed by filtration from the 1,3-CHD mixture.

    • The filtrate is cooled to 5 °C, and an appropriate amount of NaOH and hydroxylamine (B1172632) hydrochloride are added for the oximation reaction, which proceeds for 3 hours.

    • The resulting 1,3-cyclohexanedione oxime (1,3-CHDO) is then hydrogenated in a separate step using Raney Ni in methanol at 50 °C and 1.0 MPa H₂ for 4 hours to yield 1,3-cyclohexanediamine.[3]

Synthesis of 1,4-Cyclohexanediamine using a Supported Ruthenium Catalyst

The following is a general procedure for the hydrogenation of p-phenylenediamine (B122844) (PPD) over a supported ruthenium catalyst.

  • Catalyst Preparation (Example: Ru/Al₂O₃):

    • A solution of RuCl₃·xH₂O in dilute HCl is sprayed onto the Al₂O₃ support.

    • This is followed by spraying with a sodium hydroxide solution in a coating drum heated to 110-120 °C.

    • The catalyst is then washed with a dilute sodium hydroxide solution to remove chloride ions and subsequently dried.

  • Hydrogenation Reaction:

    • The hydrogenation is carried out in a high-pressure autoclave.

    • p-phenylenediamine, the solvent (e.g., water or isopropanol), and the Ru/Al₂O₃ catalyst are loaded into the reactor.

    • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 4 MPa).

    • The mixture is heated to the reaction temperature (e.g., 90 °C) with vigorous stirring.[1]

    • The reaction progress is monitored by analyzing samples periodically.

Catalyst Stability, Reusability, and Economic Considerations

Ruthenium Catalysts:

  • Stability: Supported ruthenium catalysts can be susceptible to deactivation through mechanisms such as the formation of surface hydroxides in aqueous media.[9] However, they can often be regenerated.[10] In continuous processes, the stability of ruthenium catalysts can be influenced by the support and reaction conditions.[11]

  • Cost: Ruthenium is a precious metal, making its catalysts significantly more expensive than nickel-based alternatives.[12] This higher initial cost is a major consideration for industrial-scale production.

Nickel Catalysts (Raney Nickel):

  • Stability and Reusability: Raney Nickel is known to deactivate, particularly due to the chemisorption of reactants and products or the formation of oligomeric byproducts on the catalyst surface.[13][14] However, various regeneration methods have been developed, including solvent washing, treatment with alkaline solutions, and in-situ regeneration under a hydrogen atmosphere, which can restore the catalyst's activity.[7][13][15][16]

  • Cost: Raney Nickel is a non-precious metal catalyst, making it a much more cost-effective option for large-scale industrial applications compared to ruthenium.[4][5][6]

Concluding Remarks

The choice between ruthenium and nickel catalysts for this compound production is a trade-off between performance and cost.

  • Ruthenium catalysts offer high activity and can operate under milder conditions, potentially leading to higher selectivity and lower energy consumption. However, their high cost is a significant barrier to widespread industrial use.

  • Nickel catalysts , particularly Raney Nickel, represent a more economical and industrially established option. While they may require more forcing reaction conditions and can be prone to deactivation, their low cost and the availability of effective regeneration protocols make them a viable choice for large-scale production.

For researchers and drug development professionals, the selection will depend on the specific requirements of the synthesis, including the desired isomer ratio, scale of production, and economic constraints. For small-scale, high-value applications where specific selectivity is critical, a ruthenium catalyst might be preferred. For large-scale, cost-sensitive production, a well-optimized process using a Raney Nickel catalyst is likely the more practical approach. Further research into developing more stable and lower-cost ruthenium catalysts or enhancing the stability and selectivity of nickel catalysts will continue to shape the landscape of this compound synthesis.

References

A Comparative Guide to Platinum-Group Metal Complexes with Diaminocyclohexane Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of platinum-group metal complexes featuring diaminocyclohexane (DACH) ligands, with a primary focus on their application as anti-cancer agents. We will delve into their performance relative to other platinum-based drugs, supported by experimental data, and provide comprehensive experimental protocols for key assays.

Introduction to DACH-Platinum Complexes

Platinum-based drugs are a cornerstone of cancer chemotherapy. The inclusion of a diaminocyclohexane (DACH) ligand in these complexes has been a significant advancement, leading to compounds with altered pharmacological profiles, including efficacy in cisplatin-resistant tumors and a different spectrum of toxicity.[1][2] The DACH ligand, a bidentate carrier, influences the stereochemistry and reactivity of the platinum center, which in turn affects its interaction with biological macromolecules like DNA.[1] Oxaliplatin (B1677828), a third-generation platinum drug, is the most prominent example of a DACH-containing complex and is widely used in the treatment of colorectal cancer.[2]

Performance Comparison: DACH-Platinum Complexes vs. Other Platinum Analogs

The primary advantage of DACH-platinum complexes, such as oxaliplatin, lies in their ability to overcome resistance to cisplatin (B142131) and carboplatin (B1684641).[1][2] This is attributed to the bulky DACH ligand, which forms different types of DNA adducts that are less efficiently recognized and repaired by the cellular machinery responsible for cisplatin resistance.[2]

Cytotoxicity

The cytotoxic potential of platinum complexes is a key indicator of their anti-cancer activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundCell LineIC50 (µM)Reference
Oxaliplatin A498 (Kidney Cancer)36[3]
Cisplatin A498 (Kidney Cancer)27[3]
Carboplatin A498 (Kidney Cancer)273[3]
Pt(S,S-dach)(ox) NTERA-2 (Prostate Cancer)~20[4]
Cisplatin A2780 (Ovarian Cancer)Significantly more active than Pt(IV) analogue 2[5]
[Pt(1S,2S-DACH)(5,6-dimethyl-1,10-phenanthroline)]2+ A2780 (Ovarian Cancer)Submicromolar[5]

Note: IC50 values can vary significantly between different cell lines and experimental conditions.

As the data indicates, oxaliplatin and cisplatin exhibit comparable cytotoxicity in A498 kidney cancer cells, while carboplatin is significantly less potent.[3] Newer DACH-platinum complexes have shown even greater potency in certain cell lines.[5][6]

Cellular Uptake and DNA Platination

The efficacy of platinum drugs is dependent on their ability to enter the cell and bind to DNA.

Compound (50 µM treatment for 2h)Intracellular Platinum (ng Pt/10^6 cells)Reference
Cisplatin 23[3]
Oxaliplatin 14.9[3]
Carboplatin 4.8[3]

While cisplatin shows higher intracellular accumulation at equimolar concentrations, oxaliplatin-induced DNA lesions are generally more cytotoxic and lead to a greater inhibition of DNA synthesis.[3] Studies have also shown that DACH-platinum complexes can lead to higher levels of DNA platination compared to free oxaliplatin, especially when delivered via novel carrier systems.[7]

Mechanism of Action

The primary mechanism of action for platinum-based anticancer drugs is the formation of adducts with DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[2][5] The DACH ligand in complexes like oxaliplatin creates bulkier adducts compared to the ammine ligands in cisplatin and carboplatin. These distinct adducts are less well-recognized by mismatch repair (MMR) proteins, which is a key mechanism of cisplatin resistance.[2]

The cellular response to DNA damage induced by DACH-platinum complexes involves the activation of several signaling pathways, leading to cell cycle arrest and apoptosis.

G Simplified Signaling Pathway for DACH-Platinum Complexes DACH_Pt DACH-Platinum Complex (e.g., Oxaliplatin) DNA_Adducts Bulky DNA Adducts DACH_Pt->DNA_Adducts PI3K_AKT PI3K/AKT Pathway DACH_Pt->PI3K_AKT Inhibition can enhance sensitivity DDR DNA Damage Response (p53 activation) DNA_Adducts->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G1 and G2/M) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest->Apoptosis PI3K_AKT->Apoptosis Inhibition

Caption: Simplified signaling pathway of DACH-platinum complexes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these complexes.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Drug Treatment: Treat the cells with varying concentrations of the platinum complexes and control compounds. Include a vehicle-only control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

DNA Binding Studies

These studies assess the interaction of the platinum complexes with DNA.

Protocol:

  • Complex-DNA Incubation: Incubate the platinum complex with a known concentration of DNA (e.g., calf thymus DNA or plasmid DNA) in a suitable buffer at 37°C for a defined period.[10]

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: Monitor changes in the UV-Vis spectrum of the DNA upon binding of the platinum complex.[10]

    • Fluorescence Spectroscopy: Use fluorescent DNA probes (e.g., ethidium (B1194527) bromide) to study the displacement of the probe by the platinum complex, which indicates an interaction.[10]

  • Gel Electrophoresis: For plasmid DNA, analyze the conformational changes (e.g., supercoiling) induced by the platinum complex binding using agarose (B213101) gel electrophoresis.[10]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the platinum complexes at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).[8]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[9][11]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

G Experimental Workflow for Drug Evaluation cluster_0 In Vitro Evaluation Synthesis Synthesis & Characterization of DACH-Pt Complexes Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity DNA_Binding DNA Binding Studies Synthesis->DNA_Binding Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Data_Analysis Data Analysis & IC50 Determination Cytotoxicity->Data_Analysis DNA_Binding->Data_Analysis Apoptosis->Data_Analysis

Caption: General experimental workflow for evaluating DACH-platinum complexes.

Conclusion

Platinum-group metal complexes incorporating diaminocyclohexane ligands represent a significant class of anti-cancer agents. Their distinct mechanism of action, particularly their ability to overcome cisplatin resistance, makes them a valuable area of research and development. The comparative data and standardized protocols provided in this guide aim to facilitate further investigation and objective evaluation of these promising therapeutic compounds.

References

A Comparative Guide to Homogeneous and Heterogeneous Cyclohexanediamine Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral 1,2-diaminocyclohexane (DACH) derivatives are pivotal ligands in asymmetric catalysis, enabling the synthesis of specific stereoisomers.[1][2] These catalysts can be broadly categorized into two classes: homogeneous and heterogeneous. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison: Homogeneous vs. Heterogeneous Catalysts

The primary distinction between homogeneous and heterogeneous catalysts lies in their phase relative to the reactants. Homogeneous catalysts exist in the same phase, typically a liquid, leading to high activity and selectivity due to the accessibility of catalytic sites.[3] Conversely, heterogeneous catalysts are in a different phase, usually a solid, which simplifies catalyst separation and recycling, a significant advantage in industrial processes.[3][4][5]

Key Performance Metrics

The efficacy of these catalysts is evaluated based on several key metrics:

  • Conversion (%): The percentage of reactant molecules transformed into the desired product.

  • Enantiomeric Excess (ee %): A measure of the stereoselectivity of a reaction, indicating the purity of one enantiomer over the other.

  • Catalyst Reusability: The ability of a catalyst to be used in multiple reaction cycles without a significant drop in performance. This is a crucial factor for sustainable and cost-effective synthesis.

The following tables summarize the performance of various homogeneous and heterogeneous cyclohexanediamine-based catalysts in different asymmetric reactions.

Table 1: Performance of Homogeneous this compound Catalysts

Catalyst System Reaction Type Substrate Conversion (%) Enantiomeric Excess (ee %)
(1R,2R)-Cyclohexane-1,2-diamine derived organocatalyst Michael Addition trans-β-nitrostyrene up to 93 up to 41
Quinine-derived amino-squaramide Michael-Michael-1,2-addition β-ketoester and β-nitrostyrene 71 98
Mn-diamine complex Asymmetric Transfer Hydrogenation Acetophenone Good to Quantitative Not Specified

| Rh(II)-tetracarboxylate with (S,S)-L1 ligand | Asymmetric Allylic Amination | Allylic Carbonate | 54 | 88 |

Table 2: Performance of Heterogeneous this compound Catalysts

Catalyst System Support Material Reaction Type Reusability Key Advantages
Immobilized Catalyst Solid Supports General High Easy separation and reuse
"Ship-in-a-bottle" trapped catalysts Zeolites/Porous Materials Various High Combines advantages of both types
Polymer-supported catalysts Organic Polymers Epoxidation Moderate to High Tunable properties

| Organic-inorganic hybrid-supported catalysts | Silica (B1680970), etc. | Epoxidation | High | Enhanced stability |

Data in the tables are compiled from multiple sources to illustrate typical performance ranges.[4][5][6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving this compound catalysts.

Protocol 1: Asymmetric Transfer Hydrogenation of Ketones (Homogeneous)

This protocol details a common method for the asymmetric reduction of ketones to chiral alcohols.

Materials:

  • Ruthenium or Iron-based precursor (e.g., [RuCl2(p-cymene)]2 or an Iron(II) salt)[10]

  • Chiral (1S,2S)-(+)-N-p-tosyl-1,2-diphenylethylenediamine (TsDPEN) or a similar chiral diamine ligand

  • Prochiral ketone (e.g., acetophenone)

  • Formic acid/triethylamine azeotrope or isopropanol (B130326) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane, isopropanol)

Procedure:

  • In an inert atmosphere (e.g., under nitrogen or argon), the metal precursor and the chiral diamine ligand are dissolved in the anhydrous solvent.

  • The solution is stirred at a specified temperature (e.g., room temperature or slightly elevated) for a set period to allow for the in-situ formation of the active catalyst.

  • The prochiral ketone and the hydrogen source are added to the reaction mixture.

  • The reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC) until completion.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to isolate the chiral alcohol.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC.

Protocol 2: Synthesis and Use of a Heterogeneous Catalyst

This protocol outlines the immobilization of a homogeneous catalyst onto a solid support and its subsequent use.

Materials:

  • A homogeneous catalyst with a functional group suitable for grafting (e.g., a salen-type complex derived from this compound)

  • A solid support material (e.g., silica gel, a polymer resin, or carbon nanotubes)[5]

  • A suitable solvent for the immobilization reaction

  • Reactants for the target asymmetric synthesis

Procedure:

  • Immobilization: The solid support is functionalized if necessary (e.g., by silylation to introduce anchor points). The homogeneous catalyst is then reacted with the functionalized support in a suitable solvent under reflux or stirring at room temperature for a specified time.

  • Washing: The resulting solid catalyst is thoroughly washed with various solvents to remove any unreacted (physisorbed) catalyst.

  • Catalytic Reaction: The heterogeneous catalyst is added to a solution of the reactants in a suitable solvent. The reaction is carried out under the optimized conditions (temperature, pressure, time).

  • Catalyst Recovery: After the reaction, the solid catalyst is separated from the reaction mixture by simple filtration.[4]

  • Product Analysis: The liquid phase is analyzed to determine the conversion and enantiomeric excess of the product.

  • Catalyst Reusability Test: The recovered catalyst is washed, dried, and then used in a subsequent reaction cycle with fresh reactants to assess its stability and reusability.

Visualizing Catalytic Processes

Diagrams can effectively illustrate complex workflows and relationships. The following visualizations are created using the DOT language.

Homogeneous_vs_Heterogeneous_Workflow cluster_Homogeneous Homogeneous Catalysis cluster_Heterogeneous Heterogeneous Catalysis Hom_Start Reactants + Catalyst in Solution Hom_Reaction Reaction in Single Phase Hom_Start->Hom_Reaction Hom_Workup Complex Workup (e.g., Chromatography) Hom_Reaction->Hom_Workup Hom_Product Product Hom_Workup->Hom_Product Hom_Waste Catalyst Waste Hom_Workup->Hom_Waste Het_Start Reactants (liquid/gas) + Solid Catalyst Het_Reaction Reaction at Phase Boundary Het_Start->Het_Reaction Het_Separation Simple Separation (Filtration) Het_Reaction->Het_Separation Het_Product Product Het_Separation->Het_Product Het_Recycle Catalyst Recycling Het_Separation->Het_Recycle Het_Recycle->Het_Start Reuse

Caption: A comparison of the typical experimental workflows for homogeneous and heterogeneous catalysis.

Performance_Comparison cluster_advantages cluster_disadvantages Catalyst_Type This compound Catalyst Type Homogeneous Homogeneous Catalyst_Type->Homogeneous Heterogeneous Heterogeneous Catalyst_Type->Heterogeneous Hom_Adv High Activity High Selectivity Easier Mechanistic Studies Homogeneous->Hom_Adv Advantages Hom_Disadv Difficult Separation Not Reusable Higher Cost at Scale Homogeneous->Hom_Disadv Disadvantages Het_Adv Easy Separation Catalyst Reusability Process Scalability Heterogeneous->Het_Adv Advantages Het_Disadv Lower Activity (often) Potential Leaching Mass Transfer Limitations Heterogeneous->Het_Disadv Disadvantages

References

A Comparative Guide to the X-ray Crystallography of Novel Cyclohexanediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional atomic arrangement of molecules is fundamental to understanding their chemical behavior and biological activity. In drug discovery and materials science, cyclohexanediamine derivatives are a critical class of compounds, often serving as chiral ligands or key structural motifs. X-ray crystallography provides the definitive method for elucidating their solid-state structure. This guide offers an objective comparison of the crystallographic data of several novel this compound derivatives, alongside detailed experimental protocols and a comparison with alternative analytical techniques.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of recently synthesized and analyzed this compound derivatives. This data allows for a direct comparison of how different substitution patterns and metal coordination affect the crystal packing and molecular geometry.

Compound/DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
Cu(II) complex with (R,R)-N,N'-di-(4-hydroxylbenzal)-1,2-cyclohexanediamine Schiff baseC₂₀H₂₂CuN₂O₂MonoclinicP2(1)6.6393(6)24.735(2)8.1128(7)110.1670(10)1250.60(19)
trans-bis(trans-cyclohexane-1,2-diamine)copper(II) acesulfamateC₂₀H₃₄CuN₆O₈S₂MonoclinicP2₁/a7.2518(2)8.9414(4)10.5929(4)99.951(3)676.52(4)
trans-diaquabis(trans-cyclohexane-1,2-diamine)zinc(II) acesulfamateC₁₂H₃₂N₄O₁₀S₂ZnMonoclinicP2₁/a7.4663(3)9.6962(4)10.4391(4)102.851(3)735.83(5)
trans-diaquabis(cyclohexane-1,2-diamine)zinc(II) dichloride[Zn(C₆H₁₄N₂)₂(H₂O)₂]Cl₂OrthorhombicPccn24.6478(4)9.5107(2)7.6723(2)901798.52(7)

Experimental Workflow

The process of obtaining and analyzing the crystal structure of a novel this compound derivative follows a logical progression from synthesis to data interpretation.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF)

Caption: Workflow from synthesis to final crystal structure.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the X-ray crystallographic analysis of novel this compound derivatives.

1. Synthesis and Purification

The synthesis of this compound derivatives, such as Schiff bases, often involves the condensation reaction between the diamine and an appropriate aldehyde or ketone.

  • General Procedure for Schiff Base Synthesis: A solution of (±)-trans-1,2-cyclohexanediamine (1 mmol) in a suitable solvent (e.g., ethanol, methanol) is added dropwise to a stirred solution of the desired aldehyde (2 mmol) in the same solvent. The reaction mixture is then refluxed for several hours. Upon cooling, the resulting precipitate is filtered, washed with cold solvent, and dried under vacuum.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/chloroform) to yield a crystalline solid suitable for single crystal growth.

2. Single Crystal Growth

Growing high-quality single crystals is crucial for successful X-ray diffraction analysis.

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol, DMF/methanol) to form a near-saturated solution. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at room temperature. Slow evaporation of the solvent over several days to weeks can yield single crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "precipitant" solvent in which the compound is less soluble. The vapor of the precipitant solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

3. X-ray Data Collection and Structure Refinement

  • Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. Data collection is typically performed at a controlled temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα radiation). The diffraction data are collected as a series of frames while the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, yielding the final, accurate molecular structure.

Comparison with Alternative Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, it is often complemented by other analytical techniques for a comprehensive characterization of novel compounds.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.Provides an unambiguous and highly detailed molecular structure.Requires a high-quality single crystal; the structure may not represent the solution-state conformation.
NMR Spectroscopy Information about the molecular structure in solution, including connectivity, stereochemistry, and dynamic processes.Provides data on the compound's structure and behavior in solution, which is often more biologically relevant.Does not provide precise bond lengths and angles; interpretation can be complex for large molecules.
IR Spectroscopy Identifies the presence of specific functional groups within the molecule.Quick and non-destructive; provides a characteristic "fingerprint" of the compound.Provides limited information on the overall 3D structure.
Mass Spectrometry Determines the molecular weight and elemental composition of the compound.High sensitivity and accuracy for molecular weight determination.Does not provide information on the 3D arrangement of atoms.

A Comparative Guide to the Kinetics of Cyclohexanediamine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and stereoselective catalytic reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Chiral ligands derived from 1,2-diaminocyclohexane (DACH) are privileged scaffolds that, when complexed with transition metals, form powerful catalysts for a variety of asymmetric transformations. Understanding the kinetics of these catalytic systems is paramount for mechanistic elucidation, reaction optimization, and rational catalyst design.

This guide provides a comparative analysis of the kinetic profiles of two prominent catalytic systems employing cyclohexanediamine-derived ligands: the Jacobsen-Katsuki Epoxidation and the Noyori-type Asymmetric Transfer Hydrogenation. We present key quantitative data, detailed experimental protocols for kinetic analysis, and mechanistic diagrams to facilitate a deeper understanding of their performance and underlying principles.

Comparison of Kinetic Parameters

The following table summarizes the key kinetic data for the two catalytic systems. It is important to note that direct comparison of rate constants is often challenging due to differing reaction conditions, substrates, and rate-limiting steps. However, comparing reaction orders and turnover frequencies provides valuable insight into catalyst efficiency and mechanism.

ParameterSystem 1: Jacobsen-Katsuki Epoxidation System 2: Asymmetric Transfer Hydrogenation (ATH)
Catalyst (R,R)-Jacobsen's Catalyst: [Mn(III)(salen)Cl][Ru(II)Cl((R,R)-TsDACH)(p-cymene)]
Typical Reaction Epoxidation of Indene (B144670)Reduction of Acetophenone (B1666503)
Rate Law Rate = k[Catalyst]¹[Alkene]⁰Rate = k[Catalyst][H-donor] / (1 + K[Ketone])
Reaction Order (Catalyst) First Order[1][2]First Order
Reaction Order (Substrate) Zero Order (in Alkene)[1][2]Variable (often shows saturation kinetics)
Rate-Limiting Step Oxidation of Mn(III) to Mn(V)=O species[1][2]Hydride transfer from H-donor to Ru or from Ru-H to substrate
Typical Turnover Frequency ~1-100 h⁻¹ (highly dependent on conditions)Up to ~70,000 h⁻¹ reported for related systems

System 1: Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex, where the salen ligand is synthesized from (1R,2R)-(-)-1,2-cyclohexanediamine. This system is renowned for its ability to perform highly enantioselective epoxidation of unfunctionalized cis-olefins.

A kinetic study of the epoxidation of indene using aqueous sodium hypochlorite (B82951) (NaOCl) as the oxidant revealed that the reaction is first-order in the Mn-catalyst concentration but zero-order with respect to the indene concentration.[1][2] This crucial finding indicates that the reaction of the catalyst with the alkene is fast and that the turnover-limiting step is the formation of the active high-valent manganese-oxo intermediate.[1][2] The addition of an axial ligand, such as 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (P3NO), can significantly accelerate the reaction by facilitating the transfer of the active oxidant (HOCl) from the aqueous phase to the organic phase where the catalyst resides.[1][2]

Catalytic Cycle and Rate-Limiting Step

The diagram below illustrates the generally accepted catalytic cycle for the Jacobsen epoxidation. The rate-determining step (RDS) is the initial oxidation of the Mn(III)-salen complex by the terminal oxidant to generate the active Mn(V)=O species.

Jacobsen_Epoxidation cluster_cycle Catalytic Cycle Mn_III Mn(III)-Salen (Precatalyst) Mn_V Mn(V)=O (Active Oxidant) Mn_III->Mn_V Oxidant (e.g., NaOCl) Rate-Determining Step (RDS) Intermediate Intermediate (e.g., Metallaoxetane or Radical) Mn_V->Intermediate + Alkene Mn_III_Product Mn(III)-Salen Intermediate->Mn_III_Product O-transfer Epoxide Epoxide Intermediate->Epoxide Product Release Alkene Alkene Oxidant Oxidant Source

Caption: Catalytic cycle for Jacobsen Epoxidation showing the RDS.

Experimental Protocol: Kinetic Analysis by HPLC

This protocol outlines a method for determining the reaction orders in the Jacobsen epoxidation of indene.

  • Materials & Setup:

    • (R,R)-Jacobsen's catalyst

    • Indene (substrate)

    • 4-(3-phenylpropyl)pyridine N-oxide (P3NO, axial ligand)

    • Commercial bleach (e.g., 5.25% NaOCl), buffered to a specific pH (e.g., pH 11.3).

    • Chlorobenzene (solvent)

    • An internal standard (e.g., decane) for HPLC analysis.

    • A jacketed reactor equipped with a mechanical stirrer, maintained at a constant temperature (e.g., 0 °C).

  • Reaction Procedure:

    • Prepare a stock solution of the catalyst, indene, P3NO, and the internal standard in chlorobenzene.

    • In the jacketed reactor, add the buffered NaOCl solution and bring it to the desired temperature.

    • To initiate the reaction, add the organic stock solution to the vigorously stirred, pre-cooled aqueous oxidant. Start the timer immediately.

  • Sampling and Quenching:

    • At timed intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL) from the organic layer of the biphasic mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a reducing agent solution (e.g., aqueous sodium sulfite) and a suitable extraction solvent (e.g., ethyl acetate). Vortex thoroughly.

  • Analysis:

    • Analyze the quenched organic layer by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., a normal phase silica (B1680970) or chiral column).

    • Monitor the concentrations of the remaining indene (substrate), the formed indene oxide (product), and the Mn-salen catalyst relative to the internal standard.

    • Plot the concentration of each species versus time to obtain reaction profiles.

  • Data Processing:

    • Determine the initial reaction rate from the initial slope of the product formation curve or substrate consumption curve.

    • To determine the reaction order with respect to the catalyst, run a series of experiments varying the initial catalyst concentration while keeping all other parameters constant. Plot log(initial rate) vs. log([Catalyst]). The slope of this line will give the order of reaction.

    • Similarly, vary the initial indene concentration to determine its reaction order.

System 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones and imines. Noyori-type catalysts, such as [Ru(II)Cl(TsDACH)(p-cymene)], are highly effective for this transformation. The ligand, N-(p-toluenesulfonyl)-1,2-diaminocyclohexane (TsDACH), provides the necessary chiral environment. These reactions typically use isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source.

Kinetic studies reveal that the reaction often follows a Michaelis-Menten-type model, where the rate is first-order in the catalyst and dependent on the hydrogen donor concentration, but can become zero-order in the ketone at high concentrations due to saturation of the catalyst.

Experimental Workflow for Kinetic Analysis

The workflow for a typical kinetic study of ATH involves careful preparation of reagents under inert conditions and monitoring the reaction progress using spectroscopic or chromatographic methods.

ATH_Workflow Prep Reagent Preparation (Inert Atmosphere) Cat_Activation Catalyst Pre-activation [Ru-Cl] + Base -> [Ru-H] Prep->Cat_Activation Add [Ru], Ligand, Solvent (iPrOH), Base Reaction_Init Reaction Initiation Add Substrate (Ketone) at T = const Cat_Activation->Reaction_Init Monitoring Reaction Monitoring Reaction_Init->Monitoring Quench Aliquots Quenched at Timed Intervals Monitoring->Quench Ex-situ Method Analysis Quantitative Analysis (GC, HPLC, or NMR) Monitoring->Analysis In-situ / Operando (e.g., NMR) Quench->Analysis Data_Proc Data Processing Plot [C] vs. Time Determine Initial Rates Analysis->Data_Proc

Caption: Workflow for kinetic analysis of Ru-catalyzed ATH.

Experimental Protocol: Kinetic Analysis by NMR Spectroscopy

This protocol describes a general method for monitoring the ATH of a ketone like acetophenone in real-time using NMR.

  • Materials & Setup:

    • Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and chiral ligand (e.g., (R,R)-TsDACH) or the pre-formed complex.

    • Acetophenone (substrate).

    • Anhydrous isopropanol (hydrogen donor and solvent).

    • A base (e.g., potassium hydroxide (B78521) or potassium tert-butoxide).

    • An internal standard for NMR (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene).

    • NMR tubes and a temperature-controlled NMR spectrometer.

  • Sample Preparation (inside a glovebox):

    • In a vial, dissolve the ruthenium precursor and chiral ligand (or the pre-formed catalyst complex) in anhydrous isopropanol.

    • In a separate vial, prepare a stock solution of the substrate (acetophenone), the internal standard, and the base in anhydrous isopropanol.

  • Reaction Monitoring:

    • Transfer a precise volume of the catalyst solution to a pre-shimmed NMR tube inside the spectrometer, which is maintained at the desired reaction temperature (e.g., 25 °C).

    • Acquire a reference spectrum (t=0) of the activated catalyst solution. The active ruthenium hydride species often has a characteristic signal in the upfield region (-5 to -7 ppm) of the ¹H NMR spectrum.

    • Initiate the reaction by injecting a precise volume of the substrate stock solution into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • For each spectrum, integrate the signals corresponding to the substrate (e.g., acetophenone methyl protons), the product (e.g., 1-phenylethanol (B42297) methyl protons), and the internal standard.

    • Calculate the concentration of the substrate and product at each time point by comparing their integral values to that of the known concentration of the internal standard.

    • Plot the concentrations of the substrate and product as a function of time.

    • The initial rate of the reaction can be determined from the initial slope of the concentration-time curve. By varying the initial concentrations of the catalyst, substrate, and base in separate experiments, the rate law and rate constants can be determined.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclohexanediamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of cyclohexanediamine, a corrosive compound that requires careful management to protect both laboratory personnel and the environment.

Immediate Safety and Handling Protocols

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE): Before working with this compound, ensure the following personal protective equipment is worn:

Protective EquipmentSpecification
Eye/Face ProtectionWear chemical safety goggles and a face shield.[2][3]
Skin ProtectionWear protective gloves (e.g., nitrile rubber) and a lab coat.[2][3]
Respiratory ProtectionUse in a well-ventilated area or with a fume hood.[3]
FootwearClosed-toe shoes are required.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust or vapors.[2][4]

  • Wash hands thoroughly after handling.[2][3]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5]

  • Keep away from heat, sparks, and open flames.[5][6]

Spill and Exposure Response

In the event of a spill or exposure, immediate action is critical.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand, silica (B1680970) gel, or universal binder to contain the substance.[6][7]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Exposure Response:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][2]

  • Ingestion: Rinse mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[1][2]

This compound Disposal Procedure

The primary guideline for the disposal of this compound is to use an approved waste disposal plant.[1][2][3][5][6] It is crucial to adhere to all national and local regulations regarding chemical waste.[1]

Step-by-Step Disposal Protocol:

  • Waste Identification: this compound waste is classified as hazardous waste.[6][8]

  • Containerization:

    • Place this compound waste in its original container if possible, or a designated, compatible, and properly sealed waste container.[1]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[1]

    • Handle uncleaned containers as you would the product itself.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include any other information required by your institution, such as the associated hazards (e.g., "Corrosive").

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[2][9]

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste stream.

Environmental Precautions: It is imperative to prevent this compound from entering drains, soil, or waterways.[1][3] In case of an accidental release, take immediate steps to contain the spill and prevent environmental contamination.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound in a laboratory setting.

start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Exposure Occurs ppe->spill Accident generate_waste Generate this compound Waste ppe->generate_waste Routine Lab Work spill_response Initiate Spill/Exposure Response Protocol spill->spill_response Yes spill->generate_waste No spill_response->generate_waste After Cleanup identify_waste Identify as Hazardous Waste generate_waste->identify_waste containerize Use Designated, Labeled, and Sealed Container identify_waste->containerize store Store in Secure Hazardous Waste Area containerize->store request_pickup Contact EHS for Waste Pickup store->request_pickup end Proper Disposal by Approved Facility request_pickup->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cyclohexanediamine

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

This compound is a combustible liquid that can cause severe skin burns and serious eye damage.[1][2][3][4] Inhalation, ingestion, or skin contact can be harmful. Therefore, strict adherence to safety protocols is mandatory.

Key Chemical Safety Data

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, the following properties are critical for safe handling.[5][6]

PropertyValue
Physical State Liquid[3]
Appearance Colorless to pale yellow[2]
Boiling Point 79 - 81 °C / 174.2 - 177.8 °F
Flash Point 68 °C / 154.4 °F
Specific Gravity 0.951
Solubility in Water Soluble
Vapor Pressure 0.4 mmHg @ 20 °C

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against the hazards of this compound.

  • Eye and Face Protection : Wear safety goggles and a face shield if there is a risk of splashing.[2][7]

  • Hand Protection : Chemical-resistant, impervious gloves are required.[2][7] Always inspect gloves for integrity before use.

  • Skin and Body Protection : Wear suitable protective clothing, such as a lab coat or overalls, and closed-toe footwear to prevent skin contact.[1][6] For larger quantities or in situations with a high risk of exposure, impervious protective clothing and boots may be necessary.[7]

  • Respiratory Protection : If working in a poorly ventilated area or if vapors or mists are generated, use a government-approved respirator.[1][2] Options include a half or full-facepiece respirator, a self-contained breathing apparatus (SCBA), or a supplied-air respirator.[2][7]

Operational Plan for Handling this compound

Follow these steps to ensure the safe handling of this compound from preparation to the completion of your work.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

    • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[6]

    • Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][7] Use spark-proof tools and explosion-proof equipment.[2][7]

    • Have spill control materials readily available.

  • Chemical Handling :

    • Wear all required PPE before handling the chemical.

    • Avoid contact with skin, eyes, and clothing.[1][7]

    • Do not breathe in fumes, gas, mist, spray, or vapors.[1][2]

    • Keep the container tightly closed when not in use.[7]

    • Store in a cool, dark, and well-ventilated place.[7]

  • Post-Handling Procedures :

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]

    • Contaminated clothing should be removed immediately and washed before reuse.[1][7]

    • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and contaminated materials in clearly labeled, sealed containers.

    • Do not mix with other waste streams.[4]

    • Handle uncleaned containers as you would the product itself.[4]

  • Disposal Method :

    • The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]

    • Alternatively, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[7]

    • Always entrust disposal to a licensed waste disposal company and adhere to all federal, state, and local regulations.[7]

  • Contaminated Packaging :

    • Containers should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning.[5]

Emergency Spill Response Workflow

The following diagram outlines the procedural steps for responding to a this compound spill.

spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Absorbent Material ventilate->contain absorb Absorb Spilled Material contain->absorb collect Collect Contaminated Material in a Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Licensed Company decontaminate->dispose

Caption: Workflow for this compound Spill Response.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.